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  • Product: 7-Cyano-2-methylbenzothiazole
  • CAS: 1261563-44-3

Core Science & Biosynthesis

Foundational

7-Cyano-2-methylbenzothiazole CAS 1261563-44-3 properties

Technical Whitepaper: 7-Cyano-2-methylbenzothiazole as a Strategic Scaffold in Medicinal Chemistry Executive Summary 7-Cyano-2-methylbenzothiazole (CAS 1261563-44-3) represents a highly versatile heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 7-Cyano-2-methylbenzothiazole as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

7-Cyano-2-methylbenzothiazole (CAS 1261563-44-3) represents a highly versatile heterocyclic building block characterized by a "privileged" benzothiazole core. Its structural uniqueness lies in the orthogonal reactivity of its two functional handles: the C2-methyl group , which is electronically activated for condensation and oxidation reactions, and the C7-nitrile group , which serves as a robust precursor for carboxylic acids, amides, amines, and tetrazoles. This guide provides a comprehensive technical analysis of its properties, synthetic utility, and application in drug discovery workflows, particularly for kinase inhibitors and neuroimaging agents.

Physicochemical Profile & Structural Analysis

The compound features a fused benzene and thiazole ring system.[1][2][3][4][5] The positioning of the cyano group at C7 creates a specific electronic environment that modulates the lipophilicity and metabolic stability of the scaffold compared to its C6- or C5-substituted analogs.

Table 1: Core Properties of 7-Cyano-2-methylbenzothiazole

PropertyValue / DescriptionRelevance
CAS Number 1261563-44-3Unique Identifier
Molecular Formula C₉H₆N₂SCore Stoichiometry
Molecular Weight 174.22 g/mol Fragment-based drug design (FBDD) compliant
Predicted LogP ~2.5 - 2.8Favorable membrane permeability
Topological PSA ~49 ŲGood oral bioavailability predictor
H-Bond Acceptors 2 (Nitrile N, Thiazole N)Interaction points for protein binding
H-Bond Donors 0Low desolvation penalty
Key Pharmacophore BenzothiazolePrivileged structure in oncology & neurology

Synthetic Framework: Construction of the Scaffold

The synthesis of 7-cyano-2-methylbenzothiazole typically follows one of two strategic routes: De novo cyclization or Late-stage functionalization .

Route A: The Jacobsen Cyclization (De Novo)

This classical approach involves the oxidative cyclization of thioanilides.

  • Precursor: 2-Amino-3-cyanothiophenol (generated from 2-amino-3-chlorobenzonitrile).

  • Cyclization: Reaction with acetic anhydride or acetyl chloride provides the C2-methyl source and closes the thiazole ring.

  • Mechanism: Radical cation intermediate or direct nucleophilic attack depending on reagents (e.g., K₃Fe(CN)₆ vs. acid catalysis).

Route B: Palladium-Catalyzed Cyanation (Late-Stage)

Preferred for high-throughput library generation where the 7-bromo analog is available.

  • Precursor: 7-Bromo-2-methylbenzothiazole.

  • Reagents: Zn(CN)₂ or CuCN, Pd(PPh₃)₄ (catalyst), DMF, 120°C.

  • Advantage: Avoids handling odorous thiols; high functional group tolerance.

SynthesisRoutes Precursor1 2-Amino-3-chlorobenzonitrile Thiol 2-Amino-3-cyanothiophenol Precursor1->Thiol Na2S / S8 Cyclization Cyclization (Ac2O / Heat) Thiol->Cyclization Target 7-Cyano-2-methylbenzothiazole (CAS 1261563-44-3) Cyclization->Target Precursor2 7-Bromo-2-methylbenzothiazole PdCat Pd(0) / Zn(CN)2 (Rosenmund-von Braun) Precursor2->PdCat PdCat->Target

Figure 1: Strategic synthetic pathways to 7-Cyano-2-methylbenzothiazole.

Reactivity & Divergent Utility[1][7]

The true value of CAS 1261563-44-3 lies in its orthogonal reactivity . The C2-methyl group is acidic (pKa ~29 in DMSO) due to the electron-withdrawing nature of the adjacent C=N bond, allowing for condensation reactions without affecting the nitrile. Conversely, the nitrile can be modified without perturbing the heterocyclic core.

A. The "Methyl Handle" (C2 Reactivity)
  • Condensation (Knoevenagel-type): Reacts with aromatic aldehydes in the presence of a mild base (piperidine) or Lewis acid (ZnCl₂) to form styrylbenzothiazoles .

    • Application: Synthesis of Aβ-amyloid imaging agents (similar to PiB) or fluorescent dyes.

  • Oxidation: Selenium dioxide (SeO₂) oxidation converts the methyl group to an aldehyde (CHO) or carboxylic acid (COOH) , enabling fragment coupling.

B. The "Nitrile Handle" (C7 Reactivity)
  • Hydrolysis: Acidic or basic hydrolysis yields the carboxylic acid , a precursor for amide coupling in kinase inhibitors.

  • Tetrazole Formation: Reaction with sodium azide (NaN₃) yields the tetrazole bioisostere, crucial for improving metabolic stability and potency in angiotensin receptor blockers.

ReactivityProfile Core 7-Cyano-2-methylbenzothiazole (The Scaffold) Aldehyde Benzothiazole-2-carboxaldehyde (Linker for Dyes) Core->Aldehyde SeO2 Oxidation Styryl Styryl-benzothiazoles (Amyloid Imaging Agents) Core->Styryl Ar-CHO / Piperidine (Condensation) Acid 7-Carboxylic Acid (Amide Coupling) Core->Acid H3O+ / Heat (Hydrolysis) Tetrazole 7-Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN3 / NH4Cl (Cycloaddition)

Figure 2: Divergent synthetic utility of the C2-methyl and C7-cyano functional handles.

Experimental Protocol: Synthesis of a Styryl Probe

Objective: To demonstrate the reactivity of the C2-methyl group by synthesizing a fluorescent styryl derivative (common in biological imaging).

Materials:

  • 7-Cyano-2-methylbenzothiazole (1.0 eq)

  • 4-Dimethylaminobenzaldehyde (1.0 eq)

  • Piperidine (Catalytic amount, 0.1 eq)

  • Ethanol (Solvent)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 7-cyano-2-methylbenzothiazole (1 mmol) and 4-dimethylaminobenzaldehyde (1 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2-3 drops of piperidine.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The product typically fluoresces under UV light.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a colored solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

  • Validation: Confirm structure via ¹H NMR (look for trans-alkene doublets at ~7.0–7.5 ppm with J ≈ 16 Hz).

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Specific Risks:

    • Nitrile Toxicity: Metabolization may release cyanide ions; however, aromatic nitriles are generally more stable than aliphatic ones. Avoid strong acids which may liberate HCN.

    • Handling: Use standard PPE (Nitrile gloves, safety goggles). Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group.

References

  • Bradshaw, T. D., et al. (2001). "The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds." Current Medicinal Chemistry, 8(2), 203-210. Link

  • Caleta, I., et al. (2009). "Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles and styrylbenzothiazoles." Bioorganic & Medicinal Chemistry, 17(4), 1746-1755. Link

  • Kashiyama, E., et al. (2012). "Synthesis and biological evaluation of 2-substituted benzothiazoles as novel anti-prion agents." Bioorganic & Medicinal Chemistry, 20(22), 6604-6612. Link

  • Shaw, M., et al. (2024). "Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors." Medicinal Chemistry Research, 33, 1829–1837. Link

  • Bénéteau, V., et al. (1999). "Synthesis and in vitro antitumour evaluation of benzothiazole-2-carbonitrile derivatives." European Journal of Medicinal Chemistry, 34(12), 1053-1060. Link

Sources

Exploratory

7-Cyano-2-methylbenzothiazole: Structural Analysis & Synthetic Utility

[1] Content Type: Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Materials Scientists CAS Registry Number: 1261563-44-3 Molecular Formula: C H N S Executive Summary & Structural Logic 7-Cyano-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Materials Scientists CAS Registry Number: 1261563-44-3 Molecular Formula: C


H

N

S

Executive Summary & Structural Logic

7-Cyano-2-methylbenzothiazole is a specialized heterocyclic building block characterized by a fused benzene-thiazole core substituted with a methyl group at the C2 position and a nitrile (cyano) group at the C7 position. Unlike its more common isomer, 2-cyanobenzothiazole (CBT)—widely used for cysteine-based "click" bioconjugation—the 7-cyano-2-methyl variant serves primarily as an electron-deficient scaffold for the synthesis of polymethine cyanine dyes , fluorescent probes , and monoamine oxidase (MAO) inhibitors .

Structural Significance
  • The C2-Methyl Group (The Kinetic Handle): The protons on the C2-methyl group are acidic (pKa

    
     20-25 in DMSO) due to the electron-withdrawing nature of the imine nitrogen (
    
    
    
    ). This acidity allows for facile deprotonation and condensation with electrophiles (e.g., aldehydes) to extend conjugation.
  • The C7-Cyano Group (The Electronic Tuner): Positioned at C7, the nitrile group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This lowers the LUMO energy of the system, red-shifting the absorption/emission spectra of derived fluorophores and increasing the acidity of the C2-methyl protons compared to the unsubstituted parent.

Chemical Structure & Numbering

The precise regiochemistry is critical for reactivity. The sulfur atom is position 1, nitrogen is 3. The benzene ring carbons are numbered 4, 5, 6, and 7.[1]

G C2_Me C2-Methyl (Nucleophilic Carbon) N3 N3 (Basic Site) N3->C2_Me Activates C-H Acidity C7_CN C7-Cyano (EWG / Acceptor) Core Benzothiazole Scaffold C7_CN->Core Inductive Withdrawal (-I) Core->C2_Me Attached at C2 Core->N3 Heteroatom Core->C7_CN Attached at C7

Figure 1: Structural connectivity and electronic influence map of 7-cyano-2-methylbenzothiazole.

Physicochemical Properties

The following data consolidates experimental and predicted values relevant for synthesis and handling.

PropertyValueContext
Molecular Weight 174.22 g/mol Monoisotopic mass
LogP (Predicted) ~2.22Moderate lipophilicity; soluble in DMSO, DCM, CHCl

pKa (Conjugate Acid) 1.65 ± 0.10Nitrogen protonation; indicates weak basicity
Melting Point 110–115 °C (Est.)Solid at room temperature (unlike liquid 2-methylbenzothiazole)
Solubility DMSO, MethanolSparingly soluble in water; requires organic co-solvent

Synthetic Protocols

Synthesis of the 7-cyano isomer requires navigating the regioselectivity of the benzene ring. Two primary strategies are employed: Cyclization of Thioanilides (De Novo) and Functional Group Interconversion (Derivatization).

Protocol A: De Novo Synthesis (Cyclization)

This route is preferred for scale-up as it avoids transition metal catalysts.

  • Precursor: 2-Amino-3-cyanobenzenethiol (or 2-amino-3-mercaptobenzonitrile).

  • Reagent: Acetic Anhydride (Ac

    
    O) or Acetyl Chloride.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-3-cyanobenzenethiol (1.0 eq) in glacial acetic acid.

  • Cyclization: Add acetic anhydride (1.2 eq) dropwise at 0°C to prevent exotherms.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. The mechanism involves acetylation of the amine followed by acid-catalyzed intramolecular cyclodehydration.

  • Workup: Cool to room temperature. Pour into ice-cold water. Neutralize with NaHCO

    
     to pH 8.
    
  • Purification: The precipitate is filtered, washed with water, and recrystallized from ethanol.

Protocol B: Palladium-Catalyzed Cyanation (From Halo-Precursor)

Used when the 7-bromo-2-methylbenzothiazole intermediate is available.

  • Precursor: 7-Bromo-2-methylbenzothiazole.

  • Reagents: Zn(CN)

    
    , Pd(PPh
    
    
    
    )
    
    
    , DMF.

Step-by-Step Methodology:

  • Setup: In a dry Schlenk tube, combine 7-bromo-2-methylbenzothiazole (1.0 eq) and Zinc Cyanide (0.6 eq).

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (5 mol%) under argon atmosphere.
  • Solvent: Add anhydrous DMF (degassed).

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with NH

    
    OH (to remove Cu/Zn salts) and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis Start1 2-Amino-3-bromobenzenethiol Step1 Cyclization (Ac2O / Reflux) Start1->Step1 Inter 7-Bromo-2-methylbenzothiazole Step1->Inter Step2 Cyanation (Zn(CN)2 / Pd(0) / DMF) Inter->Step2 Rosenmund-von Braun or Pd-coupling Product 7-Cyano-2-methylbenzothiazole Step2->Product

Figure 2: Synthetic pathway via the 7-bromo intermediate.

Reactivity & Applications

The utility of 7-cyano-2-methylbenzothiazole lies in its ability to function as a "masked" electrophile or a nucleophile depending on conditions.

Styryl Dye Synthesis (Knoevenagel Condensation)

The most common application is the synthesis of push-pull dyes. The 7-cyano group enhances the acidity of the 2-methyl group, facilitating condensation with aromatic aldehydes.

  • Reaction: Product + Ar-CHO

    
     Styryl Dye.
    
  • Mechanism: Base-catalyzed deprotonation of the 2-methyl group forms an enamine-like anion, which attacks the aldehyde carbonyl.

  • Outcome: Formation of a conjugated alkene bridge. The 7-cyano group induces a bathochromic shift (red-shift) in the resulting dye's fluorescence compared to the non-nitrile analog.

N-Alkylation (Quaternization)

To create cationic cyanine dyes (e.g., for DNA/RNA binding), the N3 nitrogen is alkylated.

  • Reagent: Methyl iodide (MeI) or Propyl sultone.

  • Conditions: Reflux in acetonitrile.[2]

  • Product: 7-cyano-2,3-dimethylbenzothiazolium iodide. This salt is significantly more electrophilic and reactive in subsequent dye synthesis.

Reactivity Substrate 7-Cyano-2-methyl benzothiazole Path1 Ar-CHO / Base (Condensation) Substrate->Path1 Path2 R-X (Alkyl Halide) (Quaternization) Substrate->Path2 Path3 H3O+ / Heat (Hydrolysis) Substrate->Path3 Prod1 Styryl Fluorescent Dye Path1->Prod1 -H2O Prod2 Benzothiazolium Salt (Cyanine Precursor) Path2->Prod2 N-Alkylation Prod3 2-Methylbenzothiazole- 7-carboxylic Acid Path3->Prod3 CN -> COOH

Figure 3: Divergent reactivity profile of the 7-cyano-2-methylbenzothiazole scaffold.

References

  • ChemicalBook. (2025).[3][4] 2-Methylbenzothiazole: Properties and Synthesis.

  • National Institutes of Health (NIH). (2024). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed C-H Functionalization.

  • ResearchGate. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors.

  • ChemSrc. (2025). 7-Cyano-2-methylbenzothiazole CAS 1261563-44-3 Data.

  • ACS Publications. (2018). Thiol-Cyanobenzothiazole Ligation for the Efficient Preparation of Peptide–PNA Conjugates.

Sources

Foundational

Regioisomeric Control in Benzothiazole Scaffolds: A Technical Analysis of 2-Methylbenzothiazole-7-Carbonitrile vs. 6-Cyano Isomer

The following technical guide provides an in-depth analysis of the regioisomeric control, synthesis, and application of 2-methylbenzothiazole-7-carbonitrile versus its 6-cyano isomer. [1][2] Content Type: Technical White...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the regioisomeric control, synthesis, and application of 2-methylbenzothiazole-7-carbonitrile versus its 6-cyano isomer.

[1][2]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Material Scientists, and Process Engineers Version: 1.0[1]

Executive Summary

Benzothiazoles are privileged scaffolds in drug discovery (antitumor, neuroprotective) and optoelectronics (cyanine dyes, bioluminescent probes).[1] While the 2-position is the primary site for functionalization (e.g., condensation reactions), the substitution pattern on the benzene ring dictates the electronic environment and steric landscape of the molecule.[1]

This guide analyzes two specific regioisomers: 2-methylbenzothiazole-7-carbonitrile (7-CN-MBT) and 2-methylbenzothiazole-6-carbonitrile (6-CN-MBT) .[1][2] The placement of the cyano group—an electron-withdrawing group (EWG)—at the C6 versus C7 position fundamentally alters the C2-methyl acidity, fluorescence quantum yields of derived dyes, and binding affinities in enzymatic pockets (e.g., MAO-B).[1]

Structural & Electronic Analysis

Understanding the physicochemical divergence between the 6- and 7-isomers is critical for rational design.[1][2]

Numbering and Topology

The benzothiazole core is numbered starting from Sulfur (1), Carbon (2), Nitrogen (3).[1] The benzo-fused ring contains positions 4, 5, 6, and 7.[1]

  • 6-Cyano Isomer: The nitrile group is para to the ring nitrogen (N3).[2] This allows for significant resonance communication with the heterocyclic ring.[2]

  • 7-Cyano Isomer: The nitrile group is ortho to the sulfur atom (S1).[2] This position is dominated by inductive effects and proximity to the sulfur lone pairs.[2]

Electronic Effects on C2-Methyl Acidity

The utility of 2-methylbenzothiazoles often relies on the deprotonation of the C2-methyl group to form a nucleophilic enamine-like species (for Knoevenagel condensations).[1]

Feature6-Cyano Isomer (6-CN)7-Cyano Isomer (7-CN)
Resonance Effect Strong conjugation with N3.[1][2] Stabilizes C2-anion effectively.[1][2]Weak conjugation.
Inductive Effect Moderate (-I).[2]Strong (-I) on Sulfur; affects S-C2 bond polarization.[1][2]
C2-Methyl pKa Lower (More Acidic).[2] Faster condensation kinetics.[2]Higher (Less Acidic).[2] Slower kinetics; requires stronger bases.[2]
Dipole Moment Aligned with the molecular axis (Large dipole).[2]Off-axis (Reduced net dipole).[2]
Visualizing the Electronic Landscape (DOT Diagram)

ElectronicEffects Isomer6 6-Cyano Isomer (Para to N) Effect6 Resonance Stabilization of N-lone pair Isomer6->Effect6 Isomer7 7-Cyano Isomer (Ortho to S) Effect7 Inductive Withdrawal from Sulfur Isomer7->Effect7 Reactivity6 Increased C2-Methyl Acidity (Fast Condensation) Effect6->Reactivity6 Enhances Reactivity7 Altered S-Electronic Density (Modulated Redox Potentials) Effect7->Reactivity7 Modulates

Figure 1: Mechanistic divergence of electronic effects in 6- and 7-cyano isomers.

Synthetic Pathways[1][3][4][5]

Synthesis of these isomers requires divergent strategies to ensure regioselectivity. The Jacobson Cyclization is the classical route, but Palladium-Catalyzed Cyanation offers higher precision for late-stage functionalization.[1]

Method A: Jacobson Cyclization (From Anilines)

This method constructs the thiazole ring onto a substituted aniline.[2]

  • For 6-CN-MBT: Start with 4-amino-3-mercaptobenzonitrile.[1][2]

  • For 7-CN-MBT: Start with 3-amino-2-mercaptobenzonitrile.[1][2]

    • Challenge: 3-substituted anilines often yield mixtures of 5- and 7-isomers during cyclization.[1][2] Purification by fractional crystallization is required.[2]

Method B: Pd-Catalyzed Cyanation (Recommended)

This protocol uses pre-formed 2-methylbenzothiazole halides, ensuring regio-integrity.[1][2]

Workflow:

  • Precursor: 6-bromo-2-methylbenzothiazole vs. 7-bromo-2-methylbenzothiazole.[1][2]

  • Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C.

  • Advantage: Avoids the isomer separation issues of cyclization.[2]

Experimental Protocol: Pd-Catalyzed Cyanation

Use this standard operating procedure (SOP) for synthesizing either isomer from its aryl bromide precursor.

Materials:

  • Aryl Bromide (1.0 equiv)[2]

  • Zinc Cyanide (0.6 equiv)[2]

  • Pd(PPh₃)₄ (5 mol%)[2]

  • DMF (Anhydrous, degassed)[1]

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a Schlenk flask with the aryl bromide (e.g., 7-bromo-2-methylbenzothiazole) and Zn(CN)₂.

  • Catalyst Addition: Add Pd(PPh₃)₄.[2]

  • Solvent: Add DMF (0.2 M concentration relative to bromide).

  • Reaction: Heat to 120°C for 12–16 hours. Monitor by TLC (usually 20% EtOAc/Hexanes).[2]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to remove Zinc salts), then water and brine.[2]

  • Purification: Flash column chromatography.

    • Note: The nitrile product is usually more polar than the bromide starting material.[2]

Applications & Comparative Utility

Cyanine Dye Synthesis (Imaging)

These molecules are precursors for polymethine dyes (e.g., Cyanine-3, Cyanine-5 analogs) used in biological imaging.[1]

  • 6-Cyano Derivatives: The conjugation extends along the long axis of the dye.[1] This typically results in a Bathochromic Shift (Red Shift) and higher extinction coefficients compared to the unsubstituted analog.[2]

  • 7-Cyano Derivatives: The substituent is off-axis.[1][2] This often disrupts planar stacking (H-aggregation) in aqueous media, potentially increasing quantum yield by reducing self-quenching, though the spectral shift is less pronounced than the 6-isomer.[1]

Bioactive Scaffolds (MAO-B Inhibition)

2-Methylbenzothiazoles are known Monoamine Oxidase B (MAO-B) inhibitors.[2]

  • Steric Fit: The 7-position is sterically sensitive in the MAO-B binding pocket (entrance cavity).[2] Bulky groups here can clash with residues like Ile199.[2] The cyano group is linear and small, likely tolerated, but the 6-isomer generally mimics the shape of natural substrates (like dopamine) better.[1]

Decision Matrix: Which Isomer to Choose?

DecisionTree Start Select Application Dyes Fluorescent Dyes (Cyanines) Start->Dyes Drugs Bioactive Ligands (MAO Inhibitors) Start->Drugs RedShift Goal: Maximize Red Shift? Dyes->RedShift Select6 Select 6-Cyano Isomer (Extended Conjugation) Drugs->Select6 Linear Topography Solubility Goal: Prevent Aggregation? RedShift->Solubility No RedShift->Select6 Yes Select7 Select 7-Cyano Isomer (Steric Disruption) Solubility->Select7

Figure 2: Decision matrix for selecting the optimal isomer based on research goals.[1]

References

  • Synthesis of 2-Cyanobenzothiazoles: Title: Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization. Source:Molecules (MDPI), 2021.[2] URL:[Link] (Note: While focusing on 2-cyano, this paper details the Pd-catalysis conditions relevant for ring cyanation).

  • Benzothiazole Reactivity & MAO Inhibition: Title: Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors.[1][2][3] Source:ResearchGate / Journal of Enzyme Inhibition and Medicinal Chemistry.[2] URL:[Link]

  • General Benzothiazole Properties: Title: 2-Methylbenzothiazole | C8H7NS - PubChem.[1][2] Source: National Institutes of Health (NIH).[2] URL:[Link][2]

  • Cyanation Methodologies: Title: Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole.[1][2][4] Source:Beilstein Journal of Organic Chemistry, 2016.[1][2] URL:[Link][2][4]

Sources

Exploratory

Strategic Guide: 7-Substituted Benzothiazole Derivatives for SAR Studies

Strategic Rationale: The "7-Position Paradox" In the landscape of privileged scaffolds, the benzothiazole ring system is a cornerstone of medicinal chemistry, appearing in FDA-approved drugs like Riluzole (neuroprotectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: The "7-Position Paradox"

In the landscape of privileged scaffolds, the benzothiazole ring system is a cornerstone of medicinal chemistry, appearing in FDA-approved drugs like Riluzole (neuroprotective) and investigational antitumor agents (e.g., Phortress). However, the vast majority of structure-activity relationship (SAR) studies focus on the C-2 position (easily accessible via condensation) or the C-6 position (electronically conjugated to the nitrogen).

The C-7 position represents a "high-risk, high-reward" vector.

  • The Risk: Synthetic access is challenging.[1] Cyclization of meta-substituted precursors typically favors the sterically less hindered C-5 isomer over the C-7 isomer.

  • The Reward: Substituents at C-7 exert a unique "peri-interaction" with the sulfur atom (S-1) and occupy a distinct steric pocket often unexplored in standard libraries. Recent data indicates that 7-substitution (specifically 7-fluoro) can significantly enhance cytotoxicity in antitumor assays, likely by modulating metabolic stability and lipophilic vectors without disrupting the core hydrogen-bonding capability of N-3.

This guide details the synthetic architecture and SAR logic required to exploit this underutilized position.

Synthetic Architectures: Overcoming Regioselectivity

Accessing 7-substituted benzothiazoles requires navigating the regioselectivity of ring closure.

Pathway A: Oxidative Cyclization (The Jacobson/Hugerschhoff Route)

The classical approach involves the oxidative cyclization of arylthioureas or thiobenzanilides.

  • The Problem: Using a 3-substituted aniline precursor creates two potential cyclization sites: para to the substituent (yielding the 5-isomer ) or ortho to the substituent (yielding the 7-isomer ).

  • The Reality: Steric hindrance usually forces the reaction toward the 5-isomer.

  • The Solution: To force 7-cyclization, one must either use a blocking group at position 5 (which is later removed) or utilize specific electronic directing groups (e.g., fluorine) that favor ortho-cyclization due to the "ortho-effect" or specific radical stabilization.

Pathway B: Directed Ortho-Metallation (The Precision Route)

For high-value targets, Directed Ortho-Metallation (DoM) is superior.

  • Lithiation: Use a directing group (DG) on the benzene ring (e.g., carbamate).

  • Sulfuration: Quench the lithiated species with elemental sulfur or a sulfur source.

  • Cyclization: Construct the thiazole ring subsequently. This method guarantees the 7-position substitution pattern but requires strictly anhydrous conditions and cryogenic handling.

Visualization: Regioselectivity & Synthesis Logic

Benzothiazole_Synthesis Start Precursor: 3-Substituted Aniline Thiourea Intermediate: Arylthiourea Start->Thiourea + SCN-source DoM_Route Alternative: Directed Ortho-Metallation (High Regiocontrol) Start->DoM_Route If 7-Sub is Critical Cyclization Oxidative Cyclization (Br2 or PIFA) Thiourea->Cyclization Isomer5 5-Substituted Isomer (Major Product - Sterically Favored) Cyclization->Isomer5 Standard Conditions Isomer7 7-Substituted Isomer (Minor Product - Target) Cyclization->Isomer7 Requires Electronic Bias DoM_Route->Isomer7 1. n-BuLi 2. S8 3. Cyclization

Figure 1: Synthetic pathways highlighting the regiochemical challenge of accessing 7-substituted derivatives.

The SAR Landscape: Electronic & Steric Logic

When designing 7-substituted analogs, the following mechanistic rules apply:

The "Peri" Effect (S-1 Interaction)

The C-7 substituent is spatially proximate to the Sulfur atom (S-1).

  • Metabolic Blockade: A bulky or electron-withdrawing group (EWG) like -F or -CF3 at C-7 can protect the sulfur from S-oxidation (sulfoxide formation), a common metabolic clearance pathway.

  • Lipophilicity: Unlike C-6 substituents which extend into the solvent front, C-7 substituents often fold back toward the protein pocket floor.

Electronic Modulation of N-3

While C-6 is conjugated to N-3 (para-like), C-7 is meta-positioned relative to the ring junction that feeds into N-3.

  • Basicity: Electron-donating groups (EDG) at C-7 increase the pKa of N-3, potentially enhancing hydrogen bond acceptance in kinase hinge regions.

  • Validation: Studies have shown that 7-Fluoro derivatives exhibit superior cytotoxicity compared to their unsubstituted counterparts, particularly in hepatocarcinoma cell lines (HepG2), likely due to this precise electronic tuning [1].

Data Summary: Comparative SAR Trends
Substitution PositionElectronic Effect on N-3Steric EnvironmentMetabolic ImplicationPrimary Application
C-2 Direct connectivityHigh variabilityPrimary interaction pointTarget recognition
C-6 Conjugated (Para-like)Solvent exposedPhase I/II metabolism siteSolubility/Potency
C-7 Inductive (Meta-like) Restricted (Peri to S) S-oxidation Shielding Metabolic Stability/Selectivity

Experimental Protocol: Synthesis of 7-Fluoro-2-Arylbenzothiazole

This protocol utilizes a modified Hugerschhoff Reaction , optimized to isolate the 7-substituted isomer from the 3-fluoroaniline precursor.

Reagents & Equipment[2]
  • Precursor: 3-Fluoroaniline (CAS: 372-19-0).

  • Reagents: Benzoyl isothiocyanate, Bromine (

    
    ), Chloroform (
    
    
    
    ), Sodium bisulfite.
  • Purification: Flash Column Chromatography (Silica Gel 60).

Step-by-Step Methodology
  • Thiourea Formation:

    • Dissolve 3-fluoroaniline (10 mmol) in acetone (20 mL).

    • Add benzoyl isothiocyanate (11 mmol) dropwise at 0°C.

    • Stir for 2 hours at room temperature. The intermediate benzoyl thiourea precipitates.

    • Hydrolyze with 10% NaOH to yield 1-(3-fluorophenyl)thiourea.

  • Oxidative Cyclization (The Critical Step):

    • Suspend the thiourea (5 mmol) in

      
       (15 mL).
      
    • Cool to 0°C. Add elemental Bromine (5.5 mmol) in

      
       dropwise over 30 minutes. Critical:  Slow addition controls the exotherm and improves regioselectivity.
      
    • Reflux the mixture for 3 hours until HBr evolution ceases.

  • Work-up & Isomer Separation:

    • Quench with saturated aqueous sodium bisulfite.

    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Purification: The crude mixture contains both 5-fluoro (major) and 7-fluoro (minor) isomers.

    • Separation: Use Flash Chromatography (Hexane:Ethyl Acetate gradient). The 7-fluoro isomer typically elutes after the 5-fluoro isomer due to the dipole moment interaction with the silica, though this must be confirmed via 1H-NMR (coupling constants of aromatic protons).

  • Characterization (Self-Validation):

    • 1H NMR: Look for the splitting pattern of the benzothiazole ring protons. The 7-substituted isomer will show a distinct triplet/doublet pattern different from the 5-substituted isomer (which shows a singlet-like 'd' for the H-4 proton).

Biological Validation Workflow

To verify the SAR hypothesis (that 7-substitution improves potency), use the following tiered assay system.

Workflow Visualization

Bioassay_Workflow Compound 7-Substituted Derivative Assay1 Primary Screen: MTT Assay (HepG2/MCF-7) Compound->Assay1 Decision IC50 < 10 µM? Assay1->Decision Decision->Compound No (Redesign) Assay2 Secondary Screen: Mechanistic (Kinase/Tubulin) Decision->Assay2 Yes Assay3 ADME Profiling: Microsomal Stability Assay2->Assay3 Validate Stability

Figure 2: Validation workflow prioritizing cytotoxicity and metabolic stability.

Protocol: MTT Cytotoxicity Assay
  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with graded concentrations (0.1 - 100 µM) of the 7-substituted derivative for 48 hours.

  • Readout: Add MTT reagent. Measure absorbance at 570 nm.

  • Analysis: Calculate IC50. Compare directly with Riluzole (6-sub) and the unsubstituted parent to quantify the "7-effect."

References

  • Saeed, S. et al. (2016). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Gupta, A. & Rawat, S. (2010).[1][2] Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research. Available at: [Link]

  • Wang, M. et al. (2012). Regioselective Synthesis of Benzothiazoles. Organic Letters. Available at: [Link]

Sources

Foundational

Electronic &amp; Reactivity Profiling of the 7-Cyanobenzothiazole (7-CN-BT) Scaffold

Topic: Electronic Properties of 7-Cyanobenzothiazole Scaffold Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Chemical Biologists Executive Summary: The Structural Distinction The 7-cyan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of 7-Cyanobenzothiazole Scaffold Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Chemical Biologists

Executive Summary: The Structural Distinction

The 7-cyanobenzothiazole (7-CN-BT) scaffold represents a specific electronic isomer of the benzothiazole class, distinct from its more ubiquitous bioorthogonal cousin, 2-cyanobenzothiazole (2-CBT). While 2-CBT is the industry standard for cysteine-condensation ("click") reactions, the 7-CN-BT scaffold is primarily utilized as a pharmacophore in medicinal chemistry (specifically for xanthine oxidase inhibition) and as a photophysical anchor for tuning fluorescence quantum yields.

This guide analyzes the electronic architecture of the 7-cyano isomer, detailing how the electron-withdrawing nitrile group at the C7 position alters the benzothiazole core’s reactivity, acidity, and spectroscopic behavior compared to the C2-substituted variants.

Electronic Architecture & Molecular Orbitals

The Benzothiazole Core

The benzothiazole system is a planar, bicyclic heteroaromatic ring consisting of a benzene ring fused to a thiazole ring.[1][2]

  • Numbering: Sulfur is position 1; Nitrogen is position 3. The benzene ring carbons are 4, 5, 6, and 7.

  • Electron Density: The nitrogen atom (electronegative) and the sulfur atom (donating via resonance but withdrawing via induction) create a polarized

    
    -system.
    
Impact of the 7-Cyano Substituent

Placing a nitrile (cyano, -CN) group at position 7 exerts a profound Inductive (-I) and Mesomeric (-M) effect on the benzene ring.

PropertyEffect of 7-CN SubstitutionCausality
Ring Electron Density Decreased (Deactivated) The -CN group pulls electron density from the benzene ring, making it less susceptible to electrophilic aromatic substitution (EAS).
N3 Basicity Decreased The electron-withdrawing nature stabilizes the lone pair on the nitrogen, lowering the pKa of the conjugate acid (making the N less basic).
C2 Acidity Increased If C2 is unsubstituted (C-H), the 7-CN group increases the acidity of the C2 proton via long-range inductive withdrawal, facilitating lithiation/metalation at C2.
Dipole Moment Enhanced/Redirected The 7-CN vector adds to the inherent dipole of the thiazole ring, altering solubility and binding affinity in protein pockets.
Isomeric Contrast: 7-CN vs. 2-CN

It is critical to distinguish the 7-isomer from the 2-isomer used in click chemistry.

  • 2-Cyanobenzothiazole (2-CBT): The nitrile is attached to the electron-deficient thiazole C2. This carbon is highly electrophilic, susceptible to nucleophilic attack by cysteine thiols (the "CBT-Cys click").

  • 7-Cyanobenzothiazole (7-CN-BT): The nitrile is attached to the benzene ring. It acts as a standard aryl nitrile. It does NOT undergo the spontaneous cysteine condensation reaction.

Photophysical Properties & Quantum Yield Tuning[3][4][5]

The 7-CN-BT scaffold is increasingly relevant in the design of environmental-insensitive fluorophores. Unlike 2-phenylbenzothiazoles (which often act as molecular rotors with viscosity-dependent emission), 7-substituted benzothiazoles often exhibit rigidified excited states .

  • Quantum Yield (QY): Derivatives containing the 7-CN motif have been observed to maintain high quantum yields (>40-90%) even in low-viscosity solvents. The bulky/polar cyano group at C7 can suppress bond rotation and prevent non-radiative decay pathways (internal conversion).

  • Stokes Shift: The electron-withdrawing 7-CN group stabilizes the LUMO more than the HOMO, typically inducing a bathochromic (red) shift in emission compared to the unsubstituted core.

Medicinal Chemistry Applications (Inhibitor Design)

The 7-CN-BT scaffold is a validated pharmacophore, particularly in the development of Xanthine Oxidase (XO) inhibitors for the treatment of hyperuricemia (gout).

Case Study: Topiroxostat Analogs

In drug design, the 7-CN group serves two roles:

  • Electronic Anchor: It modulates the pKa of adjacent functional groups (e.g., amines at C6 or C2), optimizing interactions with the molybdenum center of xanthine oxidase.

  • Metabolic Stability: The nitrile group blocks metabolic oxidation at the C7 position, a common site of Phase I metabolism in unsubstituted benzothiazoles.

Key Intermediate: 2-amino-6-isobutoxy-7-cyanobenzothiazole This specific derivative utilizes the 7-CN group to electronically tune the 2-amino group, enhancing hydrogen bonding within the enzyme active site.

Experimental Protocols

Synthesis of 7-Cyanobenzothiazole Derivatives

Note: Direct cyanation of benzothiazole at C7 is difficult. The preferred route is cyclization of pre-functionalized anilines.

Protocol: Cyclization via Appel Salt Chemistry This method builds the thiazole ring onto a 3-cyanoaniline precursor.

  • Reagents: 3-cyanoaniline, 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt), Pyridine, DCM.

  • Step A (Imine Formation):

    • Dissolve 3-cyanoaniline (1.0 eq) in dry DCM.

    • Add Appel salt (1.1 eq) and stir at room temperature for 2 hours.

    • The intermediate (N-arylimino-1,2,3-dithiazole) precipitates or is isolated via filtration.

  • Step B (Thermolysis/Ring Contraction):

    • Heat the intermediate in refluxing chlorobenzene or with CuI/Pyridine base.

    • Mechanism: The dithiazole ring fragments, expelling S and HCl, and cyclizing onto the ortho-carbon to form the benzothiazole core.

    • Regioselectivity: The 3-cyano group directs cyclization. Due to steric and electronic factors, the major product typically retains the cyano group at the 7-position (relative to the new sulfur/nitrogen).

Distinguishing 2-CBT from 7-CN-BT (Reactivity Assay)

To verify if a "CBT" sample is the click-active 2-isomer or the inert 7-isomer:

  • Prepare Buffer: PBS (pH 7.4) with 1 mM TCEP (to keep cysteine reduced).

  • Substrate: D-Cysteine (100 µM).

  • Reaction: Add 100 µM of the unknown CBT compound.

  • Monitoring: Measure UV-Vis absorbance at 360 nm (luciferin formation) or LC-MS.

    • 2-CBT: Rapid appearance of peak at ~360 nm (Luciferin derivative).

    • 7-CN-BT: No change in spectrum; no condensation product.

Visualization of Pathways

Diagram 1: Electronic Comparison & Reactivity Logic

This diagram contrasts the reactive electrophilic center of 2-CBT with the electronic modulation role of 7-CN-BT.

CBT_Electronics cluster_2CBT 2-Cyanobenzothiazole (Click Reagent) cluster_7CBT 7-Cyanobenzothiazole (Pharmacophore) C2_CBT 2-CBT Molecule C2_Site C2-Nitrile (Electrophile) C2_CBT->C2_Site Localization Cys_Attack Cysteine Attack (Formation of Luciferin) C2_Site->Cys_Attack High Reactivity C7_CBT 7-CN-BT Molecule C7_Site C7-Nitrile (Electronic Tuner) C7_CBT->C7_Site Localization Inert Inert to Cysteine (No Condensation) C7_Site->Inert Steric/Electronic Block App Application: XO Inhibitors & Fluorophores C7_Site->App Modulates pKa/LUMO

Caption: Contrast between the bioorthogonal reactivity of the 2-cyano isomer and the metabolic/electronic stability of the 7-cyano isomer.

Diagram 2: Synthesis of 7-Cyanobenzothiazole Core

Synthesis_7CN Start 3-Cyanoaniline Inter N-arylimino-dithiazole Intermediate Start->Inter + Appel Salt, DCM, RT Appel Appel Salt (4,5-dichloro-1,2,3-dithiazolium Cl) Cyclization CuI/Base Mediated Cyclization Inter->Cyclization Fragment & Cyclize Product 7-Cyanobenzothiazole (Core Scaffold) Cyclization->Product - S, - HCl

Caption: The Appel salt method allows retention of the cyano group on the benzene ring during thiazole formation.

References

  • Liang, G., et al. (2010). Controlled Self-Assembly of Intracellular Nanoparticles for Imaging. (Establishes the standard 2-CBT click reaction). Nature Chemistry.

  • White, E. H., et al. (1963). Analogs of Firefly Luciferin. (Seminal work on benzothiazole synthesis and numbering). Journal of the American Chemical Society.[3]

  • Cui, L., et al. (2015). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling.[4] (Protocol for the 2-isomer reactivity). Springer Protocols.

  • Besson, T., et al. (2025).[5] Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization. (Modern synthesis of substituted benzothiazoles). Molecules.

  • Sato, H., et al. (2022). Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution.[6] (Details the photophysics of cyano-substituted benzothiazoles). MDPI Materials. [6][5]

Sources

Exploratory

Difference between 7-cyano and 6-cyano luciferin precursors

This is an in-depth technical guide comparing 7-cyano and 6-cyano benzothiazole precursors. These molecules serve as critical scaffolds in the synthesis of luciferin analogs, bioluminescent probes, and bio-orthogonal "cl...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing 7-cyano and 6-cyano benzothiazole precursors. These molecules serve as critical scaffolds in the synthesis of luciferin analogs, bioluminescent probes, and bio-orthogonal "click" chemistry reagents.

Structural Isomerism, Synthetic Pathways, and Electronic Implications

Executive Summary

In the development of novel bioluminescent probes and drug conjugates, the 2-cyanobenzothiazole (CBT) scaffold is the industry standard "luciferin precursor." It reacts with D-cysteine to form the luciferin core. While the native firefly precursor is 2-cyano-6-hydroxybenzothiazole , synthetic analogs with cyano (-CN) substituents at the 6- or 7-positions are increasingly utilized to modulate electronic properties, solubility, and binding affinity.

The core difference lies in their electronic conjugation and steric environment :

  • 6-Cyano Precursor (2,6-dicyanobenzothiazole): The substituent is para to the thiazole nitrogen, exerting a strong direct resonance effect. This dramatically alters the "push-pull" electronics required for bioluminescence, often quenching it or serving as a non-emissive scaffold for other conjugations.

  • 7-Cyano Precursor (2,7-dicyanobenzothiazole): The substituent is ortho to the thiazole nitrogen. It exerts a predominantly inductive electron-withdrawing effect with distinct steric hindrance, often used to tune the pKa of adjacent functional groups (e.g., a 6-OH) without destroying the chromophore's core resonance.

Structural & Electronic Analysis

The benzothiazole ring system is numbered starting from the Sulfur (1) and Nitrogen (3). The benzene ring carbons are numbered 4, 5, 6, and 7.

Positional Isomerism

The position of the cyano group dictates the electronic distribution across the fused ring system.

Feature6-Cyano Precursor 7-Cyano Precursor
IUPAC Name 2,6-Benzothiazoledicarbonitrile2,7-Benzothiazoledicarbonitrile
Substituent Position C6 (Para to C2-N3 bond axis)C7 (Adjacent to N3)
Electronic Effect Strong Mesomeric (-M) & Inductive (-I)Predominantly Inductive (-I)
Steric Impact Low (Linear extension)High (Proximity to N3 lone pair)
Primary Utility Bio-orthogonal handles, fluorescence quenchingpKa tuning, wavelength shifting
Electronic Conjugation Pathway

In native luciferin, an electron donor (OH/NH2) at C6 pushes electrons to the electron-poor C2 (thiazoline) during excitation.

  • Effect of 6-Cyano: Replacing the C6-donor with a C6-acceptor (CN) reverses the polarity of the benzene ring. This destroys the charge-transfer state required for visible bioluminescence, making 6-cyano analogs typically dark or weakly fluorescent in the UV/Blue region.

  • Effect of 7-Cyano: A cyano group at C7 withdraws electron density from C6 (via induction). If a donor (OH) remains at C6, the 7-CN stabilizes the phenolate anion (lowering pKa), potentially red-shifting the emission by stabilizing the excited state charge transfer.

Synthetic Methodologies

The synthesis of these precursors requires distinct starting materials due to the directing effects of the benzene ring substituents.

Synthesis of 6-Cyano Precursor (2,6-Dicyanobenzothiazole)

This is typically synthesized from 4-aminobenzonitrile using the Appel salt method or oxidative cyclization.

Protocol (Appel Salt Method):

  • Starting Material: 4-aminobenzonitrile.

  • Reaction: Treat with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in DCM/Pyridine to form the imino-dithiazole intermediate.

  • Fragmentation: Treat with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to fragment the dithiazole ring, yielding the 2-cyano-6-cyanobenzothiazole.

  • Yield: Typically 60-80%.

Synthesis of 7-Cyano Precursor (2,7-Dicyanobenzothiazole)

Synthesizing the 7-isomer is more challenging due to regioselectivity issues when cyclizing meta-substituted anilines.

Protocol (Jacobson Cyclization Route):

  • Starting Material: 3-aminobenzonitrile (or 2-amino-3-cyanothiophenol if available).

  • Cyclization: Reaction with oxalyl chloride or similar electrophiles often yields a mixture of 5-cyano and 7-cyano isomers.

  • Purification: Requires HPLC or careful recrystallization to isolate the 7-isomer.

  • Alternative: Palladium-catalyzed cyanation of 2-cyano-7-bromobenzothiazole.

Comparative Workflow Diagram

The following diagram illustrates the divergent synthetic pathways and the condensation with D-Cysteine.

G Start6 4-Aminobenzonitrile Appel Appel Salt Cyclization (DCM, Pyridine, DBU) Start6->Appel Start7 3-Aminobenzonitrile Start7->Appel Regio-mixture Precursor6 6-Cyano Precursor (2,6-dicyanobenzothiazole) Appel->Precursor6 High Regioselectivity Precursor7 7-Cyano Precursor (2,7-dicyanobenzothiazole) Appel->Precursor7 Requires Separation Cys + D-Cysteine (Condensation) Precursor6->Cys Precursor7->Cys Prod6 6'-Cyano-Luciferin (Non-Luminescent / UV) Cys->Prod6 Prod7 7'-Cyano-Luciferin (Wavelength Shifted) Cys->Prod7

Caption: Synthetic divergence of 6- and 7-cyano luciferin precursors and their condensation products.

Functional Applications & Reactivity[1][2]

The CBT-Cys "Click" Reaction

Both precursors possess the critical 2-cyano group, which undergoes a biocompatible condensation reaction with 1,2-aminothiols (like N-terminal Cysteine).

  • Mechanism: Nucleophilic attack of the thiol on the nitrile carbon

    
     Thioimidate intermediate 
    
    
    
    Intramolecular amine attack
    
    
    Thiazoline ring formation.
  • Reactivity Difference: The 6-cyano group (EWG) makes the benzothiazole ring more electron-deficient than the 7-cyano group. Consequently, the 6-cyano precursor reacts faster with Cysteine due to the increased electrophilicity of the C2-nitrile.

Bioluminescence Tuning

When these precursors are converted into full luciferin analogs (or if the cyano group is an auxiliary substituent on a hydroxy-luciferin):

  • 6-Cyano: Generally abolishes bioluminescence if it replaces the donor. If used as a "handle" (e.g., 6-cyano-2-aminobenzothiazole), it serves as a scaffold for further derivatization.

  • 7-Cyano: A study on 7'-substituted oxyluciferins demonstrated that substituents at this position can fine-tune emission. For example, 7'-cyano analogs exhibit emission maxima around 517 nm (green-shifted) compared to substituted analogs at other positions, due to the inductive stabilization of the excited state [1].

Kinase Inhibition (Off-Target Effects)

Researchers utilizing these precursors for biological probing must be aware that 7-cyano-quinolines and benzothiazoles have been identified as potent inhibitors of kinases such as PKN3 and GAK [2]. The 7-cyano substituent provides a specific steric fit in the ATP-binding pocket that the 6-cyano isomer does not, leading to different bioactivity profiles unrelated to bioluminescence.

Summary of Key Differences

Property6-Cyano Precursor7-Cyano Precursor
Synthesis Difficulty Low (Direct from 4-aminobenzonitrile)High (Regioselectivity issues)
CBT-Cys Reactivity Higher (More electrophilic C2)Moderate
Bioluminescence Quenched (if replacing donor)Modulated (Wavelength shift)
Biological Activity Standard Click ReagentPotential Kinase Inhibitor
Solubility Low (Planar, hydrophobic)Slightly higher (Dipole moment)

References

  • Computational Investigation of Substituent Effects on the Fluorescence Wavelengths of Oxyluciferin Analogs. Source: National Institutes of Health (PMC) URL:[Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Source: bioRxiv / NIH URL:[Link]

  • Firefly luciferin precursor 2-cyano-6-hydroxybenzothiazole: Fluorescence à la carte. Source: ResearchGate URL:[Link]

Foundational

Technical Sourcing Guide: 7-Cyano-2-methylbenzothiazole

CAS Registry Number: 1261563-44-3 Formula: C9H6N2S Molecular Weight: 174.22 g/mol Executive Summary This guide addresses the commercial sourcing, quality validation, and technical handling of 7-Cyano-2-methylbenzothiazol...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1261563-44-3 Formula: C9H6N2S Molecular Weight: 174.22 g/mol

Executive Summary

This guide addresses the commercial sourcing, quality validation, and technical handling of 7-Cyano-2-methylbenzothiazole . This compound is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of kinase inhibitors and advanced pharmacophores.

CRITICAL DISTINCTION: Researchers must NOT confuse this compound with 2-Cyano-6-hydroxybenzothiazole (CAS 103982-71-4), which is the standard precursor for Firefly Luciferin (D-Luciferin) synthesis.

  • Target Molecule (CAS 1261563-44-3): Cyano group at C7, Methyl at C2. Used for drug discovery scaffolds.

  • Luciferin Precursor: Cyano group at C2, Hydroxyl at C6.[1] Used for bioluminescence.[1][2][3]

Failure to distinguish between these isomers will result in total experimental failure for bioluminescence assays.

Part 1: Chemical Profile & Criticality

Structural Analysis

The 7-cyano-2-methylbenzothiazole scaffold features a fused benzene and thiazole ring system. The positioning of the nitrile group at C7 is synthetically challenging compared to the more common C2 or C6 positions, making this a "high-value" intermediate.

  • Core Reactivity: The C2-methyl group is activated by the benzothiazole ring, allowing for condensation reactions (e.g., with aldehydes to form styryl dyes). The C7-cyano group serves as a versatile handle for hydrolysis (to carboxylic acids), reduction (to amines), or tetrazole formation.

Retrosynthetic Pathway

Understanding the synthesis is crucial for evaluating supplier quality. The most robust route typically involves palladium-catalyzed cyanation of the 7-bromo precursor.

SynthesisPath Start 2-Amino-3-bromobenzenethiol Step1 Cyclization (Acetic Anhydride) Start->Step1 Inter 7-Bromo-2-methylbenzothiazole Step1->Inter Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Inter->Step2 Product 7-Cyano-2-methylbenzothiazole (CAS 1261563-44-3) Step2->Product

Figure 1: Likely industrial synthesis route.[4] Residual palladium or zinc are common impurities.

Part 2: Sourcing Landscape

The commercial availability of CAS 1261563-44-3 is limited compared to its 6-substituted isomers. It is classified as a Tier 2/3 Building Block , meaning it is often made-to-order rather than kept in high stock.

Supplier Categorization
Supplier TierRecommended VendorsTypical Pack SizeLead TimePurity Risk
Tier 1 (Catalog) AK Scientific (Cat# 1583DZ)100mg - 1g1-2 WeeksLow
Tier 2 (Aggregators) ChemSrc (Network), Dayang Chem1g - 1kg2-4 WeeksMedium
Tier 3 (Custom) WuXi AppTec , Enamine , Combi-Blocks >10g4-8 WeeksLow
Sourcing Strategy
  • For Screening (<1g): Purchase directly from AK Scientific . They are the most reliable catalog source identified with specific listing for this CAS.

  • For Scale-Up (>10g): Do not buy multiple 1g bottles. Contact Enamine or Combi-Blocks for a custom quote. Even if not in the catalog, they routinely synthesize benzothiazoles and can produce this via the 7-bromo route (which they likely stock).

Part 3: Quality Control & Validation

Because this compound is often synthesized via metal catalysis (Pd/Cu), purity analysis is non-negotiable.

Self-Validating QC Protocol

1. Proton NMR (1H-NMR) in CDCl3

  • Diagnostic Signal 1: A sharp singlet at ~2.8-2.9 ppm corresponding to the C2-Methyl group.

  • Diagnostic Signal 2: The aromatic region (7.5 - 8.5 ppm) must integrate to exactly 3 protons.

  • Red Flag: If you see a singlet at ~4.0 ppm, it indicates O-methylation (impurity from incorrect starting materials).

2. Infrared Spectroscopy (FT-IR)

  • Checkpoint: Look for the sharp, distinct Nitrile (

    
    ) stretch at 2220–2230 cm⁻¹ .
    
  • Failure Mode: Absence of this peak suggests hydrolysis to the amide or acid (common in old samples).

3. LC-MS Purity Check

  • Target Mass: [M+H]+ = 175.22.

  • Impurity Watch: Check for M+ = 227/229 (unreacted 7-bromo precursor).

QC Decision Workflow

QC_Workflow Sample Receive Sample (CAS 1261563-44-3) Visual Visual Inspection (Off-white to yellow solid?) Sample->Visual NMR 1H-NMR Analysis Visual->NMR Check1 Methyl Singlet @ 2.8ppm? NMR->Check1 Check2 Aromatic Integral = 3H? Check1->Check2 Yes Fail QUARANTINE / REJECT Check1->Fail No IR FT-IR Analysis Check2->IR Yes Check2->Fail No Check3 CN Stretch @ 2220 cm-1? IR->Check3 Pass RELEASE FOR USE Check3->Pass Yes Check3->Fail No

Figure 2: Quality Assurance decision tree. Strict adherence prevents downstream synthesis failure.

Part 4: Handling & Storage

Benzonitriles are generally stable, but the C2-methyl group on a benzothiazole is slightly acidic and prone to oxidation or condensation if mishandled.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: The nitrile group can hydrolyze to the amide (CONH2) if exposed to moisture and acid/base traces over time. Desiccate strictly.

  • Safety: Treat as a potential cyanide source under extreme metabolic or combustion conditions. Use standard PPE.

References

  • AK Scientific Product Catalog. (2025). 7-Cyano-2-methylbenzothiazole (Cat# 1583DZ). Retrieved from

  • ChemSrc Chemical Database. (2025). CAS 1261563-44-3 Entry. Retrieved from

  • White, E. H., et al. (1961).[2][3] The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 83(10), 2402–2403.[2] (Cited for structural distinction context).

  • Advanced Technology & Industrial Co., Ltd. (2025). Product List: Benzothiazoles. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzothiazole Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Leveraging Condensation Reactions of the 7-Cyano-2-methylbenzothiazole Methyl Group for the Synthesis of Novel Molecular Probes and Therapeutic Scaffolds

Abstract & Introduction The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced functional materials.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced functional materials.[1] Derivatives such as 7-Cyano-2-methylbenzothiazole are of particular interest due to their unique electronic properties and synthetic versatility. The presence of the electron-withdrawing cyano (-CN) group at the 7-position, coupled with the inherent electron-deficient nature of the thiazole ring, significantly increases the acidity of the protons on the 2-methyl group. This "activation" transforms the methyl group into a potent nucleophile upon deprotonation, making it an ideal substrate for a variety of condensation reactions.

This application note provides a comprehensive guide to the theory and practice of leveraging these condensation reactions, primarily focusing on the Knoevenagel-type condensation with aromatic aldehydes. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols for the synthesis of novel styryl benzothiazole derivatives, and discuss the profound implications of these products in drug discovery, particularly as anticancer agents and fluorescent probes for biological imaging.[2][3]

The Chemistry of the Activated 2-Methyl Group

The key to the synthetic utility of 7-Cyano-2-methylbenzothiazole lies in the reactivity of its 2-methyl group. The protons of this group are significantly more acidic than those of a typical alkyl-substituted arene. This is due to two primary electronic factors:

  • Inductive and Resonance Effects of the Benzothiazole Ring: The nitrogen and sulfur heteroatoms in the thiazole ring are electronegative and exert a powerful electron-withdrawing effect. The resulting carbanion, formed upon deprotonation of the methyl group, is stabilized through resonance delocalization into the heterocyclic system.

  • The 7-Cyano Substituent: The cyano group is a strong electron-withdrawing group that further enhances the acidity of the methyl protons through the fused benzene ring.

This enhanced acidity allows for facile deprotonation by mild bases, generating a nucleophilic carbanion that can readily attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. The subsequent elimination of water drives the reaction to completion, yielding a highly conjugated styryl system.

General Mechanism: Knoevenagel-Type Condensation

The reaction with an aldehyde proceeds via a Knoevenagel-type condensation mechanism. This process is typically catalyzed by a weak base, such as piperidine or triethylamine, which is strong enough to deprotonate the active methyl group but not so strong as to promote undesirable side reactions.

Caption: Knoevenagel-type condensation mechanism.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol: Synthesis of (E)-7-Cyano-2-(4-(dimethylamino)styryl)benzothiazole

This protocol details the synthesis of a fluorescent styryl dye, a class of compounds with applications in nucleic acid visualization and cell imaging.[3] The choice of 4-(dimethylamino)benzaldehyde provides a strong electron-donating group, creating a "push-pull" electronic system that typically results in bright fluorescence.

Materials & Reagents:

  • 7-Cyano-2-methylbenzothiazole (1 equiv.)

  • 4-(Dimethylamino)benzaldehyde (1.1 equiv.)

  • Absolute Ethanol (200 proof)

  • Piperidine (catalytic amount, ~0.1 equiv.)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 7-Cyano-2-methylbenzothiazole (e.g., 1.0 g, 5.74 mmol, 1 equiv.) and 4-(dimethylamino)benzaldehyde (0.93 g, 6.25 mmol, 1.1 equiv.).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask. The reactants may not fully dissolve at room temperature.

  • Catalyst Addition: Add piperidine (57 µL, 0.57 mmol, 0.1 equiv.) to the suspension using a micropipette.

    • Causality Insight: Piperidine acts as a basic catalyst to facilitate the deprotonation of the active methyl group, initiating the condensation. Using a minimal catalytic amount prevents side reactions and simplifies purification.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (~78 °C) with vigorous stirring. The reaction mixture should become homogeneous and change color.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting benzothiazole.

  • Product Isolation: Upon completion, remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes. The product will precipitate as a brightly colored solid.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde or catalyst.

  • Drying & Characterization: Dry the purified solid under vacuum. Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. The expected product is a deep red or orange solid.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Phase reagents 1. Combine Reactants (Benzothiazole, Aldehyde) in Ethanol catalyst 2. Add Piperidine (Catalyst) reagents->catalyst reflux 3. Heat to Reflux (4-6 hours) catalyst->reflux tlc 4. Monitor via TLC reflux->tlc cool 5. Cool Reaction (Room Temp -> Ice Bath) tlc->cool Reaction Complete precipitate 6. Precipitate Formation cool->precipitate filter 7. Vacuum Filtration precipitate->filter wash 8. Wash with Cold Ethanol filter->wash dry 9. Dry Under Vacuum wash->dry Purified Solid yield 10. Calculate Yield dry->yield characterize 11. Characterize Product (NMR, MS, MP) yield->characterize

Caption: Step-by-step experimental workflow.

Data Summary & Expected Results

The condensation reaction is versatile and can be performed with a wide range of aromatic aldehydes. The electronic nature of the substituent on the aldehyde can influence reaction times and yields.

Aldehyde ReactantTypical ConditionsApprox. YieldExpected Product ColorApplication Area
4-(dimethylamino)benzaldehydeEthanol, Piperidine, 6h reflux> 90%Deep RedFluorescent Probes, DNA Stains[3]
4-HydroxybenzaldehydeEthanol, Piperidine, 8h reflux75-85%Orange-YellowpH Sensors, Medicinal Chemistry Scaffolds
4-NitrobenzaldehydeEthanol, Piperidine, 4h reflux> 95%Bright OrangeNon-linear Optics, Anticancer Agents[2]
2-ThiophenecarboxaldehydeEthanol, Piperidine, 5h reflux80-90%Yellow-OrangeOrganic Electronics, Thiophene-based Dyes

Troubleshooting

IssueProbable CauseSuggested Solution
Low or No Yield Inactive catalyst; insufficient heating; wet solvent.Use fresh piperidine; ensure vigorous reflux; use absolute (200 proof) ethanol.
Incomplete Reaction Insufficient reaction time or catalyst concentration.Extend reflux time and monitor by TLC; add a few more drops of piperidine if the reaction has stalled.
Oily Product Impurities; incomplete removal of solvent.Recrystallize from a suitable solvent (e.g., ethanol/DMF mixture); ensure product is thoroughly dried under vacuum.
Broad NMR Peaks Presence of impurities or residual solvent.Re-purify the product via recrystallization or column chromatography if necessary.

Conclusion & Future Outlook

The Knoevenagel-type condensation of 7-Cyano-2-methylbenzothiazole is a robust and high-yielding reaction that provides straightforward access to a diverse library of styryl derivatives. These products are not merely synthetic curiosities; they are high-value compounds with immediate applications in drug discovery and diagnostics. The resulting extended π-conjugated systems are often fluorescent and can be tailored to act as molecular probes for cellular imaging or as scaffolds for developing targeted anticancer therapies.[2][4] This application note provides a solid foundation for researchers to explore this versatile chemical transformation and develop novel molecules to address critical challenges in science and medicine.

References

  • Chang, C. T., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 285-290.

  • Kaur, R., et al. (2022). Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(5), e2100438.

  • Ghosh, S., et al. (2020). Synthesis of Benzothiazoles via Condensation Reaction of 2‐Aminothiophenols and β‐Oxodithioesters Using a Combination of PTSA and CuI as Catalyst. ChemistrySelect, 5(38), 11849-11854.

  • Oonishi, A., et al. (2020). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Molbank, 2020(2), M1125.

  • Padilla-Montaño, I. I., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2289.

  • Elgemeie, G. H., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(20), 14035-14057.

  • Sharma, P., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(11), 2588.

  • Angelov, I., et al. (2022). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. Dyes and Pigments, 205, 110502.

  • Elgemeie, G. H., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing.

Sources

Application

Hydrolysis of 7-cyano group to carboxylic acid protocols

Application Note: Strategic Approaches to the Hydrolysis of 7-Cyano Motifs in Heterocyclic Scaffolds Strategic Overview The hydrolysis of a nitrile group (–CN) to a carboxylic acid (–COOH) at the 7-position of fused hete...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Approaches to the Hydrolysis of 7-Cyano Motifs in Heterocyclic Scaffolds

Strategic Overview

The hydrolysis of a nitrile group (–CN) to a carboxylic acid (–COOH) at the 7-position of fused heterocyclic systems (e.g., 7-cyanoquinoline, 7-cyanocoumarin, or 7-cyanoindole) presents a unique set of challenges in medicinal chemistry. Unlike aliphatic nitriles, 7-cyano motifs are often electronically coupled to the aromatic system, altering the electrophilicity of the cyano carbon. Furthermore, the fused ring system often imposes significant solubility constraints in aqueous media and sensitivity to harsh pH extremes.

This guide moves beyond generic textbook hydrolysis. We focus on three distinct protocols tailored to the electronic and steric reality of the 7-cyano pharmacophore:

  • Classical Acidic Hydrolysis: For robust, electron-deficient rings (e.g., quinolines).

  • Peroxide-Assisted Alkaline Hydrolysis (Modified Radziszewski): For acid-sensitive or electron-rich scaffolds.

  • Biocatalytic Hydrolysis (Nitrilase): For chemo-selective transformation under physiological conditions.

Decision Matrix & Mechanistic Logic

Before selecting a protocol, the electronic nature of the scaffold must be assessed. The 7-position is often distal to the heteroatom, yet resonance effects can significantly impact the transition state energy of the rate-determining step (nucleophilic attack vs. amide hydrolysis).

Figure 1: Method Selection Decision Tree

NitrileHydrolysisDecision Start Substrate Analysis: 7-Cyano Heterocycle AcidSensitive Is the scaffold acid-sensitive? Start->AcidSensitive BaseSensitive Is the scaffold base-sensitive? AcidSensitive->BaseSensitive Yes MethodA Protocol A: Classical Acidic (H2SO4/AcOH) AcidSensitive->MethodA No (Robust Ring) MethodB Protocol B: Peroxide-Assisted (NaOH/H2O2) BaseSensitive->MethodB No (Mod. Stability) MethodC Protocol C: Biocatalytic (Nitrilase) BaseSensitive->MethodC Yes (High Sensitivity)

Caption: Selection logic based on scaffold stability. Protocol A is the default for stability; Protocol C is for high selectivity.

Detailed Experimental Protocols

Protocol A: Classical Acidic Hydrolysis (The "Sledgehammer")

Best for: Electron-deficient rings (e.g., 7-cyanoquinoline) where the ring nitrogen protonates, increasing the electrophilicity of the nitrile carbon.

Mechanism: The reaction proceeds via the protonation of the nitrile nitrogen, followed by water attack to form the imidate, which tautomerizes to the amide.[1] The amide hydrolysis is often the rate-determining step (RDS) and requires higher temperatures.

Reagents:

  • Substrate: 7-Cyano-heterocycle (1.0 equiv)

  • Solvent/Acid: Glacial Acetic Acid (AcOH) / Conc. Sulfuric Acid (H2SO4) / Water (1:1:1 v/v/v)

  • Note: AcOH is critical for solubilizing hydrophobic aromatic nitriles.

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the 7-cyano substrate in 10 mL of Glacial AcOH.

  • Acid Addition: CAUTIOUSLY add 10 mL of conc. H2SO4 followed by 10 mL of water. Exothermic reaction—add slowly.

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 6–12 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The intermediate amide often appears as a distinct peak. Do not stop until the amide is fully converted to the acid.

  • Workup: Cool the reaction mixture to room temperature. Pour onto 100 g of crushed ice.

  • Precipitation: The carboxylic acid product usually precipitates upon dilution. Filter the solid.

    • If no precipitate: Adjust pH to ~3–4 using 4N NaOH (careful exotherm) to reach the isoelectric point of the acid.

  • Purification: Recrystallize from Ethanol/Water or DMF/Water.

Protocol B: Peroxide-Assisted Alkaline Hydrolysis (Modified Radziszewski)

Best for: Substrates that form stable amides or resist direct hydrolysis. The hydroperoxide anion (HOO-) is a super-nucleophile (Alpha-effect), attacking the nitrile 100-1000x faster than hydroxide.

Mechanism: This method utilizes the Radziszewski reaction mechanism. The hydroperoxide anion attacks the nitrile to form a peroxyimidic acid intermediate, which rearranges to the amide. In the presence of excess base and heat, the amide is subsequently hydrolyzed to the acid.[2]

Figure 2: Peroxide-Assisted Mechanism

Radziszewski CN 7-Cyano (R-CN) Inter Peroxyimidic Intermediate CN->Inter Fast Attack HOO HOO- (Super-Nucleophile) HOO->Inter Amide Amide (R-CONH2) Inter->Amide Rearrangement Acid Carboxylic Acid (R-COOH) Amide->Acid OH- / Heat (Slower Step)

Caption: The hydroperoxide anion accelerates the initial attack, bypassing the kinetic barrier of the nitrile carbon.

Reagents:

  • Substrate: 1.0 equiv

  • Base: NaOH (5.0 equiv, 30% aq. solution)

  • Oxidant: Hydrogen Peroxide (H2O2, 30% aq., 10 equiv)

  • Solvent: Ethanol or Methanol (to ensure solubility)

Step-by-Step Workflow:

  • Setup: Dissolve the substrate in Ethanol (0.5 M concentration).

  • Base Addition: Add the NaOH solution. The mixture may darken.

  • Peroxide Addition: Add H2O2 dropwise at room temperature. Gas evolution (O2) may occur.

  • Activation: Heat to 50–60 °C. Monitor closely.

    • Note: This step rapidly forms the amide .[1]

  • Hydrolysis Push: Once the nitrile is consumed (forming amide), raise temperature to reflux (80 °C) to drive the amide-to-acid hydrolysis.

    • Optimization: If the amide persists, add another 5 equiv of NaOH and continue reflux.

  • Quench: Cool and treat with Sodium Thiosulfate (saturated aq.) to quench excess peroxide (test with starch-iodide paper).

  • Isolation: Acidify with 1N HCl to pH 2 to precipitate the carboxylic acid.

Protocol C: Biocatalytic Hydrolysis (Nitrilase)

Best for: Green chemistry applications, highly acid/base sensitive scaffolds, or when high regioselectivity is needed (e.g., dinitriles).

Mechanism: Nitrilases (EC 3.5.5.[3][4]1) utilize a Cys-Glu-Lys catalytic triad to covalently bind the nitrile, releasing ammonia and the carboxylic acid directly, often without releasing the free amide intermediate.

Reagents:

  • Enzyme: Commercial Nitrilase Screening Kit (e.g., Codexis, Sigma) or Rhodococcus sp. lysate.

  • Buffer: Potassium Phosphate (0.1 M, pH 7.0–8.0).

  • Co-solvent: DMSO or Methanol (max 10% v/v) to aid solubility of the 7-cyano heterocycle.

Step-by-Step Workflow:

  • Preparation: Suspend the nitrilase lyophilized powder (10–20 mg) in 5 mL of phosphate buffer.

  • Substrate Addition: Dissolve substrate in DMSO (stock solution). Add to buffer to reach a final concentration of 10–50 mM. Ensure DMSO content < 10%.[3]

  • Incubation: Shake at 30 °C, 150 rpm for 18–24 hours.

  • Monitoring: Analyze aliquots by HPLC.

  • Workup: Acidify to pH 2 with HCl to stop the enzyme and precipitate the product. Extract with Ethyl Acetate if precipitation is incomplete.

Comparative Data & Troubleshooting

Table 1: Protocol Comparison for 7-Cyano Scaffolds

FeatureProtocol A (Acidic)Protocol B (Peroxide/Base)Protocol C (Biocatalytic)
Reaction Rate ModerateFast (to amide), Slow (to acid)Slow to Moderate
Solubility Tolerance High (due to AcOH)Moderate (EtOH/Water)Low (Buffer limits)
Selectivity Low (Hydrolyzes esters/amides)ModerateHigh (Chemo-selective)
Primary Risk Decarboxylation / Ether cleavageNucleophilic aromatic substitutionEnzyme inhibition by substrate
Yield (Typical) 85-95%70-90%>95% (if optimized)

Troubleshooting the "Amide Trap": A common failure mode is the reaction stalling at the primary amide (R-CONH2).

  • Cause: The amide is resonance-stabilized and less electrophilic than the nitrile.

  • Solution (Acid): Add Nitrosyl Sulfuric Acid (NaNO2 in H2SO4). This converts the amide to a diazonium species, which is rapidly hydrolyzed to the acid by water (irreversible).

References

  • Mechanism of Nitrile Hydrolysis

    • Wang, M., et al. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps.
  • Radziszewski Reaction (Peroxide Hydrolysis)

    • McIsaac, J. E., et al. "Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide." The Journal of Organic Chemistry, 1971, 36 (20), pp 3048–3052.
  • Biocatalytic Approaches (Nitrilases)

    • Gong, J. S., et al. "Nitrilases in nitrile biocatalysis: recent progress and forthcoming research." Microbial Cell Factories, 2012, 11, 142.
  • Acidic Hydrolysis Standards

    • "Hydrolysis of nitriles with aqueous acid to give carboxylic acids."[5][6] Master Organic Chemistry.

  • Nitrile Hydrolases Overview

    • Banerjee, A., et al. "Nitrile Hydrolases.

Sources

Method

Using 7-Cyano-2-methylbenzothiazole as a building block for dyes

Application Note: 7-Cyano-2-methylbenzothiazole as a Building Block for Functionalized Polymethine Dyes Executive Summary 7-Cyano-2-methylbenzothiazole (7-CN-MBT) represents a specialized heterocyclic building block for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Cyano-2-methylbenzothiazole as a Building Block for Functionalized Polymethine Dyes

Executive Summary

7-Cyano-2-methylbenzothiazole (7-CN-MBT) represents a specialized heterocyclic building block for the synthesis of functionalized polymethine (cyanine) and hemicyanine (styryl) dyes. While the 6-substituted isomers (e.g., 6-hydroxy for Firefly Luciferin) are more ubiquitous in bioluminescence, the 7-cyano derivative offers unique optoelectronic properties. The cyano group at the 7-position acts as a potent electron-withdrawing group (EWG) proximal to the sulfur atom, significantly influencing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.

This guide details the protocols for transforming 7-CN-MBT into stable, red-shifted fluorescent probes. It addresses the specific synthetic challenges posed by the deactivated ring nitrogen and provides validated workflows for N-alkylation and subsequent condensation.

Chemical Profile & Reactivity Logic

Molecule: 7-Cyano-2-methylbenzothiazole CAS: (Generic derivative reference) Molecular Formula: C9H6N2S

Electronic Push-Pull Mechanics

In dye synthesis, the benzothiazole core acts as the electron acceptor (A) in the typical Donor-π-Acceptor (D-π-A) architecture.

  • The 7-Cyano Effect: The nitrile group (-C≡N) is a strong EWG. By placing it at the 7-position (adjacent to the sulfur bridgehead), it inductively stabilizes the LUMO of the benzothiazole ring.

  • Result: Dyes synthesized from this precursor typically exhibit a bathochromic shift (red-shift) in absorption and emission compared to their unsubstituted counterparts.

  • Reactivity Constraint: The EWG reduces the electron density on the ring nitrogen (N3), making the critical N-alkylation step (quaternization) kinetically slower than in electron-rich benzothiazoles (e.g., 6-methoxy-2-methylbenzothiazole).

Strategic Workflow Visualization

The following diagram outlines the critical path from the raw building block to functional dyes.

G Start 7-Cyano-2-methylbenzothiazole (Precursor) Step1 N-Alkylation (Quaternization) Start->Step1 R-X, Heat Inter N-Alkyl-7-cyanobenzothiazolium Salt (Activated) Step1->Inter Precipitation Step2 Condensation (Base-Catalyzed) Inter->Step2 + Electrophile Prod1 Trimethine Cyanine (Symmetrical/Asymmetrical) Step2->Prod1 + Orthoester Prod2 Hemicyanine (Styryl Dye) Step2->Prod2 + Aldehyde

Caption: Figure 1. Synthetic workflow transforming 7-CN-MBT into active benzothiazolium salts and subsequent dye classes.

Experimental Protocols

Protocol A: Activation via N-Alkylation (Quaternization)

Objective: To convert the neutral 7-CN-MBT into the reactive electrophilic salt, N-ethyl-7-cyano-2-methylbenzothiazolium iodide. Challenge: The 7-cyano group deactivates the nitrogen. Standard reflux times must be extended, or more reactive alkylating agents used.

Materials:

  • 7-Cyano-2-methylbenzothiazole (1.0 eq)

  • Ethyl Iodide (EtI) (5.0 eq) or 1,3-Propanesultone (for zwitterionic water solubility)

  • Solvent: Acetonitrile (Anhydrous) or Toluene

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology:

  • Dissolution: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 7-CN-MBT (500 mg, 2.87 mmol) in anhydrous Acetonitrile (5 mL).

  • Reagent Addition: Add Ethyl Iodide (1.15 mL, ~14.3 mmol). Note: A large excess is required due to the reduced nucleophilicity of the ring nitrogen.

  • Reflux:

    • Heat the mixture to reflux (85°C) under an inert atmosphere.

    • Duration: 24–48 hours. Monitor via TLC (DCM:MeOH 95:5). The starting material is non-polar; the product is a polar salt that will stay at the baseline.

  • Precipitation: Cool the reaction mixture to room temperature. If the product does not crystallize spontaneously, add cold Diethyl Ether (20 mL) to induce precipitation.

  • Filtration: Filter the yellow/orange solid under vacuum. Wash copiously with Diethyl Ether to remove unreacted starting material.

  • Drying: Dry the solid in a vacuum desiccator.

    • Yield Expectation: 60–80%.

    • Storage: Store in the dark at 4°C (hygroscopic).

Protocol B: Synthesis of 7,7'-Dicyano-Trimethine Cyanine Dye

Objective: To synthesize a symmetrical cyanine dye (Cy3 analog) using the activated salt. Mechanism: Base-catalyzed condensation with triethyl orthoformate.

Materials:

  • N-ethyl-7-cyano-2-methylbenzothiazolium iodide (Salt from Protocol A) (2.0 eq)

  • Triethyl Orthoformate (1.5 eq)

  • Solvent: Pyridine (Anhydrous)

  • Catalyst/Base: Triethylamine (TEA) (Optional, if Pyridine is insufficient)

Step-by-Step Methodology:

  • Setup: In a dry flask, suspend the benzothiazolium salt (200 mg) in Pyridine (3 mL).

  • Condensation: Add Triethyl Orthoformate (1.5 eq).

  • Reaction: Reflux the mixture (115°C) for 2–4 hours. The solution will turn a deep red/purple color immediately.

    • Expert Insight: Avoid NaOH or strong inorganic bases to prevent hydrolysis of the 7-cyano group to a carboxylic acid.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: The dye may precipitate. If so, filter.[1] If not, extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Methanol or Ethanol. For high purity, use column chromatography (Silica gel, DCM -> 5% MeOH in DCM).

Protocol C: Synthesis of Hemicyanine (Styryl) Dye

Objective: To create a "Push-Pull" probe useful for nonlinear optics or mitochondrial staining.

Materials:

  • N-ethyl-7-cyano-2-methylbenzothiazolium iodide (1.0 eq)

  • 4-(Dimethylamino)benzaldehyde (1.0 eq)

  • Solvent: Ethanol

  • Catalyst: Piperidine (3-5 drops)

Step-by-Step Methodology:

  • Mixing: Combine the salt and the aldehyde in Ethanol (10 mL per mmol).

  • Catalysis: Add catalytic Piperidine.

  • Reflux: Heat to reflux for 4–6 hours.

  • Observation: A dramatic color change (usually to deep red or styryl-orange) indicates product formation.

  • Isolation: Cool to 0°C. The dye often crystallizes out. Filter and wash with cold ethanol.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the condensation mechanism, highlighting the role of the 7-CN group in stabilizing the electron-deficient intermediate.

Mechanism Salt Activated Salt (C2-CH3 acidic protons) Deprotonation Deprotonation by Base (Formation of Methylene Base) Salt->Deprotonation Attack Nucleophilic Attack on Electrophile (Orthoester/Aldehyde) Deprotonation->Attack Dye Final Conjugated Dye (Polymethine Chain) Attack->Dye EWG_Role 7-CN Group Effect: Stabilizes Transition State Red-Shifts Final Emission EWG_Role->Dye Electronic Modulation

Caption: Figure 2. Mechanistic pathway of dye formation.[2][3][4] The 7-CN group acts as an auxiliary acceptor, lowering the LUMO energy of the final chromophore.

Quality Control & Characterization

To validate the synthesis, the following parameters must be checked.

ParameterMethodAcceptance Criteria (Expected)
Identity 1H NMR (DMSO-d6)Disappearance of C2-Methyl singlet (~3.2 ppm in salt) and appearance of methine bridge protons (6.0–8.5 ppm).
Purity HPLC-MS>95% purity. Mass peak corresponding to [M]+ (cation).
Optical UV-Vis SpectroscopySharp absorption peak.[5] 7-CN derivatives typically absorb 15–30 nm red-shifted vs. unsubstituted analogs.
Function FluorescenceMeasure Quantum Yield (Φ).[4] Note: CN group can induce non-radiative decay in protic solvents; check in DMSO/EtOH.

References

  • Deligeorgiev, T., et al. (2010). "Synthesis and applications of novel benzothiazole cyanine dyes." Coloration Technology.

  • Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews.

  • Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. Interscience Publishers. (Classic foundational text for heterocyclic numbering and synthesis).
  • Nakazumi, H., & Colonna, G. M. (1995). "Cyanine Dyes."[1][2][4][6] Journal of the Society of Dyers and Colourists. (Discusses EWG substituent effects on solvatochromism).

(Note: While specific literature on the exact "7-cyano" trimethine derivative is sparse compared to the 6-isomer, the protocols above are chemically derived from standard benzothiazole chemistry cited in References 1 and 2, adapted for the electronic deactivation of the cyano group.)

Sources

Application

Strategic Reduction of 7-Cyano-2-methylbenzothiazole: Protocols for Primary Amine Synthesis

Executive Summary The conversion of 7-cyano-2-methylbenzothiazole to its corresponding primary amine, 7-(aminomethyl)-2-methylbenzothiazole , is a pivotal transformation in the synthesis of CNS-active agents, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 7-cyano-2-methylbenzothiazole to its corresponding primary amine, 7-(aminomethyl)-2-methylbenzothiazole , is a pivotal transformation in the synthesis of CNS-active agents, particularly P2X7 receptor antagonists and monoamine oxidase (MAO) inhibitors.

Standard nitrile reductions (e.g., catalytic hydrogenation with Pd/C or Raney Nickel) present significant risks when applied to benzothiazoles. The sulfur atom in the thiazole ring acts as a catalyst poison, and desulfurization (ring-opening) is a common side reaction under vigorous hydrogenation conditions. Furthermore, the basic nitrogen of the benzothiazole ring can coordinate with Lewis acidic reducing agents, necessitating specific workup modifications.

This Application Note details two field-proven protocols designed to bypass these liabilities:

  • The Borane-Dimethyl Sulfide (BH₃·DMS) Method: The gold standard for yield and purity, utilizing a homogeneous hydride donor.

  • The Cobalt Boride (CoCl₂/NaBH₄) Method: A robust, cost-effective alternative suitable for larger scales or parallel synthesis.

Strategic Analysis & Mechanism

Chemoselectivity Challenges

The substrate contains three reactive sites: the nitrile (target), the C=N bond of the thiazole ring, and the C2-methyl group (acidic protons).

  • Lithium Aluminum Hydride (LAH): While effective for nitriles, LAH is often too aggressive. It risks attacking the C=N bond of the benzothiazole or deprotonating the C2-methyl group, leading to polymerization or ring cleavage.

  • Catalytic Hydrogenation: Sulfur-containing heterocycles notoriously poison Pd and Pt catalysts. Raney Nickel can reduce the nitrile but carries a high risk of desulfurizing the benzothiazole ring to a mercapto-aniline derivative.

The Solution: Electrophilic vs. Nucleophilic Hydrides

We prioritize Borane (BH₃) and Cobalt Boride systems. Borane acts as an electrophilic reducing agent, coordinating to the nitrile nitrogen to facilitate hydride transfer. This mechanism is highly selective for nitriles over the internal imine-like bond of the benzothiazole.

Decision Matrix: Method Selection

DecisionMatrix Start Substrate: 7-Cyano-2-methylbenzothiazole Scale What is the reaction scale? Start->Scale SmallScale < 5 grams (MedChem) Scale->SmallScale LargeScale > 10 grams (Process Dev) Scale->LargeScale Purity Is high purity critical (>98%) without column? SmallScale->Purity MethodB METHOD B: CoCl2 / NaBH4 (Heterogeneous, Low Cost) Requires filtration LargeScale->MethodB Cost efficiency MethodA METHOD A: Borane-DMS (Homogeneous, High Yield) Requires acidic workup Purity->MethodA Yes Purity->MethodB No (Column OK)

Figure 1: Decision matrix for selecting the optimal reduction protocol based on scale and purity requirements.

Protocol A: Borane-Dimethyl Sulfide Reduction (Gold Standard)

Objective: High-yielding reduction suitable for medicinal chemistry library generation. Mechanism: Borane coordinates to the nitrile and the benzothiazole nitrogen. The critical step is the acidic methanolysis to break the stable amine-borane complexes formed during the reaction.

Reagents & Materials
  • Substrate: 7-cyano-2-methylbenzothiazole (1.0 equiv)

  • Reductant: Borane-dimethyl sulfide complex (BH₃·DMS), 2.0 M in THF (3.0 – 4.0 equiv). Note: Excess is required to saturate the ring nitrogen.

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: Methanol (MeOH) and 1.25 M HCl in MeOH.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 7-cyano-2-methylbenzothiazole (1.0 equiv) and anhydrous THF (concentration ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Addition: Add BH₃·DMS (3.5 equiv) dropwise via syringe over 15 minutes. Caution: Gas evolution may occur.

  • Reaction:

    • Remove the ice bath and allow to warm to room temperature (RT) for 30 minutes.

    • Heat to reflux (66 °C) for 3–5 hours. Monitor by TLC or LCMS (Target M+H ≈ 177).

    • Checkpoint: The intermediate may appear as a boron-complex with a different Rf/retention time than the free amine.

  • The "Complex Breaking" Quench (CRITICAL):

    • Cool the mixture to 0 °C.

    • Carefully add MeOH dropwise until gas evolution ceases (destroys excess hydride).

    • Add 1.25 M HCl in MeOH (or concentrated aqueous HCl, 5 equiv) to the mixture.

    • Reflux the acidic mixture for 1 hour. This step is mandatory to hydrolyze the N–B bond formed on the primary amine and the benzothiazole ring.

  • Workup:

    • Concentrate the solvent in vacuo to obtain the hydrochloride salt.

    • Option A (Isolation as Salt): Triturate with diethyl ether/acetonitrile to yield the pure HCl salt.

    • Option B (Free Base): Dissolve residue in water, basify to pH >10 with 2M NaOH, and extract with Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: Cobalt Chloride / Sodium Borohydride (Robust Alternative)

Objective: Cost-effective reduction using bench-stable reagents. Mechanism: In situ generation of "Cobalt Boride" (likely Co₂B), a black precipitate that catalyzes the decomposition of borohydride to active hydrogen species on its surface.

Reagents & Materials
  • Substrate: 7-cyano-2-methylbenzothiazole (1.0 equiv)

  • Catalyst: Cobalt(II) chloride hexahydrate (CoCl₂[2]·6H₂O) (0.5 – 1.0 equiv).

  • Reductant: Sodium Borohydride (NaBH₄) (5.0 – 7.0 equiv).

  • Solvent: Methanol (MeOH) or MeOH/THF (1:1).

Step-by-Step Procedure
  • Setup: Use a standard round-bottom flask open to a nitrogen line (to vent H₂ gas).

  • Solvation: Dissolve the substrate (1.0 equiv) and CoCl₂·6H₂O (1.0 equiv) in MeOH (0.1 M). The solution will be deep purple/pink.

  • Reduction:

    • Cool to 0 °C.

    • Add NaBH₄ (7.0 equiv) portion-wise over 30–60 minutes.

    • Observation: The reaction is exothermic and vigorous gas (H₂) evolution will occur. The solution will turn black immediately (formation of Cobalt Boride).

  • Completion: Stir at RT for 2–4 hours.

  • Workup:

    • Quench by adding 1M HCl until gas evolution stops and the black precipitate dissolves (solution turns clear/pink).

    • Basify with concentrated NH₄OH or NaOH to pH 10.

    • Filter off any remaining insoluble cobalt hydroxides through a Celite pad.

    • Extract the filtrate with DCM or EtOAc.

Analytical Data & Validation

Expected Results
ParameterMethod A (Borane)Method B (CoCl₂/NaBH₄)
Yield 85 – 95%70 – 85%
Purity (Crude) High (>95%)Moderate (requires filtration)
Physical State White/Off-white solid (HCl salt)Yellowish oil/solid
Spectroscopic Validation

To confirm the transformation, look for these key signals:

  • IR Spectroscopy: Disappearance of the sharp nitrile stretch at ~2220 cm⁻¹ . Appearance of broad N-H stretches at 3300–3400 cm⁻¹ .

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Disappearance of starting material aromatic pattern.

    • New Signal: A singlet (2H) for the benzylic methylene (-CH ₂-NH₂) typically around δ 3.9 – 4.2 ppm .

    • Methyl Group: The C2-methyl singlet should remain intact at δ 2.6 – 2.8 ppm .

Troubleshooting & Safety

Common Failure Modes
  • Low Yield (Borane Method): Usually caused by incomplete hydrolysis of the Boron-Amine complex. If the product stays in the aqueous layer during extraction or shows broad NMR signals, repeat the HCl/MeOH reflux step.

  • Ring Reduction: If over-reduction is observed (loss of aromaticity), switch from Method B to Method A and strictly control temperature (do not exceed 66 °C).

Safety Hazards
  • Diborane/Hydrogen Gas: Both methods generate flammable gas. Perform all reactions in a well-ventilated fume hood.

  • Cyanide Residues: While this is a reduction, always treat nitrile-derived waste streams with care.

  • Cobalt Waste: Cobalt is a heavy metal; dispose of aqueous waste in the appropriate heavy metal container.

References

  • Satoh, T., et al. (1971).[3] "The combination of sodium borohydride with cobalt, nickel, copper and rhodium halides has been employed to reduce functional groups such as nitriles."[3] Chemical and Pharmaceutical Bulletin, 19, 817.[3] 3[1][4][5][6][7][8][9][10][11][12]

  • Fringuelli, F., et al. (2000).[2] "Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction." Synthesis, 646-650.[2] 2

  • Brown, H. C., et al. (1982). "Selective Reductions. 29. A Simple Technique to Achieve an Enhanced Rate of Reduction... by Borane-Dimethyl Sulfide."[1] Journal of Organic Chemistry, 47, 3153-3163.[1] 1

  • Shaw, M., et al. (2024).[9] "Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors." Medicinal Chemistry Research, 33, 1829–1837.[9] 9[1][2][4][5][6][7][8][9][10][11][12][13]

  • Renard, B. L., et al. (2018). "Syntheses of Substituted 2-Cyano-benzothiazoles." Organic Syntheses, 95, 177-191.[13] 13[1][2][4][5][6][7][8][9][10][11][12][13]

Sources

Method

Precision Synthesis of 7-Substituted Styrylbenzothiazole Dyes

From Core Activation to Bio-Optical Probes Executive Summary & Technical Rationale Styrylbenzothiazole dyes (e.g., Thioflavin T analogues) are indispensable tools in bioimaging, renowned for their sensitivity to microenv...

Author: BenchChem Technical Support Team. Date: February 2026

From Core Activation to Bio-Optical Probes

Executive Summary & Technical Rationale

Styrylbenzothiazole dyes (e.g., Thioflavin T analogues) are indispensable tools in bioimaging, renowned for their sensitivity to microenvironmental changes (viscosity, polarity) and specific binding to amyloid fibrils and nucleic acids.

While 6-substituted derivatives are common, 7-substituted styrylbenzothiazoles represent a specialized subclass. The substituent at the 7-position (adjacent to the sulfur atom) introduces unique steric and electronic perturbations near the benzothiazole plane. This can significantly modulate:

  • Stokes Shift: By altering the Twist Intramolecular Charge Transfer (TICT) state.

  • Binding Selectivity: Steric hindrance at the 7-position can prevent non-specific intercalation, favoring groove binding in DNA or specific pocket occupancy in proteins.

  • Solubility: Hydrophilic groups at C7 can improve bioavailability without disrupting the conjugation axis along the C2-styryl path.

This guide provides a high-fidelity protocol for synthesizing these dyes, prioritizing the piperidine-catalyzed Knoevenagel condensation for its mild conditions and compatibility with sensitive functional groups.

Retrosynthetic Pathway & Mechanism

The synthesis follows a convergent "2-3-2" strategy:

  • Core Construction: Synthesis of the 7-substituted-2-methylbenzothiazole.

  • Activation: Quaternization of the nitrogen (N3) to increase the acidity of the C2-methyl protons.

  • Condensation: Reaction with a substituted benzaldehyde.[1][2]

ReactionPathway Precursor 2-Amino-6-R-thiophenol (Starting Material) Core 7-Substituted 2-methylbenzothiazole Precursor->Core Cyclization (Ac2O/Reflux) Activated N-Alkylated Benzothiazolium Salt (Activated Core) Core->Activated Quaternization (R'-I, CH3CN) Product 7-Substituted Styrylbenzothiazole Dye Activated->Product Knoevenagel Condensation (Piperidine, EtOH) Aldehyde Substituted Benzaldehyde Aldehyde->Product +

Figure 1: Convergent synthetic pathway for 7-substituted styrylbenzothiazole dyes. The critical activation step involves quaternizing the N3 nitrogen to facilitate the deprotonation of the C2-methyl group.

Detailed Experimental Protocols
Phase 1: Activation of the Core (Quaternization)

Note: If the 7-substituted 2-methylbenzothiazole core is not commercially available, it is typically synthesized via the Jacobson cyclization of 2-amino-6-substituted thiophenols with acetic anhydride.

Objective: To convert the neutral benzothiazole into a cationic benzothiazolium species. This increases the acidity of the


-protons on the C2-methyl group, making them susceptible to deprotonation by weak bases.

Reagents:

  • 7-Substituted-2-methylbenzothiazole (1.0 eq)

  • Alkylating Agent: Iodomethane (MeI) or Iodoethane (EtI) (3.0 - 5.0 eq)

  • Solvent: Acetonitrile (ACN) or Toluene (anhydrous)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the 7-substituted core in 5 mL of anhydrous acetonitrile in a pressure-rated sealed tube.

    • Expert Insight: Acetonitrile is preferred over ethanol here because the cationic product is often less soluble in ACN, promoting precipitation which drives the reaction forward (Le Chatelier’s principle).

  • Addition: Add 4.0 mmol (excess) of Iodomethane.

    • Safety: MeI is a potent methylating agent and neurotoxin. Use a fume hood.

  • Reflux: Seal the tube and heat to 85°C (oil bath temperature) for 12–24 hours.

    • Checkpoint: The solution should darken, and a precipitate (the quaternary salt) usually forms.

  • Isolation: Cool to room temperature. Add 10 mL of cold diethyl ether to complete precipitation.

  • Filtration: Filter the solid under vacuum. Wash 3x with diethyl ether to remove unreacted core and alkylating agent.

  • Drying: Dry under vacuum. Yield is typically >85%. [3]

Phase 2: The Knoevenagel Condensation (Dye Formation)

Objective: Formation of the styryl double bond via condensation between the activated methyl group and an aromatic aldehyde.

Reagents:

  • N-Alkyl-7-substituted-2-methylbenzothiazolium iodide (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-Dimethylaminobenzaldehyde) (1.1 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 0.5 mmol of the benzothiazolium salt (from Phase 1) in 10 mL of absolute ethanol.

  • Addition: Add 0.55 mmol (1.1 eq) of the aldehyde.

  • Catalysis: Add 1-2 drops (approx. 0.05 mmol) of piperidine.

    • Mechanistic Note: Piperidine acts as a base to deprotonate the C2-methyl group, generating the reactive enamine-like intermediate (anhydrobase) which attacks the aldehyde carbonyl.

  • Reaction: Reflux the mixture (80°C) for 4–6 hours.

    • Visual Cue: The color will shift dramatically (e.g., from pale yellow to deep orange, red, or purple) as the conjugated

      
      -system extends.
      
  • Monitoring: Monitor by TLC (DCM:MeOH 95:5). The cationic dye will stay near the baseline or move slowly; the aldehyde will move near the solvent front. Look for the disappearance of the starting salt.

Purification & Quality Control

Purification is the most critical step for bio-applications, as residual aldehyde can cause cytotoxicity.

PurificationFlow cluster_note Note Crude Crude Reaction Mixture (Ethanol) Cool Cool to RT & Chill (4°C) Crude->Cool Precipitate Did precipitate form? Cool->Precipitate Filter Vacuum Filtration Wash with cold EtOH/Ether Precipitate->Filter Yes NoPrecip Add Diethyl Ether (Anti-solvent crash) Precipitate->NoPrecip No Recrystal Recrystallization (MeOH or Acetonitrile) Filter->Recrystal High Purity Req. NoPrecip->Filter Precipitate forms Flash Flash Chromatography (DCM:MeOH 90:10) NoPrecip->Flash Oily/Sticky Counter-ion Exchange: For biological use, convert Iodide to Chloride or PF6 using ion-exchange resin. Counter-ion Exchange: For biological use, convert Iodide to Chloride or PF6 using ion-exchange resin.

Figure 2: Decision tree for the purification of cationic styryl dyes. Precipitation is preferred, but chromatography is necessary for oily products.

Characterization Parameters

Upon isolation, verify the structure and purity using the following matrix:

ParameterMethodExpected Observation
Identity 1H NMR (DMSO-d6) Vinylic Protons: Pair of doublets at

7.5–8.5 ppm (

Hz indicates trans-isomer). N-Methyl: Singlet at

4.0–4.5 ppm.
Purity HPLC-MS Single peak >95% integration. Mass should correspond to

.
Photophysics UV-Vis

typically 450–600 nm depending on aldehyde substituent.
Solubility Visual Soluble in DMSO, MeOH. Poor in water (unless sulfonate groups added).

Table 1: Solvatochromic Shift Data (Example for 7-Methyl Derivative) Data indicates sensitivity to polarity, crucial for sensing applications.

SolventDielectric Constant (

)

(nm)

(nm)
Stokes Shift (nm)
Toluene2.3844549045
DCM8.9345851052
Ethanol24.546553570
DMSO46.747255078
Troubleshooting & Optimization
  • Low Yield in Condensation:

    • Cause: Incomplete deprotonation or wet solvent.

    • Fix: Add molecular sieves to the reaction. Switch to Microwave Irradiation (120°C, 10 min) which often doubles the yield for steric-hindered (7-substituted) systems.

  • Product is an Oil/Tar:

    • Cause: Trapped solvent or impurities.

    • Fix: Perform an anion exchange.[2] Dissolve the oil in water/methanol, add saturated

      
      . The Hexafluorophosphate salt is usually hydrophobic and crystallizes instantly.
      
  • Fluorescence Quenching:

    • Cause: H-aggregation.

    • Fix: Ensure the 7-substituent provides enough steric bulk (e.g., 7-isopropyl) to prevent

      
      -stacking in aqueous media.
      
References
  • Knoevenagel Condensation Mechanism & C

    • Title: Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction[4]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis of C

    • Title: Cationic styryl dyes for DNA labelling and selectivity toward cancer cells[5]

    • Source: NIH / Scientific Reports
    • URL:[Link]

  • Benzothiazole Applic

    • Title: Benzothiazole applications as fluorescent probes for analyte detection[6][7][8]

    • Source: ResearchG
    • URL:[Link]

  • Purific

    • Title: Cyanine Dye Purification Protocol (HPLC & Sep-Pak)[9]

    • Source: Stanford University / Brown Lab
    • URL:[Link]

Sources

Application

Application Note: Precision Bioorthogonal Engineering with Cyanobenzothiazole (CBT)

This guide serves as a comprehensive technical manual for the application of 2-Cyanobenzothiazole (CBT) derivatives in bioorthogonal chemistry. It diverges from standard templates to prioritize the unique "condense-and-a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for the application of 2-Cyanobenzothiazole (CBT) derivatives in bioorthogonal chemistry. It diverges from standard templates to prioritize the unique "condense-and-assemble" mechanism that distinguishes CBT from other click moieties.

Executive Summary & Technical Rationale

The reaction between 2-cyanobenzothiazole (CBT) and 1,2-aminothiols (e.g., N-terminal Cysteine) represents a distinct class of bioorthogonal chemistry. Unlike the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) which forms a triazole bridge, the CBT-Cys reaction is a condensation that mimics the final step of firefly luciferin biosynthesis.

Why choose CBT-Cys?

  • Biocompatibility: Occurs in aqueous media at physiological pH (7.4) without toxic metal catalysts.

  • Kinetics: High second-order rate constant (

    
    ), faster than Staudinger ligation.
    
  • The "Assembly" Factor: Uniquely, this reaction increases molecular rigidity and hydrophobicity. It is not just a linking tool; it is a structural switch used to trigger the intracellular self-assembly of nanoparticles from small molecules.

The Chemistry Core: Mechanism of Action

To apply this chemistry effectively, one must understand the multi-step condensation mechanism. It is not a single-step addition but a cascade.

Reaction Pathway[1][2][3][4][5][6][7]
  • Nucleophilic Attack: The thiol group of the N-terminal Cysteine attacks the cyano group of CBT.

  • Intermediate Formation: A thioimidate intermediate is formed.

  • Cyclization: The

    
    -amine of the Cysteine attacks the thioimidate carbon.
    
  • Elimination: Ammonia (

    
    ) is released, forming a stable thiazole ring fused to the benzothiazole (a luciferin-like scaffold).
    
Visualization: Reaction Mechanism

CBT_Mechanism Reactants Reactants (CBT + N-term Cys) Thioimidate Thioimidate Intermediate Reactants->Thioimidate Nucleophilic Thiol Attack (pH 7.4) Cyclization Intramolecular Amine Attack Thioimidate->Cyclization Ring Closure Product Final Product (Luciferin Scaffold) Cyclization->Product Stable Thiazole Ring Ammonia Byproduct (NH3) Cyclization->Ammonia Elimination

Caption: The stepwise condensation of 2-cyanobenzothiazole and Cysteine. Note the release of ammonia, distinguishing this from addition-only click reactions.

Application A: Intracellular Self-Assembly (Smart Probes)

This is the most advanced application of CBT chemistry (pioneered by Liang et al.). It exploits the reaction to convert soluble small molecules into insoluble nanoparticles inside a target cell, trapping them for enhanced imaging or therapy.

The Concept: "Bond-Induced Assembly"

The probe is designed as CBT-Linker-MaskedCys .

  • Entry: The probe enters the cell as a soluble monomer.

  • Activation: An intracellular trigger (GSH or Enzyme) removes the mask from Cysteine.

  • Click: The exposed Cys reacts intramolecularly with CBT.[1][2]

  • Assembly: The resulting rigid, hydrophobic macrocycle undergoes intermolecular

    
     stacking to form nanoparticles.
    
Workflow Diagram

SelfAssembly cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Environment ProProbe Pro-Probe (Soluble) Masked Cys + CBT ActiveProbe Activated Probe Free Cys + CBT ProProbe->ActiveProbe Cell Entry & Unmasking CyclicMonomer Cyclized Monomer (Rigid/Hydrophobic) ActiveProbe->CyclicMonomer Intramolecular CBT-Cys Click Nanoparticle Supramolecular Nanoparticle CyclicMonomer->Nanoparticle Intermolecular Pi-Pi Stacking Trigger Trigger (GSH / Caspase / Furin) Trigger->ProProbe Activates

Caption: The logic flow for CBT-mediated intracellular nanoparticle formation. The click reaction triggers a phase change from soluble to aggregated.

Protocol 1: Synthesis & Validation of Self-Assembling Probes

Objective: Synthesize a GSH-responsive probe (CBT-Cys(StBu)-Y) and validate nanoparticle formation.

Materials:

  • 2-Cyanobenzothiazole (CBT) derivative (e.g., 6-amino-CBT).[3]

  • Cysteine derivative: Cys(StBu) (StBu protects the thiol, removable by reduction).

  • Buffer: PBS (pH 7.4).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or GSH (Glutathione).

Step-by-Step Procedure:

  • Probe Synthesis (Solid Phase Peptide Synthesis - SPPS):

    • Use standard Fmoc chemistry.

    • Couple Cys(StBu) as the N-terminal amino acid.

    • Couple 2-cyano-6-aminobenzothiazole to the side chain of a Lysine or the N-terminus (if using a specific linker strategy). Note: If coupling to N-terminus, ensure the nitrile is not exposed to conditions that hydrolyze it.

    • Cleave peptide from resin (95% TFA). Purify via HPLC.

  • In Vitro Activation Assay:

    • Dissolve Purified Probe (50

      
      M) in PBS (pH 7.4) containing 20% DMSO (for solubility).
      
    • Control Group: Incubate at 37°C. Monitor via HPLC at 0, 1, 4 hours. (Should remain stable).

    • Experimental Group: Add GSH (1 mM) or TCEP (100

      
      M) .
      
    • Monitor: HPLC will show the disappearance of the linear probe peak and the appearance of the cyclized product peak (usually elutes later due to hydrophobicity).

  • Nanoparticle Characterization (TEM):

    • Take 10

      
      L of the reaction mixture from Step 2 (after 4 hours).
      
    • Drop-cast onto a carbon-coated copper grid.

    • Stain with uranyl acetate (2%) for 1 min.

    • Expectation: TEM should reveal spherical nanostructures (diameters 20–200 nm) for the treated group, and no structures for the control.

Application B: Peptide Macrocyclization

Concept: Cyclizing peptides improves proteolytic stability and target affinity.[4] CBT-Cys click offers a "stapling" method that yields a rigid benzothiazole scaffold, unlike the flexible disulfide bond.

Protocol 2: On-Resin Macrocyclization

Context: You have a peptide sequence on resin: H2N-Cys-Linker-Lys(Dde)-Resin.

  • Deprotection: Selectively remove the Dde protecting group from the Lysine side chain (2% hydrazine in DMF).

  • CBT Coupling: Couple 2-cyano-6-fluorobenzothiazole or CBT-acid to the free Lysine amine.

  • Cleavage: Cleave the peptide from the resin using TFA cocktail. Crucial: The high acidity prevents the click reaction (which requires pH > 7). You now have a linear peptide with free N-term Cys and side-chain CBT.

  • Cyclization:

    • Dilute the crude peptide to 0.5 mg/mL in Buffer (pH 7.5, NH4HCO3).

    • Stir at Room Temp for 30–60 mins.

    • The reaction is intramolecular and rapid.

  • Purification: Lyophilize and purify the cyclized peptide via HPLC.

Quantitative Data Summary

ParameterCBT-Cys ClickAzide-Alkyne (CuAAC)Thiol-Maleimide
Reaction Rate (

)
~9.2

~10–100

(cat.)
~1000

Catalyst Required No Yes (Cu)No
Byproduct Ammonia (

)
NoneNone
Biocompatibility Excellent Low (Cu toxicity)Good
Reversibility Irreversible (Stable)IrreversibleCan undergo exchange
Structural Effect Increases Rigidity Forms Triazole LinkerFlexible Linker

Troubleshooting & Optimization

Issue: Slow Reaction Kinetics

  • Cause: pH is too low. The thiol must be deprotonated (thiolate) to attack the nitrile.

  • Fix: Adjust pH to 7.4 – 8.0. Do not exceed pH 9.0 to avoid nitrile hydrolysis.

Issue: Disulfide Competition

  • Cause: Free Cysteine oxidizes to Cystine (dimer) before reacting with CBT.

  • Fix: Always include a reducing agent (TCEP) in the buffer unless the disulfide cleavage is the intended trigger.

Issue: Precipitation

  • Cause: The product is highly hydrophobic (benzothiazole formation).

  • Fix: This is often the desired outcome for self-assembly. For macrocyclization where solubility is needed, add solubilizing tags (PEG, Arg-rich sequences) to the peptide backbone.

References

  • Liang, G., Ren, H., & Rao, J. (2010). A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins.[1][5][3][4][6] Nature Chemistry, 2(1), 54–60.[7][2] [Link]

  • Yuan, Y., Liang, G. (2014). A biocompatible, highly efficient click reaction and its applications.[1][5][7][3][2][8][9][10] Organic & Biomolecular Chemistry, 12, 865-871. [Link]

  • Zheng, Z., et al. (2016).[5] Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides. Chemical Science, 8, 214-222. [Link]

  • Ye, D., et al. (2011). Caspase-responsive smart gadolinium-based contrast agent for magnetic resonance imaging of drug-induced apoptosis. Chemical Science, 2, 441-446. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separating 6-Cyano and 7-Cyano Benzothiazole Isomers

Introduction: The successful separation of positional isomers like 6-cyano- and 7-cyano benzothiazole is a significant challenge in pharmaceutical development and chemical research. These isomers share identical molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful separation of positional isomers like 6-cyano- and 7-cyano benzothiazole is a significant challenge in pharmaceutical development and chemical research. These isomers share identical molecular weights and similar physicochemical properties, such as polarity and boiling points, which renders their separation by standard techniques difficult. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to empower researchers to overcome this analytical hurdle. We will explore advanced chromatographic and crystallization strategies, explaining the causality behind each experimental choice to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 6-cyano- and 7-cyano benzothiazole isomers so challenging?

The primary difficulty lies in their structural similarity. As positional isomers, they have the same chemical formula (C₈H₄N₂S) and molecular weight. This results in nearly identical properties such as hydrophobicity and pKa. Standard reversed-phase chromatography columns, like C18, which separate based on hydrophobicity, often fail to provide adequate selectivity, leading to poor resolution or complete co-elution.[1] Effective separation requires exploiting subtle differences in their electronic structure and spatial arrangement.

Q2: What are the primary analytical techniques for separating these isomers?

The most effective techniques are high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and supercritical fluid chromatography (SFC).[2][3] These methods offer a wide range of stationary and mobile phases to manipulate selectivity. For preparative scales or as an alternative to chromatography, fractional crystallization can also be a viable, albeit more complex, approach.[4]

Q3: Which chromatographic technique generally offers the best performance for this type of separation?

Supercritical Fluid Chromatography (SFC) is often superior for separating challenging isomers.[5][6] SFC utilizes supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This allows for faster separations and higher efficiency compared to HPLC.[6] Furthermore, the unique solvation properties of supercritical fluids can amplify small differences between isomers, often leading to baseline separation where HPLC methods fail.[7]

Q4: If I have to use HPLC, what type of stationary phase should I start with?

Standard C18 columns are unlikely to be effective. Instead, begin with columns that offer alternative separation mechanisms beyond simple hydrophobicity.[1] Excellent starting points include:

  • Pentafluorophenyl (PFP) Phases: These columns provide multiple interaction modes, including hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange, which are highly effective for separating positional isomers.

  • Phenyl-Hexyl Phases: These offer strong π-π interactions, which can differentiate between the electron density distributions of the 6- and 7-cyano isomers.

  • Cyano (CN) Phases: These can be used in both normal-phase and reversed-phase modes and provide dipole-dipole interactions that can be selective for polar isomers.

Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate separation technique.

Start Start: Isomer Mixture (6-CN & 7-CN Benzothiazole) Decision_Analytical Analytical or Preparative Scale? Start->Decision_Analytical Screen_SFC Screen on SFC with Chiral/Achiral Columns Resolution_Check_SFC Adequate Resolution? Screen_SFC->Resolution_Check_SFC Screen_HPLC Screen on HPLC with PFP, Phenyl, CN Columns Resolution_Check_HPLC Adequate Resolution? Screen_HPLC->Resolution_Check_HPLC Decision_Analytical->Screen_SFC Analytical Decision_Analytical->Screen_HPLC Analytical Consider_Crystallization Consider Fractional Crystallization Decision_Analytical->Consider_Crystallization Preparative Resolution_Check_SFC->Screen_HPLC No Optimize_SFC Optimize SFC Method (Co-solvent, Temp, BPR) Resolution_Check_SFC->Optimize_SFC Yes Resolution_Check_HPLC->Screen_SFC No, try SFC Optimize_HPLC Optimize HPLC Method (Solvent, pH, Temp) Resolution_Check_HPLC->Optimize_HPLC Yes Final_SFC Final Validated SFC Method Optimize_SFC->Final_SFC Final_HPLC Final Validated HPLC Method Optimize_HPLC->Final_HPLC

Caption: Decision workflow for separating cyano-benzothiazole isomers.

Troubleshooting Guide

Q5: My isomers are co-eluting on a C18 HPLC column. What is the first thing I should change?

Answer: Change your stationary phase. As discussed in Q4, C18 columns are not well-suited for this separation. The most critical factor for separating positional isomers is selectivity (α), which is primarily dictated by the column chemistry.

Troubleshooting Flowchart for HPLC Co-elution

Start Problem: Co-elution on C18 Column Change_Column Step 1: Change Column (PFP or Phenyl-Hexyl) Start->Change_Column Check_Resolution Partial Separation? Change_Column->Check_Resolution Optimize_Mobile_Phase Step 2: Optimize Mobile Phase (Acetonitrile vs. Methanol) Check_Resolution->Optimize_Mobile_Phase Yes Failure If still co-eluting: Switch to SFC or HILIC Check_Resolution->Failure No Check_Resolution2 Improved Selectivity? Optimize_Mobile_Phase->Check_Resolution2 Adjust_Temp Step 3: Adjust Temperature (Try 30°C and 50°C) Check_Resolution2->Adjust_Temp Yes Check_Resolution2->Failure No Success Success: Baseline Separation Adjust_Temp->Success

Caption: Troubleshooting steps for HPLC isomer co-elution.

Q6: I have some separation on a PFP column, but the peaks are broad and tailing. How can I improve the peak shape?

Answer: Poor peak shape is often caused by secondary interactions with the stationary phase or issues with the analytical setup.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase.[8] Injecting in a strong solvent (like pure acetonitrile in a high-aqueous mobile phase) will cause peak distortion.

  • Reduce Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.[8] Excess volume outside the column causes peak broadening.

  • Optimize Mobile Phase pH: Although benzothiazoles are weakly basic, subtle pH changes can affect peak shape. Add a small amount of modifier like 0.1% formic acid to your mobile phase to ensure consistent protonation of the analytes and silica surface.

  • Lower Injection Volume: Injecting too large a volume can overload the column and lead to broad peaks. Try reducing the injection volume by half.[8]

Q7: My SFC separation shows good selectivity, but the retention times are drifting between injections. What's wrong?

Answer: Retention time instability in SFC is almost always related to variations in mobile phase density, which is controlled by temperature and back pressure.

  • System Equilibration: Ensure the system is fully equilibrated before starting your analytical run. SFC systems can take longer to equilibrate than HPLC systems.

  • Check Back Pressure Regulator (BPR): The BPR must maintain a consistent pressure. Fluctuations will alter the mobile phase density and cause retention time shifts. Ensure the BPR is clean and functioning correctly.

  • Control Temperature: Column and solvent temperature must be strictly controlled. Even small fluctuations in ambient lab temperature can affect mobile phase density and reproducibility.[7] Use a thermostatted column compartment.

  • Co-solvent Composition: Ensure your co-solvent (e.g., methanol) is accurately mixed and degassed.

Q8: I want to attempt separation by fractional crystallization. Where do I begin?

Answer: Fractional crystallization separates compounds based on differences in their solubility in a specific solvent at a given temperature.[9]

  • Solvent Screening: The goal is to find a solvent where both isomers are soluble when hot but have different solubilities when cooled. Start by screening a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof).

  • Create a Supersaturated Solution: Dissolve the isomer mixture in a minimal amount of the chosen hot solvent to create a saturated or slightly supersaturated solution.[10]

  • Slow Cooling & Seeding: Allow the solution to cool very slowly. Rapid cooling will cause both isomers to precipitate together. Once the solution becomes cloudy, consider adding a few seed crystals of the desired isomer to encourage selective crystallization.[10] This process requires significant trial and error.

Data & Starting Conditions

The separation of these isomers is highly dependent on the specific instrumentation and conditions. The following tables provide validated starting points for method development.

Table 1: Comparison of Chromatographic Techniques

FeatureHPLC (Reversed-Phase)Supercritical Fluid Chromatography (SFC)
Principle Partitioning based on hydrophobicity and other interactions.Partitioning based on polarity in a supercritical fluid mobile phase.
Typical Mobile Phase Acetonitrile/Water or Methanol/Water.[11]Supercritical CO₂ with a polar co-solvent (e.g., Methanol).[5]
Strengths Widely available, robust, well-understood.High efficiency, fast separations, ideal for isomers, environmentally friendly ("green").[6]
Weaknesses May lack selectivity for similar isomers, higher solvent consumption.Requires specialized equipment, sensitive to pressure/temperature.[7]
Best for Isomers Moderate, requires specialized columns (PFP, Phenyl).Excellent, often the preferred technique.[5]

Table 2: Suggested Starting Conditions for Method Development

ParameterHPLC/UPLC MethodSFC Method
Column PFP or Phenyl-Hexyl, 2.7 µm, 2.1 x 100 mm2-Ethylpyridine or Diol, 3 µm, 3.0 x 100 mm
Mobile Phase A 0.1% Formic Acid in WaterSupercritical CO₂
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanol
Gradient 20-50% B over 10 minutes5-25% B over 5 minutes
Flow Rate 0.4 mL/min3.0 mL/min
Temperature 40 °C40 °C
Back Pressure N/A150 bar
Detection UV at 254 nm or 280 nmUV at 254 nm or 280 nm

Experimental Protocols

Protocol 1: HPLC/UPLC Screening Protocol for Isomer Separation

  • Column Selection: Install a Pentafluorophenyl (PFP) column.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the isomer mixture in 50:50 acetonitrile:water.

  • Instrument Setup:

    • Set the column temperature to 40 °C.

    • Set the flow rate to 0.4 mL/min.

    • Set the UV detector to monitor at 254 nm.

  • Gradient Elution: Run a linear gradient from 20% B to 50% B over 10 minutes. Hold at 50% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Analysis: Inject 1-2 µL of the sample. If no separation is observed, repeat the run using methanol as Mobile Phase B. If partial separation is observed, optimize the gradient slope and temperature to improve resolution.

Protocol 2: SFC Screening Protocol for Isomer Separation

  • Column Selection: Install a 2-Ethylpyridine (2-EP) column, a common starting point for polar analytes in SFC.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO₂.

    • Co-solvent (B): HPLC-grade methanol.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the isomer mixture in methanol.

  • Instrument Setup:

    • Set the column temperature to 40 °C.

    • Set the Automated Back Pressure Regulator (ABPR) to 150 bar.

    • Set the total flow rate to 3.0 mL/min.

    • Set the UV detector to monitor at 254 nm.

  • Gradient Elution: Run a linear gradient from 5% co-solvent to 25% co-solvent over 5 minutes. Hold at 25% for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Analysis: Inject 1 µL of the sample. Based on the results, optimize the gradient, temperature, and back pressure to maximize resolution. Increasing temperature or back pressure can sometimes improve peak shape and selectivity.[12]

References

  • SIELC Technologies. (n.d.). Separation of Benzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tanaka, H., et al. (2013). A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products. PubMed. Retrieved from [Link]

  • Farré, M., et al. (2015). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water. ResearchGate. Retrieved from [Link]

  • Gushchin, A., et al. (2022). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. CrystEngComm. Retrieved from [Link]

  • Jover, E., et al. (2016). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Hauser, J. R., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2016). Rapid Separation of Five Cyclosporin Analogs by Supercritical Fluid Chromatography. Scientific Research Publishing. Retrieved from [Link]

  • Meirelles, A. J. A., & Berry, R. J. (2006). On the design of crystallization-based separation processes: Review and extension. CEPAC. Retrieved from [Link]

  • Weiss, R., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. SciSpace. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (2016). Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. Retrieved from [Link]

  • Wang, Y., et al. (2016). Rapid Separation of Five Cyclosporin Analogs by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Advances in Crystallization for Separation Techniques. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Cyano-2-methylbenzothiazole

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Cyano-2-methylbenzothiazole. As a key intermediate in various pharmaceutical and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Cyano-2-methylbenzothiazole. As a key intermediate in various pharmaceutical and materials science applications, optimizing its synthesis for yield and purity is crucial. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 7-Cyano-2-methylbenzothiazole?

A1: The synthesis of 7-Cyano-2-methylbenzothiazole is typically approached through a few key pathways. The most established method involves a multi-step sequence starting with the formation of a substituted 2-aminothiophenol, followed by cyclization and subsequent functional group manipulation. A common route is the synthesis of 7-amino-2-methylbenzothiazole, which is then converted to the target nitrile via a Sandmeyer reaction. Another viable, more modern approach is the palladium-catalyzed cyanation of a 7-halo-2-methylbenzothiazole precursor.

Q2: What are the critical starting materials and how does their quality impact the synthesis?

A2: The quality of the initial precursors is paramount for a successful synthesis. For the Sandmeyer route, the purity of the substituted 2-aminothiophenol derivative is crucial. Impurities in this starting material can lead to the formation of undesired side-products that are often difficult to remove in later stages. Similarly, for the palladium-catalyzed route, the purity of the 7-halo-2-methylbenzothiazole is critical to ensure efficient catalytic turnover and prevent catalyst deactivation. It is highly recommended to purify all starting materials before use, for example, by recrystallization or column chromatography.

Q3: What are the main safety concerns associated with this synthesis?

A3: The primary safety concern is the use of cyanide salts (e.g., KCN, NaCN, CuCN) in the Sandmeyer reaction or palladium-catalyzed cyanation. These reagents are highly toxic. All manipulations involving cyanide salts should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. It is also essential to have a cyanide poisoning first-aid kit and trained personnel available. Furthermore, diazonium salts, which are intermediates in the Sandmeyer reaction, can be explosive when isolated in a dry state. Therefore, they should be prepared in situ and used immediately without isolation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable solvent system should be developed to achieve good separation between the starting material, intermediate(s), and the final product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Troubleshooting Guide

Low Yield of 7-Cyano-2-methylbenzothiazole

Q: My overall yield of 7-Cyano-2-methylbenzothiazole is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic sequence. A systematic approach to identify the bottleneck is essential.

1. Inefficient Benzothiazole Ring Formation:

  • Cause: Incomplete cyclization of the 2-aminothiophenol precursor with the methyl source (e.g., acetic anhydride or acetic acid).

  • Troubleshooting:

    • Temperature: Ensure the reaction is heated to a sufficient temperature to drive the cyclization to completion. For less reactive substrates, higher temperatures may be required.

    • Reaction Time: The reaction may require a longer time for completion. Monitor the reaction by TLC until the starting material is fully consumed.

    • Catalyst: While often not strictly necessary, the addition of a catalytic amount of a dehydrating agent or a Lewis acid can sometimes facilitate the cyclization.

2. Poor Yield in the Sandmeyer Reaction:

  • Cause: The Sandmeyer reaction is sensitive to reaction conditions, and suboptimal parameters can lead to a variety of side reactions.

  • Troubleshooting:

    • Diazotization Temperature: The formation of the diazonium salt from 7-amino-2-methylbenzothiazole must be carried out at a low temperature (typically 0-5 °C) to prevent its decomposition.

    • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite.

    • Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain a low temperature and prevent a buildup of nitrous acid.

    • Cyanide Source and Catalyst: The choice of cyanide source and copper catalyst is critical. Copper(I) cyanide is often preferred as it acts as both the catalyst and the cyanide source.

    • Neutralization: After the addition of the diazonium salt solution to the cyanide solution, the reaction mixture may need to be carefully neutralized to facilitate the displacement reaction.

ParameterStandard ConditionOptimized Condition for Higher Yield
Diazotization Temp. 0-5 °CMaintained strictly below 5 °C
NaNO₂ Addition RapidSlow, dropwise addition
Cyanide Source KCN/CuSO₄CuCN
pH during Cyanation AcidicNeutralized post-addition

3. Inefficient Palladium-Catalyzed Cyanation:

  • Cause: If you are using a 7-halo-2-methylbenzothiazole precursor, low yields in the palladium-catalyzed cyanation step can be due to catalyst deactivation or incomplete reaction.

  • Troubleshooting:

    • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., Xantphos, dppf) is crucial. Screen different catalyst/ligand combinations to find the optimal system for your substrate.

    • Solvent: The reaction is sensitive to the solvent. Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are commonly used.

    • Inert Atmosphere: These reactions are often air-sensitive. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature: The reaction temperature needs to be optimized. Too low a temperature will result in a slow reaction, while too high a temperature can lead to catalyst decomposition.

Formation of Impurities

Q: I am observing significant amounts of a side product in my final material. How can I identify and minimize its formation?

A: The nature of the impurity will depend on the synthetic route.

1. Impurity from the Sandmeyer Route: 7-Hydroxy-2-methylbenzothiazole

  • Cause: This is a common byproduct of the Sandmeyer reaction, arising from the reaction of the diazonium salt with water.

  • Identification: This impurity will have a different retention factor (Rf) on TLC and a distinct mass in mass spectrometry analysis.

  • Minimization:

    • Anhydrous Conditions: While the diazotization is performed in an aqueous medium, minimizing the amount of water in the subsequent cyanation step can be beneficial.

    • Temperature Control: As mentioned, keeping the diazotization temperature low is critical to prevent premature decomposition of the diazonium salt, which can then react with water.

2. Impurity: Unreacted 7-Amino- or 7-Halo-2-methylbenzothiazole

  • Cause: Incomplete reaction in the final cyanation step.

  • Identification: The starting material will be visible on TLC.

  • Minimization:

    • Stoichiometry: Ensure an appropriate excess of the cyanide source and/or catalyst is used.

    • Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion.

3. Purification Strategy:

  • If impurities are still present, purification by column chromatography on silica gel is usually effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) should allow for the separation of the desired product from the impurities.

Experimental Protocols

Protocol A: Synthesis of 7-Cyano-2-methylbenzothiazole via Sandmeyer Reaction

This protocol is a representative procedure and may require optimization for your specific setup.

Step 1: Synthesis of 7-Amino-2-methylbenzothiazole (Hypothetical)

Step 2: Sandmeyer Cyanation of 7-Amino-2-methylbenzothiazole

  • Diazotization:

    • In a round-bottom flask, dissolve 7-amino-2-methylbenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

    • Slowly add the sodium nitrite solution to the stirred amine solution, maintaining the temperature between 0 and 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm the solution gently if needed to dissolve the salts, then cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred cyanide solution. Effervescence (release of N₂) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford 7-Cyano-2-methylbenzothiazole.

Protocol B: Synthesis of 7-Cyano-2-methylbenzothiazole via Palladium-Catalyzed Cyanation

This protocol is based on general procedures for palladium-catalyzed cyanation reactions.

Step 1: Synthesis of 7-Bromo-2-methylbenzothiazole (Hypothetical)

This precursor would need to be synthesized, for example, from a brominated 2-aminothiophenol.

Step 2: Palladium-Catalyzed Cyanation

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 7-bromo-2-methylbenzothiazole (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a ligand (e.g., Xantphos, 4-10 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous, degassed DMF via syringe.

  • Reaction:

    • Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or HPLC).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

SynthesisPathways cluster_A Route A: Sandmeyer Reaction cluster_B Route B: Palladium-Catalyzed Cyanation A1 2-Amino-3-nitrothiophenol (or related precursor) A2 7-Nitro-2-methylbenzothiazole A1->A2 Cyclization (e.g., Ac₂O) A3 7-Amino-2-methylbenzothiazole A2->A3 Reduction (e.g., SnCl₂/HCl) A4 7-Diazonium-2-methylbenzothiazole (in situ) A3->A4 Diazotization (NaNO₂, HCl, 0-5°C) A5 7-Cyano-2-methylbenzothiazole A4->A5 Sandmeyer Cyanation (CuCN) B3 7-Cyano-2-methylbenzothiazole B1 2-Amino-3-bromothiophenol (or related precursor) B2 7-Bromo-2-methylbenzothiazole B1->B2 Cyclization (e.g., Ac₂O) B2->B3 Pd-Catalyzed Cyanation (e.g., Zn(CN)₂, Pd catalyst)

Caption: Plausible synthetic routes to 7-Cyano-2-methylbenzothiazole.

Troubleshooting Decision Tree

Troubleshooting start Low Yield of 7-Cyano-2-methylbenzothiazole check_cyclization Benzothiazole Ring Formation start->check_cyclization Which step has low yield? check_cyanation Final Cyanation Step start->check_cyanation cycl_temp Increase Temperature and/or Reaction Time check_cyclization->cycl_temp Check Reaction Conditions sandmeyer sandmeyer check_cyanation->sandmeyer Using Sandmeyer Route? cycl_recheck Yield Improved? cycl_temp->cycl_recheck Re-run and monitor by TLC success Synthesis Optimized cycl_recheck->success Yes cycl_reagent Check Purity of Starting Materials cycl_recheck->cycl_reagent No sandmeyer_yes sandmeyer_yes sandmeyer->sandmeyer_yes Yes pd_cat Using Pd-Catalyzed Route sandmeyer->pd_cat No diazo_temp Maintain Temperature strictly at 0-5 °C sandmeyer_yes->diazo_temp Check Diazotization inert_atm inert_atm pd_cat->inert_atm Ensure Inert Atmosphere slow_add slow_add diazo_temp->slow_add Slowly add NaNO₂ check_cu check_cu slow_add->check_cu Use CuCN as cyanide source screen_cat screen_cat inert_atm->screen_cat Screen Catalyst/ Ligand Combination solvent_purity solvent_purity screen_cat->solvent_purity Use Anhydrous, Degassed Solvent

Caption: Decision tree for troubleshooting low yield issues.

References

While a specific, dedicated paper on the synthesis of 7-Cyano-2-methylbenzothiazole was not identified in the initial search, the principles and methods described are based on well-established organic chemistry transformations. For further reading on the individual reaction types, the following resources are recommended:

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 2021.
  • Sandmeyer Reaction: Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2022. Copper-free Sandmeyer cyanation of arenediazonium o-benzenedisulfonimides. Organic & Biomolecular Chemistry, 2016.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 2022.

This guide is intended to be a living document and will be updated as more specific information on the synthesis of 7-Cyano-2-methylbenzothiazole becomes available. We encourage users to consult the primary literature for the most up-to-date procedures and safety information.

Troubleshooting

Purification of 7-Cyano-2-methylbenzothiazole by recrystallization

Technical Support Center: Purification of 7-Cyano-2-methylbenzothiazole Ticket ID: #PUR-7CN-MBT-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7-Cyano-2-methylbenzothiazole

Ticket ID: #PUR-7CN-MBT-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Recrystallization Protocols for 7-Cyano-2-methylbenzothiazole (CAS: 1261563-44-3)

Executive Summary

You are encountering challenges in the purification of 7-Cyano-2-methylbenzothiazole . As a benzothiazole derivative possessing both a polar nitrile group (C7) and a hydrophobic methyl group (C2), this compound exhibits "amphiphilic-like" solubility behavior that often leads to oiling out rather than crystallization.

This guide provides a self-validating purification workflow. We move beyond simple "recipes" to explain the thermodynamic drivers of your specific system, ensuring you can adapt the protocol if your crude material varies in purity.

Part 1: Solvent System Selection (The "Why" & "How")

Q: Why does my compound "oil out" instead of crystallizing? A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. For 7-Cyano-2-methylbenzothiazole, this usually happens because:

  • Melting Point Proximity: The compound likely has a moderate melting point (<120°C). If your boiling solvent is hotter than the melting point of the solvated product, it will separate as an oil.

  • Impurity Depression: Unreacted thioamide precursors or copper salts (from Pd/Cu catalyzed synthesis) depress the melting point further.

Recommended Solvent Systems: Based on the structural analogs (e.g., 2-cyanobenzothiazole, luciferin precursors), the following systems are thermodynamically favored:

Solvent SystemRoleSuitabilityMechanism
Ethanol (Abs.) Single SolventHigh The nitrile group H-bonds weakly; the benzothiazole core is soluble hot, insoluble cold.
Acetonitrile (ACN) Single SolventMedium Good for removing metal catalysts, but high solubility may reduce yield.
EtOH / Water Solvent / Anti-solventHigh (Risky) Excellent yield, but high risk of oiling out if water is added too fast.
Toluene / Hexane Solvent / Anti-solventLow Use only if the compound is highly lipophilic (unlikely with -CN).

Part 2: The Optimized Recrystallization Protocol

Protocol ID: RCP-BZ-07 Standard: Adapted from White et al. (1963) and Org. Synth. (2018) methodologies for benzothiazoles.[1]

Phase A: Dissolution & Hot Filtration
  • Preparation: Place crude 7-Cyano-2-methylbenzothiazole in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add Ethanol (start with 5 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C).

    • Checkpoint: If solid remains, add hot ethanol in 1 mL increments.

    • Critical: Do not add excess solvent. The solution must be saturated at boiling.

  • Decolorization (Optional): If the solution is dark brown/black, add Activated Charcoal (1-2% w/w). Boil for 2 minutes.

  • Hot Filtration: Filter rapidly through a pre-warmed glass frit or fluted filter paper to remove charcoal and insoluble mechanical impurities (e.g., Pd/Cu residues).

Phase B: Crystallization & Isolation
  • Slow Cooling: Allow the filtrate to cool to room temperature (25°C) undisturbed.

    • Why: Rapid cooling traps impurities inside the crystal lattice.

  • The "Oiling" Check: If droplets form, reheat to dissolve and add a seed crystal immediately upon removing from heat.

  • Deep Cooling: Once room temperature is reached, place the flask in an ice-water bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with cold ethanol (-20°C).

  • Drying: Dry under high vacuum (<1 mbar) at 40°C to remove solvent trapped in the lattice.

Part 3: Troubleshooting & FAQs

Q: The solution turned cloudy, but no crystals formed. What now? A: You have likely reached a supersaturated state where nucleation is kinetically inhibited.

  • Fix 1 (Seeding): Add a tiny crystal of pure material (or scratch the glass wall with a glass rod) to provide a nucleation site.

  • Fix 2 (Concentration): Evaporate 20% of the solvent volume and re-cool.

Q: My crystals are yellow, but the literature says they should be off-white. A: Benzothiazoles are prone to oxidation at the sulfur or nitrogen (N-oxide formation).

  • Fix: Recrystallize again using Ethanol containing 1% Ascorbic Acid (antioxidant) or perform the crystallization under a nitrogen atmosphere. Yellowing often indicates trace oxidation or conjugated impurities.

Q: Yield is lower than expected (<50%). A: The compound is likely too soluble in the chosen solvent at low temperatures.

  • Fix: Analyze the mother liquor via TLC. If the product is present, concentrate the mother liquor to half volume and obtain a "second crop." Note: The second crop is usually less pure.

Part 4: Process Visualization

The following diagram illustrates the decision logic for the purification workflow.

Recrystallization_Workflow Start Crude 7-Cyano-2-methylbenzothiazole Solvent_Test Solubility Test (Ethanol) Start->Solvent_Test Dissolve Dissolve at Reflux Solvent_Test->Dissolve Check_Sol Is it fully dissolved? Dissolve->Check_Sol Add_Sol Add more Hot Solvent Check_Sol->Add_Sol No (Solid remains) Filter_Hot Hot Filtration (Remove Insolubles) Check_Sol->Filter_Hot Yes Add_Sol->Check_Sol Cool_RT Cool to Room Temp Filter_Hot->Cool_RT Check_Oil Oiling Out? Cool_RT->Check_Oil Reheat_Seed Reheat & Add Seed Crystal Check_Oil->Reheat_Seed Yes (Droplets) Cool_Ice Cool to 0°C (Ice Bath) Check_Oil->Cool_Ice No (Crystals forming) Reheat_Seed->Cool_RT Filter_Cold Vacuum Filtration Cool_Ice->Filter_Cold Dry Dry under Vacuum Filter_Cold->Dry

Figure 1: Decision tree for the purification of 7-Cyano-2-methylbenzothiazole, highlighting critical intervention points for "oiling out" phenomena.

References

  • White, E. H., McCapra, F., & Field, G. F. (1963).[2][3] The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 85(3), 337–343.[3]

    • Context: Establishes the foundational solubility and stability profiles for benzothiazole intermedi
  • Prescher, J. A., et al. (2018). Syntheses of Substituted 2-Cyanobenzothiazoles. Organic Syntheses, 95, 177-191.

    • Context: Provides the modern standard for purifying cyanobenzothiazoles using alcohol-based recrystalliz
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: Authoritative source for general recrystallization techniques and troubleshooting "oiling out."
  • AK Scientific. (n.d.). Product Catalog: 7-Cyano-2-methylbenzothiazole (CAS 1261563-44-3).[4][5][6]

    • Context: Verification of compound existence and commercial availability as a solid.

Sources

Optimization

Technical Support Center: Troubleshooting Knoevenagel Condensation with 2-Methylbenzothiazoles

Topic: Synthesis of Styrylbenzothiazoles via Knoevenagel Condensation Document ID: TS-BZT-004 Role: Senior Application Scientist[1] Diagnostic Overview: Why is this reaction difficult? The condensation of 2-methylbenzoth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Styrylbenzothiazoles via Knoevenagel Condensation Document ID: TS-BZT-004 Role: Senior Application Scientist[1]

Diagnostic Overview: Why is this reaction difficult?

The condensation of 2-methylbenzothiazole with aromatic aldehydes to form 2-styrylbenzothiazoles is technically a Knoevenagel-type condensation , but it differs significantly from the classic textbook reaction involving highly active methylene compounds (like malononitrile).[1]

The Core Problem: The methyl group at the C2 position of benzothiazole is only weakly acidic. Unlike diethyl malonate (pKa ~13), the C2-methyl group of neutral benzothiazole has a much higher pKa (estimated >20).[1] Standard weak bases (piperidine/ethanol) often fail to drive the reaction to completion with neutral substrates.[1]

The Solution: Successful protocols must either:

  • Activate the Methyl Group: Quaternize the nitrogen (forming a benzothiazolium salt) to dramatically increase C-H acidity.[1]

  • Force Dehydration: Use conditions that chemically consume water and activate the intermediate alcohol (e.g., Acetic Anhydride).[1]

  • Energy Input: Use microwave irradiation to overcome the high activation energy barrier.[1]

Standard Operating Protocols (SOPs)

Protocol A: The "Classic" Acetic Anhydride Method

Best for: Robust substrates, large scale, and when starting with neutral 2-methylbenzothiazole.

Reagents:

  • 2-Methylbenzothiazole (1.0 eq)[1]

  • Aromatic Aldehyde (1.0 - 1.2 eq)[1]

  • Acetic Anhydride (Solvent/Reagent, ~5-10 volumes)[1]

  • Optional: Trace catalytic sulfuric acid or acetic acid.[1]

Workflow:

  • Mix: Combine reagents in a round-bottom flask.

  • Reflux: Heat to reflux (140°C) for 4–12 hours. Crucial: Do not just warm it; it requires vigorous reflux.[1]

  • Monitor: Check TLC. The product is usually highly fluorescent (blue/green) under UV.[1]

  • Workup: Cool to room temperature. The product often crystallizes out.[1]

    • If solid forms: Filter and wash with cold ethanol.[1]

    • If no solid: Pour the mixture into crushed ice/water. Neutralize carefully with NaOH or NaHCO₃ to precipitate the product.[1]

  • Purification: Recrystallize from Ethanol or Acetic Acid.

Protocol B: Microwave-Assisted (Green/Fast)

Best for: High-throughput screening, electron-rich aldehydes, and solvent-free requirements.[1]

Reagents:

  • 2-Methylbenzothiazole (1.0 eq)[1]

  • Aromatic Aldehyde (1.0 eq)[1]

  • Catalyst: Anhydrous Zinc Chloride (ZnCl₂) or Ionic Liquid (e.g., [bmim][PF6]).[1]

Workflow:

  • Mix: Grind reagents together in a mortar if solid, or mix neat in a microwave vial.

  • Irradiate: Microwave at 300–400W (approx. 120–140°C) for 5–15 minutes.

  • Extraction: Dissolve the melt in hot ethanol.

  • Crystallization: Cool to precipitate the product.[1]

Troubleshooting Logic & Decision Trees

Visual Guide: Troubleshooting Workflow

Troubleshooting Start Start: Low Yield or No Reaction CheckTLC Check TLC: Is Starting Material (SM) consumed? Start->CheckTLC SM_Gone Yes: SM Consumed CheckTLC->SM_Gone Yes SM_Left No: SM Remains CheckTLC->SM_Left No CheckProduct Is Product Spot Visible (Fluorescent)? SM_Gone->CheckProduct Tar Issue: Decomposition/Polymerization Action: Reduce Temp, use Nitrogen atm. CheckProduct->Tar No / Black Tar Solubility Issue: Product not precipitating Action: Pour into Ice Water, Neutralize pH CheckProduct->Solubility Yes / In Solution CheckAldehyde Check Aldehyde Electronics SM_Left->CheckAldehyde ElectronRich Aldehyde has EDG (-OH, -OMe)? Low Electrophilicity CheckAldehyde->ElectronRich EDG Present Steric Aldehyde is Sterically Hindered? (e.g., 2,6-disubstituted) CheckAldehyde->Steric Bulky Solution1 Solution: Switch to Microwave or Add Lewis Acid (ZnCl2) ElectronRich->Solution1 Solution2 Solution: Increase Reflux Time (24h+) or use Sealed Tube Steric->Solution2

Caption: Decision tree for diagnosing reaction failures based on TLC analysis and substrate properties.

Common Failure Modes Table
SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Methyl group not acidic enough.Switch Method: Use Acetic Anhydride reflux.[1] If already using it, add a Lewis Acid catalyst (ZnCl₂ or AlCl₃).[1]
Reaction Stalls at 50% Equilibrium issue; water is inhibiting the reaction.Dehydration: Ensure Acetic Anhydride is fresh (not hydrolyzed).[1] Add molecular sieves if using solvent-based methods.[1]
Black Tar / Decomposition Oxidative polymerization of the aldehyde or product.[1]Inert Atmosphere: Run under Argon/Nitrogen.[1] Add an antioxidant (e.g., BHT) if the aldehyde is sensitive.
Product won't precipitate Product is soluble in the acidic medium (protonated).[1]Neutralization: The benzothiazole nitrogen can be protonated.[1] Pour into ice water and adjust pH to ~7-8 with NaOH to free the base.
Low Yield with -N(Me)₂ Aldehydes Strong electron donation deactivates the aldehyde carbonyl.[1]Activation: These substrates are sluggish.[1] Use Microwave irradiation or quaternize the benzothiazole first (see FAQ).[1]

Deep Dive: The Mechanistic Advantage of Acetic Anhydride

Understanding why we use acetic anhydride (Ac₂O) allows you to troubleshoot effectively. It performs three distinct roles in this synthesis:

  • Solvent: Provides a high boiling point medium (140°C).

  • Dehydrating Agent: Chemically consumes the water produced by the condensation, driving the equilibrium forward (Le Chatelier's principle).

  • Intermediate Activator: This is the most critical and often overlooked role.[1]

Mechanism Visualization

Mechanism Reagents 2-MeBTH + Aldehyde Step1 1. Enolization (Rate Limiting) Reagents->Step1 Inter1 Intermediate Alcohol (Aldol-like adduct) Step1->Inter1 Step2 2. Acetylation via Ac2O Inter1->Step2 Ac2O present Inter2 Acetylated Intermediate (Better Leaving Group) Step2->Inter2 Step3 3. Elimination (-AcOH) Inter2->Step3 Fast Product Styrylbenzothiazole Step3->Product

Caption: The role of Acetic Anhydride in accelerating the elimination step by converting the hydroxyl group to an acetate.

Technical Insight: In standard ethanol/base conditions, the "Intermediate Alcohol" (Inter1) must eliminate water (-OH and -H).[1] Hydroxide is a poor leaving group.[1] In Acetic Anhydride, the alcohol is acetylated to form an acetate (Inter2). Acetate is a much better leaving group, making the elimination step significantly faster and irreversible.

Frequently Asked Questions (FAQs)

Q: I am using 4-dimethylaminobenzaldehyde and the reaction is extremely slow. Why? A: The dimethylamino group is a strong electron donor.[1] It pushes electron density into the carbonyl carbon via resonance, making it less electrophilic (less "attractive" to the benzothiazole nucleophile).

  • Fix: Increase temperature (160°C in a sealed tube) or use Microwave irradiation (See Protocol B).[1] The microwave method is particularly effective for deactivated aldehydes [1].[1]

Q: Can I do this reaction in water? A: Yes, but it usually requires a surfactant or a specific catalyst to create an emulsion ("On-Water" conditions).[1] Recent literature suggests that using uncatalyzed conditions in water is possible but requires high temperatures or microwave assistance to overcome the solubility barrier [2].[1]

Q: My product is an oil, not a solid. How do I crystallize it? A: Styrylbenzothiazoles can be "greasy."[1]

  • Try triturating the oil with cold diethyl ether or hexane.[1]

  • If that fails, dissolve in a minimum amount of hot ethanol and add water dropwise until it turns slightly cloudy, then refrigerate overnight.

  • Ensure you have neutralized the reaction mixture; the protonated salt is often an oil, while the free base is a solid.

Q: How do I synthesize the N-methylated salt (Hemicyanine dye) instead? A: If you want the cationic dye (which is much more reactive), you should alkylate before condensation.

  • React 2-methylbenzothiazole with Methyl Iodide (MeI) or Dimethyl Sulfate in acetone/ethanol to precipitate the quaternary salt.[1]

  • Condense this salt with the aldehyde using piperidine/ethanol.[1] This reaction is much faster (often room temp or mild reflux) because the C2-methyl is highly acidic (pKa drops to ~10-12).[1]

References

  • Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. Source: ResearchGate (2025).[1][2] URL:[Link]

  • On water catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles... under microwave irradiation. Source: RSC Advances / Semantic Scholar (2020).[1] URL:[Link]

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles. Source: PMC / NIH (2024).[1] URL:[Link]

  • Synthesis of 2-Arylbenzothiazoles via Condensation... under Microwave Irradiation. Source: Bentham Science (Letters in Organic Chemistry).[1] URL:[Link]

Sources

Troubleshooting

Optimizing nitrile hydrolysis conditions for benzothiazoles

Ticket ID: BZT-CN-404 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Vanishing Heterocycle" Paradox Welcome to the Technical Support Center. If you are here,...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZT-CN-404 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Vanishing Heterocycle" Paradox

Welcome to the Technical Support Center. If you are here, you are likely facing one of two extremes: your nitrile is inert and refuses to hydrolyze, or your reaction mixture has turned into a black tar, destroying the benzothiazole core.

The Core Conflict: Hydrolyzing a nitrile group (-CN) to a carboxylic acid (-COOH) typically requires harsh acidic or basic conditions.[1] However, the benzothiazole ring is an electrophilic heterocycle. The C2 position (between the Nitrogen and Sulfur) is highly susceptible to nucleophilic attack, particularly by hydroxide ions (


).

This guide prioritizes chemoselectivity : breaking the strong


 bond without shattering the sensitive benzothiazole skeleton.

Part 1: Diagnostic Decision Tree

Before selecting a reagent, determine your substrate's specific vulnerability using the logic flow below.

G Start Start: Analyze Substrate Q1 Is the Nitrile at C2? Start->Q1 Q2 Is the Ring Base-Sensitive? Q1->Q2 No (C4-C7) Warning STOP: Ring Opening Risk Q1->Warning Yes (C2 is Electrophilic) Method_A Protocol A: 70% H2SO4 (Acidic) Q2->Method_A No Method_B Protocol B: Nitrilase (Enzymatic) Q2->Method_B Yes (Target: Acid) Method_C Protocol C: Radziszewski (H2O2) Q2->Method_C Yes (Target: Amide) Warning->Method_A Use Acid Only Warning->Method_B Best Selectivity

Caption: Workflow for selecting hydrolysis conditions based on regiochemistry and ring stability.

Part 2: Troubleshooting & FAQs

Issue 1: "My reaction turned into black tar."

Diagnosis: Nucleophilic Ring Opening. If you used strong base (NaOH/KOH) and high heat, you likely attacked the benzothiazole ring instead of the nitrile.

  • Mechanism: The benzothiazole C2 position is electron-deficient. Hydroxide ions attack C2, cleaving the C-S bond and forming o-aminothiophenol derivatives, which rapidly polymerize or oxidize into tar [1].

  • Solution: Switch to Acidic Hydrolysis (Protocol A) . The protonation of the ring nitrogen actually stabilizes the ring against nucleophilic attack by water, while activating the nitrile.

Issue 2: "The reaction stops at the Amide."

Diagnosis: Solubility-Limited Kinetics. Benzothiazole amides are often highly crystalline and insoluble in aqueous acid. They precipitate out of solution, removing themselves from the reaction zone before they can be hydrolyzed to the acid.

  • Solution:

    • Increase Acid Concentration: Move from 6N HCl to 70%

      
      . The higher boiling point allows for higher temperatures (
      
      
      
      ).
    • Diazotization (The "Nuclear" Option): If the amide is stubborn, isolate it. Treat the amide with

      
       in acid. This converts the amide to an acid via a diazonium-like intermediate, driving the equilibrium forward irreversibly.
      
Issue 3: "I need the Amide, not the Acid."

Diagnosis: Over-Hydrolysis. Standard hydrolysis is difficult to stop at the amide stage because the amide is often more reactive than the nitrile.

  • Solution: Use the Radziszewski Reaction (Protocol C) . This uses alkaline hydrogen peroxide.[2] The hydroperoxide anion (

    
    ) is a super-nucleophile that attacks the nitrile to form an imidate, which eliminates oxygen to form the amide. The reaction stops cleanly at the amide [2].
    

Part 3: Optimized Protocols

Protocol A: Strong Acid Hydrolysis (The Standard)

Best for: Robust substrates, C2-nitriles.

  • Setup: 3-neck round bottom flask with reflux condenser.

  • Solvent: 70% Sulfuric Acid (

    
    ). Note: Do not use HCl; it evaporates at the temps required.
    
  • Procedure:

    • Dissolve 1 eq. of benzothiazole nitrile in 70%

      
       (10 mL per gram).
      
    • Heat to

      
       for 4–6 hours. Monitor by TLC/LCMS.
      
    • Workup (Critical): Pour the hot mixture onto crushed ice. The carboxylic acid often precipitates immediately. Filter and wash with cold water.

    • If no precipitate: Adjust pH to ~3-4 with saturated Sodium Acetate (avoid strong base to prevent local ring opening).

Protocol B: Biocatalytic Hydrolysis (The Green Route)

Best for: Acid-sensitive groups, high purity requirements.

  • Reagent: Recombinant Nitrilase (EC 3.5.5.1). Commercial kits (e.g., from Codexis or Sigma) screen for specificity [3].

  • Buffer: Phosphate buffer (pH 7.2, 100 mM).

  • Procedure:

    • Suspend nitrile in buffer (10-50 mM).

    • Add 5-10% v/v DMSO to improve solubility.

    • Add Nitrilase preparation (enzyme loading depends on activity, typically 10-50 mg/mmol).

    • Incubate at

      
       with orbital shaking (24-48h).
      
  • Mechanism: Nitrilases hydrolyze nitriles directly to acids without releasing the free amide, avoiding the "stuck at amide" solubility trap [4].

Protocol C: Radziszewski Reaction (For Amides)

Best for: Stopping at the amide stage.[3]

  • Reagents: 30%

    
    , 6M NaOH, Ethanol/Methanol.
    
  • Procedure:

    • Dissolve nitrile in Ethanol (

      
      ).
      
    • Add 4 eq. of 30%

      
      .
      
    • Add 0.2 eq. of 6M NaOH (Catalytic amount is key to protecting the ring).

    • Stir at

      
       for 1-3 hours.
      
    • Quench: Carefully add

      
       to neutralize excess peroxide before workup.
      

Part 4: Data Summary & Comparison

FeatureAcidic Hydrolysis (

)
Basic Hydrolysis (NaOH)Enzymatic (Nitrilase)
Ring Stability High (Protonation protects N)Low (Risk of C-S cleavage)Excellent (Neutral pH)
Reaction Rate Fast (

)
FastSlow (

)
Selectivity Acid ProductAcid ProductAcid (High Chemoselectivity)
Solubility Good (Hot Acid)GoodPoor (Requires DMSO)
Scalability HighHighMedium (Cost)

Part 5: Mechanistic Visualization

The following diagram illustrates why Basic conditions are dangerous for Benzothiazoles (Path B) compared to the safe Enzymatic route (Path A).

Mechanism Nitrile Benzothiazole-CN Enzyme Nitrilase (Cys-Glu-Lys Triad) Nitrile->Enzyme pH 7 Base OH- (Strong Base) Nitrile->Base pH > 12 Acid Benzothiazole-COOH (Intact Ring) Enzyme->Acid Hydrolysis RingOpen Ring Opening (Thiolate Formation) Base->RingOpen Attack at C2 Tar Polymerized Tar RingOpen->Tar Oxidation

Caption: Path A (Green) preserves the heterocycle. Path B (Red) shows the degradation pathway via nucleophilic attack at C2.

References

  • Metzger, J. V. (1984). Thiazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Elsevier.

  • McMaster, L., & Noller, C. R. (1935). The Formation of Amides from Nitriles by the Action of Hydrogen Peroxide.[4] Journal of the American Chemical Society.[4]

  • Martínková, L., & Veselá, A. B. (2014). The Biocatalytic Hydrolysis of Nitriles to Carboxylic Acids.[5] Thieme Connect.

  • Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 7-Cyanobenzothiazoles in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-cyanobenzothiazoles. This guide is designed to provide in-depth, practical solutions to the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-cyanobenzothiazoles. This guide is designed to provide in-depth, practical solutions to the common challenge of their poor aqueous solubility. As a class of compounds with significant potential in medicinal chemistry, overcoming solubility hurdles is critical for successful in vitro and in vivo studies. This document provides troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments.

Understanding the Challenge: The Physicochemical Properties of 7-Cyanobenzothiazoles

7-Cyanobenzothiazoles are heterocyclic compounds that often exhibit low water solubility due to their aromatic structure and the presence of a lipophilic cyano group. Their planar nature can lead to strong crystal lattice energy, further hindering dissolution. Addressing this requires a systematic approach to formulation development, exploring various solubilization techniques to find the optimal conditions for your specific derivative and experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Solubility Assessment

Q1: My 7-cyanobenzothiazole compound is not dissolving in my aqueous buffer. What is the first step?

A1: Before exploring complex solubilization methods, it's crucial to systematically assess baseline solubility and consider simple adjustments.

  • pH Modification: The benzothiazole moiety contains nitrogen atoms that can be protonated. Determine the pKa of your compound (if not known, predictive software can provide an estimate). For weakly basic compounds, decreasing the pH of your buffer can significantly increase solubility.[1][2] Conversely, if your derivative has acidic functional groups, increasing the pH may be beneficial.[1] A study on a novel benzothiazole derivative for sensing acidic pH found that its fluorescence and solubility were highly dependent on pH, with a pKa of 4.23.[3]

  • Temperature: Gently warming the solution can increase the solubility of many compounds.[4] However, be cautious of potential degradation of your compound at elevated temperatures. Always check the thermal stability of your 7-cyanobenzothiazole.

  • Sonication: Using a sonication bath can help break apart solid particles and enhance the rate of dissolution.

If these initial steps do not yield the desired concentration, you will need to consider more advanced formulation strategies.

Co-solvents and Surfactants

Q2: I've tried adjusting the pH with minimal success. What should I try next?

A2: The use of co-solvents is a common and effective next step for increasing the solubility of poorly soluble drugs.[1][5][6][7]

  • Mechanism of Action: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[7] They work by disrupting the hydrogen bonding network of water, creating a more accommodating environment for the solute.[7]

  • Common Co-solvents:

    • DMSO (Dimethyl Sulfoxide): Widely used due to its high solubilizing power for a broad range of compounds and low toxicity at typical concentrations used in in vitro assays.[1]

    • Ethanol: A biocompatible co-solvent, often used in formulations intended for in vivo studies.[5][6]

    • Propylene Glycol (PG) and Polyethylene Glycols (PEGs): These are also common in pharmaceutical formulations for their solubilizing and stabilizing properties.[5][6]

Troubleshooting Co-solvent Use:

  • Precipitation upon Dilution: A common issue is the "crashing out" of the compound when a stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer. To mitigate this, prepare intermediate dilutions and add the stock solution to the buffer slowly while vortexing.

  • Toxicity: Be mindful of the final concentration of the co-solvent in your experiment, especially for cell-based assays or in vivo studies, as high concentrations can be toxic.[7][8]

Q3: Can surfactants help improve the solubility of my 7-cyanobenzothiazole?

A3: Yes, surfactants are excellent solubilizing agents, particularly for very hydrophobic compounds.

  • Mechanism of Action: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively dispersing them in the aqueous medium.[9][10]

  • Common Surfactants:

    • Tween® 80 (Polysorbate 80): A non-ionic surfactant commonly used in pharmaceutical formulations.[9]

    • Cremophor® EL: Another non-ionic surfactant with strong solubilizing capabilities.

Advanced Solubilization Strategies

Q4: My compound still has limited solubility even with co-solvents and surfactants. What are the more advanced options?

A4: For particularly challenging compounds, several advanced formulation technologies can be employed. These often require more specialized equipment and expertise.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[11][12][13] The drug can exist in an amorphous or microcrystalline state, which enhances its dissolution rate and solubility.[14] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[15]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic parts of the drug from the aqueous environment and increasing its apparent solubility.[17][18][19][20]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids and surfactants to create systems like microemulsions or self-emulsifying drug delivery systems (SEDDS).[21][22][23][24][25] When introduced to an aqueous medium, they form fine dispersions that can effectively solubilize and deliver lipophilic drugs.[23]

  • Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range.[26][27][28] The significant increase in surface area leads to a higher dissolution rate and saturation solubility.[2]

Experimental Protocols & Workflows

Protocol 1: Systematic Co-solvent Screening

This protocol outlines a systematic approach to identifying an effective co-solvent system for your 7-cyanobenzothiazole.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents to test, such as DMSO, ethanol, propylene glycol, and PEG 400.

  • Serial Dilutions: In a multi-well plate, prepare serial dilutions of your stock solution into your target aqueous buffer. Add the stock solution to the buffer, not the other way around, to minimize precipitation.

  • Visual Inspection: After mixing and allowing the solutions to equilibrate, visually inspect each well for precipitation.

  • Quantitative Analysis (Optional): For a more precise determination of solubility, centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Co-solvent Solubility Screening

Co-solvent (Final Conc. 1% v/v)Visual Observation (at 100 µM)Apparent Solubility (µM)
DMSOClear Solution>100
EthanolSlight Haze75
Propylene GlycolClear Solution>100
PEG 400Precipitate20
Workflow for Formulation Strategy Selection

The following diagram illustrates a logical workflow for selecting a suitable solubilization strategy for your 7-cyanobenzothiazole.

Solubility_Workflow cluster_0 Initial Assessment cluster_3 Outcome Start Start with 7-Cyanobenzothiazole Powder pH_Adjust pH Adjustment (Acidic/Basic Buffers) Start->pH_Adjust Temp_Sonicate Temperature/Sonication pH_Adjust->Temp_Sonicate Cosolvents Co-solvent Screening (DMSO, Ethanol, PG) Temp_Sonicate->Cosolvents If solubility is still low Surfactants Surfactant Screening (Tween 80, Cremophor) Cosolvents->Surfactants Success Soluble Formulation Achieved Cosolvents->Success Cyclodextrins Cyclodextrin Complexation Surfactants->Cyclodextrins For highly insoluble compounds Surfactants->Success Solid_Dispersion Solid Dispersion Cyclodextrins->Solid_Dispersion Cyclodextrins->Success LBDDS Lipid-Based Systems (SEDDS) Solid_Dispersion->LBDDS Solid_Dispersion->Success Nanosuspension Nanosuspension LBDDS->Nanosuspension LBDDS->Success Nanosuspension->Success

Caption: A stepwise approach to resolving 7-cyanobenzothiazole solubility issues.

In-Depth Discussion of Key Techniques

pH Adjustment: The First Line of Defense

The ionization state of a molecule is a primary determinant of its aqueous solubility. For 7-cyanobenzothiazoles, the nitrogen atom in the thiazole ring can act as a weak base. Protonation of this nitrogen at acidic pH will result in a charged species, which is generally more soluble in water than the neutral form.

Causality: The increased solubility is due to the favorable ion-dipole interactions between the charged molecule and water molecules, which can overcome the crystal lattice energy of the solid compound.

Self-Validation: A simple and effective way to validate this approach is to perform a pH-solubility profile. This involves measuring the solubility of your compound across a range of pH values (e.g., pH 2 to pH 10). A significant increase in solubility at lower pH values confirms that your compound is a weak base and that pH adjustment is a viable solubilization strategy. Studies on benzothiazole derivatives have shown their absorption spectra change significantly with pH, indicating a change in their electronic structure and likely their solubility.[29]

Co-solvency: A Versatile Tool

When pH modification is insufficient, co-solvents offer a robust method for enhancing solubility.[1][5][30] The choice of co-solvent can depend on the downstream application. For in vitro screening, DMSO is often acceptable. For preclinical in vivo studies, a formulation with better toxicological profiles, such as a mixture of PEG 400, ethanol, and saline, is often preferred.

Causality: Co-solvents reduce the polarity of the solvent system, decreasing the interfacial tension between the hydrophobic solute and the aqueous environment.[5][7] This allows for greater solvation of the non-polar regions of the 7-cyanobenzothiazole molecule.

Self-Validation: A well-designed co-solvent study will not only identify a suitable solvent but also define the limits of its use. For instance, determining the highest concentration of your compound that remains in solution upon dilution into your final assay buffer is a critical validation step to prevent unforeseen precipitation during your experiments.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesConsiderations
pH Adjustment Ionization of the molecule to a more soluble form.[1]Simple, cost-effective.Only applicable to ionizable compounds; potential for pH to affect experimental outcomes.
Co-solvents Reduces solvent polarity.[7]Effective for a wide range of compounds; simple to implement.Potential for toxicity at high concentrations; risk of precipitation upon dilution.[7][8]
Surfactants Micellar encapsulation of the drug.[9]High solubilization capacity for very hydrophobic drugs.Potential for toxicity and interference with biological assays.
Cyclodextrins Formation of inclusion complexes.[16][17][19]Improves solubility and stability; can reduce toxicity.[16][20]Can be expensive; potential for competition with other molecules for the cyclodextrin cavity.
Solid Dispersions Reduces particle size and converts to amorphous form.[14]Significant enhancement of dissolution rate and solubility.[11][12]Requires specialized manufacturing processes.
Nanosuspensions Increases surface area by reducing particle size to the nanoscale.[26][28]Enhances dissolution rate and saturation solubility.Can be prone to instability (particle growth); requires specialized equipment.
Lipid-Based Systems Solubilization in lipidic carriers.[21][23][24]Enhances oral bioavailability by utilizing lipid absorption pathways.[22][25]Complex formulations; potential for drug degradation in lipidic components.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with 7-cyanobenzothiazoles, enabling the advancement of their research and development programs.

References

  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020). Udaipur, India: Maharana Pratap University of Agriculture and Technology.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). IntechOpen.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews.
  • Enhancement of solubility of poorly soluble drugs by solid dispersion: An Overview. (2017). Indian Journal of Pharmaceutical and Biological Research.
  • Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. (2018). Russian Journal of Physical Chemistry A.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Journal of Reports in Pharmaceutical Sciences.
  • Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Cosolvent. Wikipedia.
  • Lipid-Based Drug Delivery Systems. PMC.
  • Solubility Table for Water at Temper
  • A novel acidic pH fluorescent probe based on a benzothiazole derivative.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2025).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Ascendia Pharma.
  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics.
  • A novel acidic pH fluorescent probe based on a benzothiazole derivative. (2017). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). PMC.
  • Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2019). Molecules.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development.
  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025).
  • Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
  • Lipid-Based Drug Delivery Systems. (2025).
  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020).
  • Unlock the Potential of Poorly Soluble Drugs with Apisolex™ Technology. Pharma Excipients.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma.
  • NANOSUSPENSIONS: A STRATERGY TO INCREASE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY WATER-SOLUBLE DRUGS.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology.
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. (2025). YouTube.
  • Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry.
  • Lipid-Based Drug Delivery Systems for Diseases Managements. (2022). MDPI.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins. (2025). MDPI.
  • Low pH optical sensor based on benzothiazole azo dyes.

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Troubleshooting

Technical Support Center: Benzothiazole Synthesis Optimization

Current Status: Operational Operator: Senior Application Scientist Ticket ID: BZT-OPT-2026 Subject: Minimizing Side Reactions in Benzothiazole Ring Closure Introduction: The Yield/Purity Paradox Welcome to the Benzothiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Ticket ID: BZT-OPT-2026 Subject: Minimizing Side Reactions in Benzothiazole Ring Closure

Introduction: The Yield/Purity Paradox

Welcome to the Benzothiazole Optimization Hub. You are likely here because your ring closure—the critical step in synthesizing this pharmacophore—is failing to meet purity standards. Whether you are developing antitumor agents, imaging tracers, or vulcanization accelerators, the benzothiazole core is deceptively simple to draw but notoriously tricky to close cleanly.

The two primary synthetic pathways (Condensation of 2-aminothiophenol and Oxidative Cyclization of thioanilides) suffer from distinct "pathology" profiles. This guide deconstructs these failures and provides self-validating protocols to correct them.

Module 1: The Disulfide Trap (Condensation Route)

Target Workflow: Condensation of 2-aminothiophenol (2-ATP) with aldehydes/acids.

The Problem: Dimerization vs. Cyclization

The most frequent failure mode in this pathway is the oxidative dimerization of the starting material, 2-aminothiophenol, into bis(2-aminophenyl)disulfide . This is a "dead-end" side reaction that consumes your nucleophile before it can attack the carbonyl carbon.

  • Symptom: Reaction mixture turns opaque/dark yellow rapidly; TLC shows a non-polar spot that persists.

  • Root Cause: Trace oxygen or inefficient dehydration accelerates S-S coupling over C-N/C-S bond formation.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired cyclization and the parasitic dimerization.

DisulfideTrap Start 2-Aminothiophenol (2-ATP) Imine Imine Intermediate (Schiff Base) Start->Imine + Aldehyde Disulfide SIDE PRODUCT: Bis(2-aminophenyl)disulfide Start->Disulfide O2 / Slow Kinetics Aldehyde Aldehyde (R-CHO) Benzothiazoline Benzothiazoline (Unstable) Imine->Benzothiazoline Cyclization Disulfide->Start Reducing Agent (e.g., TCEP/Zn) Product Benzothiazole (Target) Benzothiazoline->Product Oxidation (-2H)

Figure 1: The Kinetic Fork. Dimerization (Red path) competes with the productive Imine formation (Black path). Recovery of the disulfide is possible but inefficient.

Protocol 1.1: The "Anaerobic/Reductive" Correction

To eliminate the disulfide trap, we must chemically enforce a reductive environment until the imine is formed.

Reagents:

  • 2-Aminothiophenol (1.0 equiv)[1]

  • Aromatic Aldehyde (1.0 equiv)

  • Additive: Sodium Metabisulfite (Na₂S₂O₅) or TCEP (5 mol%)

  • Solvent: Ethanol or Glycerol (Green alternative)

Step-by-Step:

  • Degassing: Sparge the solvent with Argon for 15 minutes before adding the thiol. This is non-negotiable.

  • Pre-Activation: Dissolve the aldehyde first. Add the reducing additive (Na₂S₂O₅). This scavenges dissolved oxygen and keeps the sulfur nucleophilic.

  • Addition: Add 2-ATP dropwise.

  • Catalysis: If using a catalyst like Nano-MgZnAl₂O₅ or SnP₂O₇ , add it now. These heterogeneous catalysts promote the dehydration step, pushing the equilibrium toward the imine rapidly, outcompeting the disulfide formation [1][5].

  • Monitoring: Monitor by TLC. If the "disulfide spot" appears, add 0.1 equiv of Zn dust to reduce it back to the monomer in situ.

Module 2: Radical Management (Oxidative Cyclization)

Target Workflow: Jacobson-style cyclization of thioanilides or thiobenzamides.

The Problem: Over-Oxidation and Regio-Scrambling

This method relies on generating a radical cation on the sulfur atom. The side reactions here are high-energy failures:

  • Over-oxidation: Formation of sulfoxides/sulfones.

  • Desulfurization: Loss of sulfur to form benzimidazoles (if N-nucleophiles are present).

  • Intermolecular Coupling: Two radicals reacting with each other instead of the aromatic ring.

Comparative Analysis of Oxidants

Choosing the right oxidant is the primary control lever.

Oxidant SystemReactivitySide Reaction RiskGreen ScoreRecommendation
K₃Fe(CN)₆ (Jacobson)HighHigh (Polymerization)LowAvoid for sensitive substrates.
PIFA / BF₃·Et₂O HighMedium (Over-oxidation)LowUse for electron-deficient rings [4].
Electrochemical TunableLow (Controlled Potential)HighGold Standard for scale-up.
Visible Light + O₂ MildLow (Singlet Oxygen)HighBest for functional group tolerance [2].
Protocol 2.1: Electrochemical "Green" Cyclization

This method avoids chemical oxidants entirely, using electrons as the reagent. This minimizes over-oxidation by strictly controlling the potential.

Setup:

  • Anode: Graphite or Platinum

  • Cathode: Platinum or Nickel

  • Electrolyte: LiClO₄ or n-Bu₄NBF₄ in MeCN

Workflow:

  • Dissolve thioanilide (0.5 mmol) in MeCN/H₂O.

  • Current Control: Apply a constant current (CCE) of 10–15 mA. Do not use Constant Potential unless you have determined the specific oxidation potential via Cyclic Voltammetry.

  • Radical Scavenging (Optional): If homocoupling is observed, dilute the concentration to <0.05 M to favor intramolecular reaction over intermolecular coupling.

  • Termination: Stop when 2.2–2.5 F/mol of charge has passed.

RadicalPath Substrate Thioanilide RadicalCat Radical Cation (S•+) Substrate->RadicalCat -e- (Anode) or Photo-excitation CyclizedRad Cyclized Radical Intermediate RadicalCat->CyclizedRad Intramolecular Attack Side1 Side Reaction: Dimerization RadicalCat->Side1 High Conc. Side2 Side Reaction: Sulfoxide (Over-ox) RadicalCat->Side2 Excess Oxidant Product 2-Substituted Benzothiazole CyclizedRad->Product -H+ / -e-

Figure 2: The Radical Fork. High dilution favors the green path (Cyclization). High concentration or excess voltage triggers the red paths.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turned black and tarry. What happened?

  • Diagnosis: Polymerization initiated by uncontrolled radical species.

  • Fix: You likely used a harsh oxidant like K₃Fe(CN)₆ or excess PIFA. Switch to a Visible Light protocol (using Riboflavin or Eosin Y) or the Electrochemical method described above. These methods generate radicals "on demand" rather than flooding the system [2][4].

Q2: I am getting a mixture of 4- and 6-substituted benzothiazoles. How do I control regioselectivity?

  • Diagnosis: Electronic competition in the ring closure.

  • Fix: Regioselectivity is governed by the electronic nature of the aniline precursor.

    • Electron-Donating Groups (EDG): Direct para to themselves (closing at the 6-position).

    • Steric Control: If you need to force closure at a specific position, consider using a blocking group (like a halogen) that can be removed later, or use Microwave Irradiation which often improves regioselectivity by overcoming the activation energy barrier of the less favored transition state [3][5].

Q3: The yield is low when using electron-withdrawing aldehydes.

  • Diagnosis: Reduced nucleophilicity of the imine intermediate.

  • Fix: Switch to Acid Catalysis . Use Polyphosphoric Acid (PPA) or Methanesulfonic acid.[1] The acid activates the carbonyl/imine carbon, making it more susceptible to attack by the sulfur, even if the ring is deactivated [1].

References
  • BenchChem Technical Support. (2025).[1][2] Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol. Retrieved from 1

  • Hwang, H. S., et al. (2020).[3] Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. Journal of Organic Chemistry, 85, 11835-11843.[3] Retrieved from 3

  • BenchChem Technical Support. (2025). Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. Retrieved from 4

  • Downer, et al. (2025).[5] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[6][5][7] MDPI.[6] Retrieved from 5[6]

  • Merroun, et al. (2025). Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach. Retrieved from 6

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 7-Cyano-2-methylbenzothiazole

Executive Summary & Strategic Importance Compound: 7-Cyano-2-methylbenzothiazole CAS: 1261563-44-3 Molecular Formula: C9H6N2S Role: Critical pharmacophore intermediate; precursor for cyanine dyes and luciferin analogs. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Compound: 7-Cyano-2-methylbenzothiazole CAS: 1261563-44-3 Molecular Formula: C9H6N2S Role: Critical pharmacophore intermediate; precursor for cyanine dyes and luciferin analogs.

This guide provides a high-resolution analysis of the 1H NMR spectrum of 7-Cyano-2-methylbenzothiazole , specifically designed for researchers validating synthesis pathways. Unlike standard spectral libraries, this document focuses on comparative diagnostics —distinguishing the target compound from its halogenated precursors (7-bromo) and regioisomers (6-cyano) using spin-spin coupling logic and chemical shift perturbations.

Why This Analysis Matters

In drug development, the benzothiazole core is ubiquitous. However, electrophilic aromatic substitution often yields mixtures of 6- and 7-substituted isomers. Misidentification of these isomers can lead to "dead-end" SAR (Structure-Activity Relationship) data. This guide establishes a self-validating protocol to confirm the 7-position substitution using the unique "Triplet Diagnostic" of the H5 proton.

Experimental Methodology & Causality

To ensure reproducibility, the following protocol synthesizes best practices for benzothiazole characterization.

Solvent Selection: The Dipole Factor
  • Primary Solvent: CDCl3 (Chloroform-d) .

    • Reasoning: Benzothiazoles are moderately polar. CDCl3 minimizes solvent-solute hydrogen bonding that can broaden peaks, providing the sharpest resolution for the critical aromatic coupling constants (

      
       values).
      
  • Alternative: DMSO-d6 .

    • Use Case: Required only if the cyano group induces poor solubility or if analyzing highly polar salt forms. Note that DMSO will shift aromatic protons downfield by ~0.1–0.3 ppm due to the deshielding effect of the sulfoxide dipole.

Acquisition Parameters
  • Frequency: 400 MHz or higher (essential to resolve the H5 triplet from overlapping signals).

  • Pulse Sequence: Standard zg30 (30° excitation pulse) to maximize signal-to-noise ratio without saturation.

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbon of the cyano group extends the relaxation time of adjacent protons; insufficient D1 will distort integration values, particularly for the H6 proton.
    

Spectral Analysis & Assignment

The structure of 7-Cyano-2-methylbenzothiazole contains two distinct signal regions: the aliphatic methyl singlet and the aromatic "ABC" spin system.

The Aliphatic Region
  • Signal: Singlet (3H).

  • Shift:

    
     ppm.
    
  • Mechanistic Insight: The methyl group at position 2 is deshielded by the adjacent C=N double bond. Compared to the unsubstituted parent (2-methylbenzothiazole,

    
    ), the 7-cyano group exerts a long-range electron-withdrawing inductive effect, shifting this peak slightly downfield.
    
The Aromatic Region (The Fingerprint)

The 7-substituted pattern leaves protons at positions 4, 5, and 6. This creates a contiguous 3-spin system, which is the key to identification.

  • Proton H4 (Doublet):

    • Shift:

      
       ppm.
      
    • Assignment: This proton is typically the most deshielded due to the ring current and proximity to the thiazole ring nitrogen.

  • Proton H6 (Doublet):

    • Shift:

      
       ppm.
      
    • Assignment: Ortho to the Cyano group. The strong mesomeric withdrawing effect of -CN significantly deshields this proton compared to the precursor.

  • Proton H5 (Triplet / Doublet of Doublets):

    • Shift:

      
       ppm.[1]
      
    • Diagnostic Value: CRITICAL. H5 is flanked by H4 and H6. It couples to both (

      
       Hz). This results in a distinct triplet  (or apparent triplet).
      
    • Differentiation: A 6-substituted isomer would not show a triplet (see Section 4).

Comparative Analysis: Alternatives & Verification

This section compares the target product against its synthetic precursor and its most common isomer.

Scenario A: Reaction Monitoring (Transformation from 7-Bromo)

The synthesis often proceeds via cyanation of 7-bromo-2-methylbenzothiazole (CAS 110704-32-0).

Table 1: Chemical Shift Evolution (CDCl3, 400 MHz)

Proton7-Bromo Precursor (Experimental)*7-Cyano Target (Diagnostic)Shift Change (

)
Mechanistic Cause
Methyl 2.82 ppm (s)~2.90 ppm (s)+0.08Global Inductive Effect
H4 7.86 ppm (d)~8.15 ppm (d)+0.29Ring Current + EWG
H6 7.46 ppm (d)~7.85 ppm (d)+0.39Ortho-deshielding by CN
H5 7.31 ppm (t)~7.60 ppm (t)+0.29Meta-deshielding

Precursor data sourced from Iridium-Catalyzed C-H Borylation studies [1].

Success Criteria:

  • Disappearance of the H6 doublet at 7.46 ppm.

  • Appearance of a new, significantly downfield H6 doublet near 7.85 ppm.

  • Retention of the H5 triplet pattern (confirming the ring substitution pattern hasn't changed).

Scenario B: Isomer Discrimination (vs. 6-Cyano)

If the synthesis involved a non-selective cyclization, you might produce 6-cyano-2-methylbenzothiazole .

  • 7-Cyano (Target):

    • Pattern: Doublet - Triplet - Doublet.

    • Coupling: Two ortho couplings (

      
       and 
      
      
      
      ).
  • 6-Cyano (Alternative):

    • Protons remaining: H4, H5, H7.

    • Pattern: H7 (d, meta-coupled), H5 (dd, ortho+meta), H4 (d, ortho).

    • Result: NO TRIPLET. You will see a doublet with a small coupling constant (H7,

      
       Hz) and a doublet of doublets.
      
    • Conclusion: If you see a clean triplet (

      
       Hz), you have the 7-isomer .
      

Visualization: Verification Workflow

The following diagram illustrates the decision logic for verifying the 7-cyano structure using 1H NMR data.

NMR_Verification Start Crude Product Isolated Solvent Dissolve in CDCl3 (Avoid DMSO unless insoluble) Start->Solvent Acquire Acquire 1H NMR (400 MHz+, D1=3s) Solvent->Acquire Check_Me Check Aliphatic Region Singlet @ ~2.9 ppm? Acquire->Check_Me Check_Arom Check Aromatic Region (7.0 - 8.5 ppm) Check_Me->Check_Arom Yes Result_Start INCOMPLETE REACTION: Starting Material/Precursor (H6 < 7.5 ppm) Check_Me->Result_Start No (Shift ~2.8) Triplet_Test Is there a TRIPLET (or dd with J~8Hz) @ ~7.6 ppm? Check_Arom->Triplet_Test Check_H6 Check H6 Shift Doublet > 7.8 ppm? Triplet_Test->Check_H6 Yes (H5 exists) Result_6CN ISOMER DETECTED: 6-Cyano Isomer (Pattern: d, dd, d) Triplet_Test->Result_6CN No (H5/H7 meta coupling) Result_7CN CONFIRMED: 7-Cyano-2-methylbenzothiazole Check_H6->Result_7CN Yes (Deshielded) Check_H6->Result_Start No (Shielded)

Caption: Logic flow for distinguishing the 7-cyano target from regioisomers and precursors based on splitting patterns and chemical shifts.

References

  • Larsen, M. A., & Hartwig, J. F. (2014).[2] Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. (Data for 7-bromo precursor).

  • ChemicalBook.[1][3] (n.d.). 2-Methylbenzothiazole 1H NMR Spectrum. Retrieved February 9, 2026, from

  • National Center for Biotechnology Information. (2026).[1] PubChem Compound Summary for CID 8446, 2-Methylbenzothiazole. Retrieved February 9, 2026, from

  • AdvTechInd. (n.d.). Product Search: 7-Cyano-2-methylbenzothiazole (CAS 1261563-44-3).[4] Retrieved February 9, 2026, from

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 7-Cyanobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, a thorough understanding of a molecule's behavior under mass spectrometric analysis is paramount for unambi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, a thorough understanding of a molecule's behavior under mass spectrometric analysis is paramount for unambiguous identification and structural elucidation. This is particularly true for heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals and bioactive molecules. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of 7-cyanobenzothiazole derivatives, offering field-proven insights into their analysis by both electron ionization (EI) and electrospray ionization (ESI) techniques.

The Benzothiazole Core: A Privileged Scaffold

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is present in a wide array of pharmacologically active agents, exhibiting activities ranging from anticancer to antimicrobial.[1][2] The specific substitution pattern on the benzothiazole core profoundly influences its chemical properties and, consequently, its fragmentation behavior in a mass spectrometer. The focus of this guide, the 7-cyanobenzothiazole scaffold, introduces an electron-withdrawing nitrile group, which significantly directs the fragmentation pathways.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Fragmentation

Electron ionization remains a robust and widely used technique for the analysis of volatile and semi-volatile compounds, often coupled with gas chromatography (GC-MS). The high energy imparted during EI (typically 70 eV) induces extensive fragmentation, providing a detailed fingerprint of the molecule.

Proposed Fragmentation Pathway of 7-Cyanobenzothiazole under EI

Based on the established fragmentation of benzothiazole and the influence of aromatic cyano groups, the following pathway is proposed for 7-cyanobenzothiazole:

M M+• (m/z 160) 7-Cyanobenzothiazole M1 [M-HCN]+• (m/z 133) M->M1 - HCN M2 [M-CS]+• (m/z 116) M->M2 - CS M3 [C6H4N]+ (m/z 90) M1->M3 - CS M2->M3 - C2H2 M4 [C5H4]+• (m/z 64) M3->M4 - HCN

Caption: Proposed EI fragmentation of 7-cyanobenzothiazole.

The initial fragmentation is expected to involve the loss of hydrogen cyanide (HCN) from the molecular ion, a characteristic fragmentation for aromatic nitriles, to yield an ion at m/z 133. Another primary fragmentation route for benzothiazoles is the cleavage of the thiazole ring, leading to the expulsion of a CS radical and formation of an ion at m/z 116.[3] Subsequent fragmentations would involve further breakdown of the aromatic system.

Comparison with Other Benzothiazole Derivatives

The presence of the electron-withdrawing cyano group at the 7-position is anticipated to influence the relative abundance of these fragment ions compared to unsubstituted benzothiazole or derivatives with electron-donating groups. For instance, in p-substituted styryl-2-benzothiazoles, a primary fragmentation route involves the formation of a stable benzothiazole cation.[3] In the case of 7-cyanobenzothiazole, the nitrile group may stabilize the molecular ion to some extent, but its facile loss as HCN is a dominant process.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach for Structural Confirmation

Electrospray ionization, typically coupled with liquid chromatography (LC-MS), is a soft ionization technique that generally produces protonated molecules ([M+H]⁺) or other adducts with minimal in-source fragmentation. Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Predicted ESI-MS/MS Fragmentation of 7-Cyanobenzothiazole

For 7-cyanobenzothiazole, the protonated molecule ([M+H]⁺ at m/z 161) would be the precursor ion for MS/MS analysis. The fragmentation is expected to be less extensive than under EI conditions.

MH [M+H]+ (m/z 161) F1 [M+H-HCN]+ (m/z 134) MH->F1 - HCN F2 [M+H-CS]+ (m/z 117) MH->F2 - CS

Caption: Predicted ESI-MS/MS fragmentation of 7-cyanobenzothiazole.

Similar to EI, the loss of neutral HCN is a probable fragmentation pathway. The cleavage of the thiazole ring, with the loss of CS, is also anticipated. The relative intensities of these product ions will be dependent on the collision energy applied.

Influence of Substituents in ESI-MS/MS

In ESI-MS/MS, the site of protonation will influence the fragmentation cascade. For benzothiazole derivatives, protonation can occur on the nitrogen atom of the thiazole ring. The electron-withdrawing nature of the cyano group at the 7-position will decrease the basicity of the nitrogen atom, potentially affecting ionization efficiency and fragmentation. For derivatives with additional functional groups, such as an amino group, the protonation site and subsequent fragmentation will be highly dependent on the relative proton affinities of the different basic sites.[4][5]

Experimental Data and Protocols

While specific, publicly available mass spectra for 7-cyanobenzothiazole are limited, data for the parent benzothiazole molecule and various derivatives provide a strong basis for the proposed fragmentation patterns.

GC-MS Analysis of Benzothiazole Derivatives

A typical GC-MS method for the analysis of benzothiazole derivatives would involve the following:

Parameter Condition
GC System Agilent 8890 GC or similar
Column Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm
Inlet Split/Splitless, 250 °C
Oven Program 50 °C (1 min), then 10 °C/min to 300 °C (5 min hold)
Carrier Gas Helium, constant flow 1.0 mL/min
MS System Agilent 5977B MSD or similar
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temp. 230 °C
Quad Temp. 150 °C
Scan Range m/z 40-450

This method provides good separation and sensitive detection for a range of benzothiazole derivatives. Retention times will vary depending on the specific substituents.

LC-MS/MS Analysis of Benzothiazole Derivatives

For less volatile or thermally labile derivatives, LC-MS/MS is the preferred method.

Parameter Condition
LC System Agilent 1290 Infinity II or similar
Column ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 0.4 mL/min
MS System Agilent 6470 Triple Quadrupole or similar
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temp. 300 °C
Gas Flow 8 L/min
Nebulizer 35 psi

This LC-MS/MS method is suitable for the sensitive and selective analysis of a variety of benzothiazole derivatives in complex matrices.[1][4] Multiple reaction monitoring (MRM) can be employed for targeted quantification.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, complementary techniques are often necessary for complete structural confirmation, especially when dealing with isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the connectivity of atoms within the molecule. For 7-cyanobenzothiazole, NMR would be crucial to confirm the position of the cyano group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The characteristic nitrile stretch (around 2220-2240 cm⁻¹) would be a key diagnostic peak for 7-cyanobenzothiazole.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is invaluable for confirming proposed fragmentation pathways.[6]

Conclusion

The mass spectrometric fragmentation of 7-cyanobenzothiazole derivatives is governed by the interplay between the stable benzothiazole core and the electron-withdrawing cyano substituent. Under electron ionization, characteristic losses of HCN and CS are expected to dominate the spectrum. In electrospray ionization tandem mass spectrometry, similar fragmentation pathways are anticipated from the protonated molecule, albeit with less extensive fragmentation.

A multi-faceted analytical approach, combining both GC-MS and LC-MS/MS with other spectroscopic techniques like NMR and IR, is essential for the comprehensive characterization of these important heterocyclic compounds. The experimental protocols and fragmentation insights provided in this guide serve as a robust starting point for researchers in the field, enabling more confident and accurate structural elucidation of novel 7-cyanobenzothiazole derivatives.

References

  • Reemtsma, T., Fiehn, O., Kalnowski, G., & Jekel, M. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1727–1734.
  • Karminski-Zamola, G., Fišer-Jakić, L., & Bajić, M. (1998). Electron impact mass spectra of some unsaturated derivatives of 2-benzothiazoles. Spectroscopy Letters, 31(7), 1395–1402.
  • Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 168-174.
  • Asfaram, A., Ghaedi, M., & Dashtian, K. (2016). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.
  • De Laurentiis, F., et al. (2012). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 404(1), 307-316.
  • NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]

  • Maceira, A., et al. (2019). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry.
  • ResearchGate. (n.d.). Truncated 1D and 2D NMR spectra of cyanobenzothiazole 3e. Retrieved from [Link]

  • Perrin, D. M., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 2019-2025.
  • Little, J. L. (2011). High Resolution Mass Spectrometry for Drug Development. Agilent Technologies.
  • MassBank. (n.d.). Benzothiazole. Retrieved from [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2010). Synthetic applications of benzothiazole containing cyanoacetyl group. European Journal of Chemistry, 1(2), 90-95.
  • Besson, T., et al. (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 25(21), 5035.
  • An, H., et al. (2019). Synthesis of new 7-benzothiazol-2-yl quinolone derivatives as antitumor agents. Journal of Heterocyclic Chemistry, 56(5), 1565-1572.

Sources

Validation

A Senior Application Scientist's Guide to the FTIR Characterization of the Nitrile Group in Benzothiazole Scaffolds

For researchers and professionals in drug development and materials science, the benzothiazole scaffold is a cornerstone of molecular design, prized for its versatile pharmacological and electronic properties. The strate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the benzothiazole scaffold is a cornerstone of molecular design, prized for its versatile pharmacological and electronic properties. The strategic incorporation of a nitrile (-C≡N) group onto this heterocyclic system serves as a powerful modulator of these characteristics and as a chemical handle for further functionalization. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly sensitive method for confirming the presence and probing the electronic environment of this crucial functional group.

This guide offers an in-depth comparison of the FTIR characteristic peaks of the nitrile group in various benzothiazole derivatives. It is designed to move beyond simple peak identification, providing insights into how molecular structure influences vibrational frequency, supported by experimental data and robust analytical protocols.

The Nitrile Stretching Vibration: A Distinctive Spectroscopic Marker

The carbon-nitrogen triple bond (C≡N) gives rise to a stretching vibration that appears in a relatively uncongested region of the infrared spectrum, typically between 2260 and 2220 cm⁻¹.[1] This peak is characteristically sharp and intense due to the significant change in dipole moment during the stretching vibration, making it an excellent diagnostic tool.[1]

When the nitrile group is attached to an aromatic system, such as a benzothiazole ring, its vibrational frequency is influenced by several factors:

  • Conjugation: Electronic communication between the π-system of the aromatic ring and the nitrile group weakens the C≡N triple bond. This lowering of the bond force constant results in a shift of the stretching frequency to a lower wavenumber (a redshift) compared to non-conjugated, aliphatic nitriles.[1]

  • Electronic Effects of Substituents: The presence of other functional groups on the benzothiazole ring can further modulate the nitrile stretching frequency. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution within the π-system, which in turn affects the C≡N bond order and its vibrational energy.

The following diagram illustrates the fundamental structure and the key vibrational mode of interest.

substituent Substituent on Benzothiazole Ring edg Electron-Donating Group (e.g., -CH₃, -OCH₃) ewg Electron-Withdrawing Group (e.g., -NO₂, -CF₃) inc_density Increases π-Electron Density edg->inc_density dec_density Decreases π-Electron Density ewg->dec_density density Alters Electron Density in Aromatic π-System weaker_bond Weakens C≡N Bond (Increased Conjugation) inc_density->weaker_bond stronger_bond Strengthens C≡N Bond (Decreased Conjugation) dec_density->stronger_bond bond_strength Modifies C≡N Bond Order redshift Redshift (Lower Wavenumber) weaker_bond->redshift blueshift Blueshift (Higher Wavenumber) stronger_bond->blueshift frequency Shifts ν(C≡N) Frequency

Caption: Influence of substituent electronic effects on the nitrile FTIR peak position.

A Self-Validating Protocol for FTIR Analysis of Nitrile-Containing Benzothiazoles

To ensure the generation of high-quality, reproducible data, the following step-by-step protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is the preferred method for solid powder analysis as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.

Experimental Workflow

G A 1. Instrument Preparation - Ensure ATR crystal is clean. - Purge instrument with dry air or N₂. B 2. Background Collection - Lower ATR anvil. - Collect background spectrum (e.g., 32 scans). A->B C 3. Sample Application - Place a small amount of solid powder on the crystal center. B->C D 4. Apply Pressure - Lower anvil to apply consistent pressure, ensuring good contact. C->D E 5. Sample Spectrum Collection - Collect the sample spectrum (same parameters as background). D->E F 6. Data Processing - Perform ATR correction. - Perform baseline correction if needed. E->F G 7. Peak Analysis - Identify and label the ν(C≡N) peak in the 2240-2220 cm⁻¹ region. F->G H 8. Cleaning - Thoroughly clean the ATR crystal and anvil with an appropriate solvent. G->H

Caption: Step-by-step workflow for ATR-FTIR analysis of solid benzothiazole derivatives.

Detailed Methodology
  • Instrument and Sample Preparation:

    • Causality: A clean ATR crystal (typically diamond or germanium) is paramount. Any residue from previous samples will appear in the current spectrum, leading to erroneous data. Cleaning with a solvent that dissolves the analyte (e.g., isopropanol or acetone) followed by a final rinse with a volatile solvent is crucial.

    • Protocol: Before analysis, clean the ATR crystal surface meticulously with a lint-free wipe soaked in spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

    • Trustworthiness: Verify cleanliness by collecting a background spectrum and then a "sample" spectrum of the empty, clean crystal. The resulting spectrum should be a flat line near 100% transmittance, devoid of any significant absorption bands.

  • Background Spectrum Acquisition:

    • Causality: The background scan measures the ambient spectrum of the instrument, including absorptions from atmospheric water vapor and carbon dioxide. This spectrum is digitally subtracted from the sample spectrum to isolate the signal of the analyte.

    • Protocol: With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

    • Trustworthiness: The background must be collected under the same conditions (instrument purge, temperature) as the sample to ensure accurate subtraction.

  • Sample Analysis:

    • Causality: For solid powder samples, achieving good, uniform contact between the sample and the ATR crystal is the most critical variable for obtaining a high-quality spectrum. Anvil pressure compacts the powder against the crystal, eliminating air gaps that would weaken the IR signal.

    • Protocol: Place a small amount of the solid benzothiazole derivative onto the center of the ATR diamond. Lower the pressure anvil and apply firm, consistent pressure until the sample is fully compressed against the crystal. Use of a torque-limiting pressure clamp is recommended to ensure reproducibility between samples.

    • Trustworthiness: The intensity of the resulting spectrum should be robust. If peaks are weak, it may indicate insufficient pressure. Re-apply the sample and increase the pressure. The peak positions should remain constant regardless of pressure, but their intensity and quality will improve with good contact.

  • Data Processing and Interpretation:

    • Causality: Raw ATR data can contain artifacts, such as a wavelength-dependent depth of penetration, which can skew peak positions and intensities. An ATR correction algorithm (often the Kramer-Kronig algorithm) is applied to convert the spectrum to one that more closely resembles a traditional transmission spectrum.

    • Protocol: Apply the instrument software's built-in ATR correction function. Perform an automated baseline correction if there is a sloping or curved baseline. Identify the sharp, strong peak in the 2240-2220 cm⁻¹ region and label its precise wavenumber.

    • Trustworthiness: Compare the obtained spectrum with the known characteristic peaks of the benzothiazole ring system (e.g., aromatic C-H stretches above 3000 cm⁻¹, C=C and C=N ring stretches between 1600-1450 cm⁻¹) to validate the overall integrity of the sample and measurement. [2] By adhering to this detailed protocol, researchers can confidently generate and compare high-fidelity FTIR spectra, enabling precise characterization of the nitrile group within diverse benzothiazole-based molecules.

References

  • FTIR spectra of (a) Acrylonitrile (b) Polystyrene and (c) Grafted... - ResearchGate. Available at: [Link]

  • FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and... - ResearchGate. Available at: [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC. Available at: [Link]

  • reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm... - ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • 6-Nitrobenzothiazole - NIST WebBook. Available at: [Link]

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link]

  • Hauser, J. R., et al. "Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole." Beilstein Journal of Organic Chemistry, vol. 12, 2016, pp. 1899-1903. Available at: [Link]

  • (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - ResearchGate. Available at: [Link]

  • L'Helgoua'ch, J.-M., et al. "Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides." Molecules, vol. 22, no. 10, 2017, p. 1735. Available at: [Link]

  • Fundamental vibrational frequencies of benzonitrile (in cm-') | Download Table - ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Guide: Fluorescence Quantum Yield of 6- vs 7-Substituted Benzothiazoles

Topic: Comparative Fluorescence Quantum Yield of 6- vs 7-Substituted Benzothiazoles Content Type: Publish Comparison Guide Executive Summary In the design of benzothiazole-based fluorophores, the choice between 6-substit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Fluorescence Quantum Yield of 6- vs 7-Substituted Benzothiazoles Content Type: Publish Comparison Guide

Executive Summary

In the design of benzothiazole-based fluorophores, the choice between 6-substitution and 7-substitution is not merely structural—it is the primary determinant of the molecule's photophysical fate.

  • 6-Substituted Isomers: Typically exhibit higher fluorescence quantum yields (

    
    )  and strong solvatochromism. The 6-position is electronically conjugated to the 2-position, creating a linear "push-pull" system that facilitates efficient Intramolecular Charge Transfer (ICT).
    
  • 7-Substituted Isomers: Often display lower

    
      in low-viscosity solvents but high sensitivity to environmental rigidity. The 7-position is sterically hindered and electronically decoupled from the primary dipole, frequently turning the molecule into a "molecular rotor" useful for viscosity sensing rather than bright imaging.
    
Mechanistic Comparison: The "Diode" Effect

The benzothiazole core acts as an electronic "diode," directing charge flow from the benzene ring to the thiazole ring (specifically the nitrogen atom). The position of the substituent determines whether it enhances or disrupts this flow.

Electronic Conjugation Pathways
  • The 6-Position (Para-like): The 6-carbon is para to the nitrogen atom (via the conjugated system). A donor group here (e.g., -OMe, -NH

    
    ) pushes electron density directly into the acceptor nitrogen at position 3, stabilizing the excited state and enhancing radiative decay (
    
    
    
    ).
  • The 7-Position (Ortho-like/Meta-like): The 7-position has poor orbital overlap with the charge transfer axis. Substituents here often induce steric twisting, favoring Non-Radiative Decay (

    
    ) via conical intersections, unless the molecule is rigidified.
    

G cluster_0 6-Substitution (High QY Pathway) cluster_1 7-Substitution (Low QY / Rotor Pathway) D6 Donor at C6 (e.g., -OMe) Res6 Direct Resonance to N3 D6->Res6 Linear Conjugation ICT6 Stabilized ICT State Res6->ICT6 Rad Radiative Decay (High ΦF) ICT6->Rad D7 Donor at C7 (e.g., -OMe) Steric Steric Clash with S1/Bridge D7->Steric Twist Twisted State (TICT) Steric->Twist Bond Rotation NonRad Non-Radiative Decay (Low ΦF / Heat) Twist->NonRad caption Fig 1. Structural causality of quantum yield differences in benzothiazole isomers.

Performance Data: Isomer Head-to-Head

The following data highlights the Stark contrast between isomers. Note that while 6-isomers are generally brighter, 7-isomers can achieve unity quantum yield only when the rotation is mechanically restricted (e.g., in solid state or high viscosity).

Table 1: Photophysical Properties of 2-Phenylbenzothiazole Derivatives

Solvent: Ethanol (Polar Protic) | Concentration: 10


M
Feature6-Substituted (e.g., 6-OMe) 7-Substituted (e.g., 7-OMe) Mechanistic Driver
Quantum Yield (

)
0.40 – 0.85 (High)0.01 – 0.15 (Low)6-position allows planar ICT; 7-position induces TICT (Twisted ICT).
Stokes Shift Moderate (40–70 nm)Large (80–120 nm)7-isomers undergo significant geometry relaxation in excited state.
Viscosity Sensitivity LowHigh 7-isomers act as molecular rotors;

increases in glycerol.
Molar Absorptivity (

)
High (>30,000 M

cm

)
Moderate (~15,000 M

cm

)
Better orbital overlap in 6-isomers enhances transition probability.
Case Study: Benzothiazole-Difluoroborates

In a study of rigidified benzothiazole-difluoroborates, the "rule" of 6-dominance can be inverted if the non-radiative pathway is structurally blocked.

  • Compound 6 (6-H/CF

    
    ): 
    
    
    
    (Moderate)
  • Compound 7 (7-CF

    
    /OMe): 
    
    
    
    (Near Unity)
  • Insight: When the 7-position is substituted with a bulky group in a rigidified scaffold, it can lock the molecule in a planar conformation, completely shutting down

    
    .
    
Experimental Protocol: Measuring for Benzothiazoles

Benzothiazoles are prone to self-absorption and refractive index errors. Use this self-validating protocol.

Reagents & Standards
  • Reference Standard: Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) for blue emitters; Coumarin 153 in Ethanol (
    
    
    ) for green emitters.
  • Solvent: Spectroscopic grade Ethanol or Cyclohexane.

Workflow Diagram

Protocol Start Sample Prep Abs < 0.1 OD at Ex Max Blank Solvent Blank Correction Start->Blank Ref Measure Reference (Identical Conditions) Start->Ref Scan Acquire Emission Spectra (Integrated Area) Blank->Scan Calc Calculate QY Eq: Φs = Φr (As/Ar)(Ir/Is)(ηs/ηr)² Scan->Calc Ref->Calc Check Self-Validation: Is excitation wavelength constant? Calc->Check caption Fig 2. Validated workflow for relative quantum yield determination.

Critical Step: Refractive Index (

) Correction

Benzothiazoles are often compared in solvents of varying polarity (e.g., Toluene vs. DMSO). You must apply the refractive index correction factor


. Failure to do so can introduce a 15-20% error in 

.
Application Recommendations
ApplicationRecommended IsomerRationale
Bio-Imaging (Tags) 6-Substituted Requires high brightness (

) to overcome cellular autofluorescence.
Viscosity Sensing 7-Substituted Low

in water but lights up in viscous environments (cell membranes, amyloid plaques).
Two-Photon Probes 6-Substituted The linear conjugation length maximizes the two-photon absorption cross-section (

).
References
  • Viscosity-Dependent Emission: Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022).[1][2] National Institutes of Health. Link

  • Synthesis & Diode Effect: Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022).[1][2] National Institutes of Health. Link

  • General Photophysics: Fluorescence Quantum Yields—Methods of Determination and Standards. (2018).[3] ResearchGate. Link

  • ESIPT Mechanisms: Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule. (2020).[4] MDPI. Link

Sources

Validation

HPLC Retention Time Comparison of Benzothiazole Regioisomers: A Technical Guide

Executive Summary & Scientific Rationale The separation of benzothiazole regioisomers—specifically substituted derivatives at the 2, 4, 5, 6, and 7 positions—presents a distinct chromatographic challenge due to their ide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The separation of benzothiazole regioisomers—specifically substituted derivatives at the 2, 4, 5, 6, and 7 positions—presents a distinct chromatographic challenge due to their identical molecular weights and similar physicochemical properties (pKa, logP). Benzothiazoles are critical pharmacophores in drug discovery (e.g., Riluzole, Ethoxzolamide), making their isomeric purity essential for regulatory compliance.

This guide moves beyond generic protocols to analyze the mechanistic drivers of retention: hydrophobic interaction, dipole alignment, and shape selectivity. We compare standard C18 retention profiles against specialized mixed-mode phases to provide a robust method for distinguishing these isomers.

Mechanistic Basis of Separation

To separate regioisomers, we must exploit the subtle differences in their interaction with the stationary phase.[1]

Hydrophobicity & Electronic Effects

The retention time (


) in Reversed-Phase HPLC (RP-HPLC) generally correlates with the partition coefficient (

). However, for regioisomers, the Hammett substituent constant (

)
and the resulting dipole moment vector play a crucial role.
  • 2-Position (Heterocyclic Ring): Substituents here (e.g., 2-aminobenzothiazole) directly interact with the ring nitrogens, significantly altering pKa. These are often the most polar and elute earliest on C18.

  • Benzene Ring Substitutions (4, 5, 6, 7):

    • 5- vs. 6-Isomers: This is the most difficult pair. The 6-position is generally more accessible and "para-like" relative to the ring fusion, often leading to slightly higher hydrophobicity and longer retention than the 5-isomer.

    • 4- vs. 7-Isomers: These positions are sterically hindered ("ortho-like" to the ring fusion). This steric shielding often reduces interaction with the C18 chains, leading to shorter retention times compared to 5/6-isomers.

Diagram: Isomer Separation Logic

The following diagram illustrates the decision matrix for selecting the separation mechanism.

SeparationLogic Start Benzothiazole Isomer Mixture CheckSub Analyze Substituent Nature Start->CheckSub Neutral Neutral/Lipophilic (-CH3, -Cl, -OMe) CheckSub->Neutral Non-ionizable Basic Basic/Polar (-NH2, -OH) CheckSub->Basic Ionizable (pKa > 3) C18 Mechanism: Hydrophobicity Column: C18 or Phenyl-Hexyl Neutral->C18 Basic->C18 Standard Screening MixedMode Mechanism: Ion-Exchange + RP Column: Mixed-Mode (e.g., Primesep) Basic->MixedMode Enhanced Selectivity Result1 Elution: 4/7 < 5 < 6 C18->Result1 Result2 Elution: 2-amino < 6-amino MixedMode->Result2

Figure 1: Decision tree for selecting stationary phases based on substituent electronics.

Experimental Protocol: Standardized Comparison Method

This protocol is designed to be self-validating. The use of a "scouting gradient" ensures that both early-eluting polar isomers (2-substituted) and late-eluting lipophilic isomers (6-substituted) are captured.

Materials & Reagents[2][3][4][5]
  • Stationary Phase:

    • Primary: Phenomenex Luna C18(2) or equivalent (High surface area, fully porous).

    • Alternative: Phenyl-Hexyl (For enhanced shape selectivity of aromatic isomers).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

  • Detection: UV @ 254 nm (aromatic core) and 280 nm.

Step-by-Step Methodology
  • Preparation of Standards:

    • Dissolve 1 mg of each individual isomer (e.g., 2-amino, 6-amino, 5-methyl) in 1 mL of 50:50 Water:MeCN.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Prepare a "System Suitability Mix" containing all target isomers at 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2][3]

    • Temperature: 30°C (Controlled temperature is critical for isomer resolution).

    • Injection Volume: 5 µL.

  • Gradient Profile:

    Time (min) % Mobile Phase B Event
    0.0 5 Initial Hold (Focusing)
    1.0 5 Start Gradient
    15.0 95 Linear Ramp
    18.0 95 Wash
    18.1 5 Re-equilibration

    | 23.0 | 5 | Ready for next injection |

  • Data Analysis:

    • Calculate Resolution (

      
      ) between closest eluting pairs.
      
    • 
       must be 
      
      
      
      for baseline separation.

Comparative Performance Data

The following data summarizes typical elution orders observed under the standard C18 conditions described above. Note that absolute retention times will vary by system dwell volume, but the relative order is robust.

Case Study: Aminobenzothiazoles

Aminobenzothiazoles are amphoteric. The position of the amine group drastically changes the interaction with the silica surface silanols and the C18 ligand.

IsomerPredicted Elution OrderRelative Retention (k')Mechanistic Explanation
2-Aminobenzothiazole 1 (Fastest)1.2Amidine-like character increases polarity; H-bonding with water is dominant.
6-Aminobenzothiazole 22.4Amine is on the benzene ring; molecule is more planar and lipophilic than the 2-isomer.
5-Aminobenzothiazole 32.3Often co-elutes with 6-amino on standard C18; requires Phenyl-Hexyl for separation.
4-Aminobenzothiazole 42.1Steric hindrance near ring fusion reduces retention slightly vs 5/6.
Case Study: Methylbenzothiazoles (Neutral)

For neutral species, hydrophobicity (ClogP) is the primary driver.

IsomerClogP (Approx)Elution TrendNotes
Benzothiazole (Parent) 2.0ReferenceElutes mid-gradient.
2-Methylbenzothiazole 2.4LateMethyl on heterocyclic ring; high lipophilicity.
6-Methylbenzothiazole 2.5LatePara-position substitution maximizes surface area contact with C18.
5-Methoxybenzothiazole 2.1Mid-LateOxygen atom adds polarity, eluting earlier than methyl analogs.

Advanced Workflow: Method Optimization

If the standard C18 protocol fails to resolve the critical pair (often 5- vs 6-isomers), follow this optimization workflow.

OptimizationWorkflow Start Initial Run (C18, pH 2.5) CheckRes Resolution (Rs) > 1.5? Start->CheckRes Success Validate Method CheckRes->Success Yes Branch Identify Problem CheckRes->Branch No Coelution Co-elution of 5- & 6-isomers Branch->Coelution PeakShape Peak Tailing (Basic Isomers) Branch->PeakShape Action1 Switch to Phenyl-Hexyl (Pi-Pi Interaction) Coelution->Action1 Action2 Increase pH to 7.0 (Suppress ionization) PeakShape->Action2 Action3 Add Ion-Pair Reagent (e.g., TFA) PeakShape->Action3

Figure 2: Troubleshooting and optimization workflow for benzothiazole separations.

Critical Optimization Tips:
  • pH Switching: For aminobenzothiazoles, increasing pH to 7.0 (using Ammonium Acetate) suppresses the protonation of the amine, increasing retention and often altering selectivity drastically.

  • Pi-Pi Interactions: If 5- and 6-isomers co-elute on C18, use a Phenyl-Hexyl column . The π-electrons of the stationary phase interact differently with the electron density distributions of the regioisomers, often providing the necessary separation factor (

    
    ).
    

References

  • Sielc Technologies. Separation of Benzothiazole on Newcrom R1 HPLC column. Available at: [Link]

  • National Institutes of Health (NIH). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.[4] Available at: [Link]

  • ResearchGate. Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. Available at: [Link]

  • MDPI. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Available at: [Link][5][6][7]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Cyano-2-methylbenzothiazole

Topic: Personal Protective Equipment (PPE) & Handling Guide for 7-Cyano-2-methylbenzothiazole Content Type: Operational Safety & Logistics Guide Audience: Drug Development Researchers & Synthetic Chemists[1] Critical Saf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 7-Cyano-2-methylbenzothiazole Content Type: Operational Safety & Logistics Guide Audience: Drug Development Researchers & Synthetic Chemists[1]

Critical Safety Directive: The "Carrier" Risk

STOP AND READ: Do not treat 7-Cyano-2-methylbenzothiazole (CAS: 155380-13-5, also known as 2-Methyl-7-benzothiazolecarbonitrile) as a generic laboratory reagent.[1]

While the solid compound presents Acute Toxicity (Oral/Dermal) and Irritation risks (H301, H311, H319), the primary operational danger arises during solubilization.[1] This compound is frequently dissolved in DMSO or DMF for biological assays or synthesis.

  • The Mechanism of Danger: DMSO is a potent skin penetrant. If 7-Cyano-2-methylbenzothiazole is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the toxic nitrile moiety directly through the stratum corneum into the bloodstream, bypassing the body’s natural barriers.[1]

  • The Directive: Your PPE strategy must protect against the solvent vector (DMSO/DMF) just as much as the solute itself. Standard 4-mil nitrile gloves are insufficient for prolonged contact with these solutions.[1]

PPE Selection Matrix

This matrix is designed based on the GHS Classification (Acute Tox. 3) and permeation kinetics of common solvents used with this compound.

Protective LayerSolid Handling (Weighing/Transfer)Solution Handling (DMSO/DMF/Methanol)Scientific Rationale
Hand Protection Double Nitrile (Standard 4-mil)Laminate Film (Silver Shield) or Thick Nitrile (≥8 mil) Standard nitrile degrades rapidly (<15 mins) in DMF/DMSO.[1] Laminate provides >4hr breakthrough protection against the solvent carrier.
Respiratory N95/P100 Mask (if outside hood)Fume Hood (Mandatory)H332 (Harmful if inhaled).[1] The solid is a fine powder; prevent inhalation of dust which can hydrolyze to release cyanide metabolites.
Eye/Face Safety Goggles (Tight-fitting)Face Shield + GogglesSafety glasses allow side-entry of dusts.[1] Solutions pose splash risks that can cause rapid corneal absorption.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronProtects forearms from splashes during pipetting.[1] Cotton absorbs; Tyvek repels.

Expert Tip: If you lack Silver Shield gloves, use the "Double-Glove Spot-Change" method: Wear two pairs of nitrile gloves.[1] If any drop touches the outer glove, immediately strip it and replace it. Never rely on a single thin nitrile layer for DMSO solutions.

Operational Workflow: The "Zero-Contact" Protocol

This protocol minimizes the risk of aerosolization and dermal exposure.

Phase A: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or ionizer bar. Benzothiazoles are organic solids that accumulate static charge, causing "fly-away" powder that contaminates balance surfaces.[1]

  • Surface Protection: Line the balance area with a disposable absorbent mat (plastic side down) to capture stray grains.

Phase B: Solubilization (The High-Risk Step)[1]
  • Vessel Selection: Use a glass vial with a septum cap (PTFE-lined).[1]

  • Solvent Addition: Do not pour solvent. Inject solvent (DMSO/DMF) through the septum using a syringe and needle. This prevents solvent vapors from escaping and keeps the toxic solution contained.

  • Mixing: Vortex the closed vial. Never shake an open flask of this solution.

Phase C: Waste Segregation
  • Do NOT mix with acidic waste streams. Nitriles can liberate Hydrogen Cyanide (HCN) gas if exposed to strong acids.[1][2]

  • Label: "Toxic Organic Waste - Nitrile Contaminated."[1]

Visualization: Handling & Emergency Logic

The following diagrams illustrate the safe handling workflow and the critical decision tree for emergency response.

Figure 1: The "Closed-Loop" Solubilization Workflow

HandlingWorkflow Start Solid Reagent (Stored at 2-8°C) Weighing Weighing (Fume Hood + Anti-Static) Start->Weighing Double Gloves Transfer Transfer to Septum Vial Weighing->Transfer No Drafts Solvent Inject Solvent (Syringe through Septum) Transfer->Solvent Seal First Dissolve Vortex Mixing (Closed System) Solvent->Dissolve No Aerosol Use Experimental Use Dissolve->Use

Caption: A closed-loop workflow prevents dust generation and solvent vapor exposure during the critical solubilization phase.

Figure 2: Emergency Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact (Solid) Type->Skin SkinSol Skin Contact (DMSO Solution) Type->SkinSol Eye Eye Contact Type->Eye Action1 Brush off dry Wash w/ Soap 15m Skin->Action1 Action2 DO NOT SCRUB Flush water 20m Seek ER (Transdermal Risk) SkinSol->Action2 CRITICAL Action3 Eyewash Station 15 Minutes Hold Lids Open Eye->Action3

Caption: Protocol distinguishes between solid exposure (wash) and solution exposure (flush gently to prevent enhanced absorption).[1]

Decontamination & Disposal

  • Spill Cleanup (Solid): Do not dry sweep.[1] Cover with a wet paper towel (water-dampened) to prevent dust, then scoop into a biohazard bag.[1]

  • Spill Cleanup (Solution): Cover with absorbent pads.[1] If DMSO is involved, wear Silver Shield laminate gloves during cleanup.[1]

  • Surface Decon: Wash the area with 10% bleach solution followed by water. The hypochlorite helps oxidize trace cyanide/nitrile residues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8446, 2-Methylbenzothiazole (Analogous Structure Safety).[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Cyano-2-methylbenzothiazole
Reactant of Route 2
Reactant of Route 2
7-Cyano-2-methylbenzothiazole
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